molecular formula C13H10NO5- B1232650 Oxolinate

Oxolinate

货号: B1232650
分子量: 260.22 g/mol
InChI 键: KYGZCKSPAKDVKC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxolinate is conjugate base of oxolinic acid. It is a conjugate base of an oxolinic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H10NO5-

分子量

260.22 g/mol

IUPAC 名称

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/p-1

InChI 键

KYGZCKSPAKDVKC-UHFFFAOYSA-M

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-]

规范 SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Oxolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Oxolinate is a first-generation synthetic quinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication. Its primary target is DNA gyrase (a type II topoisomerase), with a secondary target being topoisomerase IV. By binding to and stabilizing a transient enzyme-DNA complex, this compound promotes the formation of double-strand DNA breaks, thereby halting DNA replication and transcription, which ultimately leads to bacterial cell death. This guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Introduction to this compound

Oxolinic acid, a member of the quinolone class of antibiotics, was developed in the 1970s.[1] Structurally similar to nalidixic acid, this compound demonstrated greater potency, being approximately 10 times more active in inhibiting DNA replication.[2][3] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria such as Escherichia coli and Proteus mirabilis, and is also effective against some Gram-positive bacteria like Staphylococcus species.[4][5] Its primary clinical applications have been in treating urinary tract infections in humans and managing bacterial diseases in veterinary medicine and aquaculture.[3][4][6]

Core Mechanism of Action

The antibacterial action of this compound is a direct consequence of its ability to interfere with the topological state of bacterial DNA, a process managed by a class of enzymes known as topoisomerases.

Primary Targets: DNA Gyrase and Topoisomerase IV

The cellular targets for quinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7][8] These enzymes are essential for managing DNA supercoiling, a critical process for fitting the large bacterial chromosome into the cell and for processes like DNA replication, recombination, and repair.[9][10]

  • DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂), introduces negative supercoils into DNA in an ATP-dependent reaction.[10][11] This action relieves the positive superhelical stress that builds up ahead of the replication fork.[11] In most Gram-negative bacteria, DNA gyrase is the primary and more sensitive target for this compound.[12][13]

  • Topoisomerase IV: This enzyme, composed of two ParC and two ParE subunits (C₂E₂), is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells.[14][15] In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[12]

This compound specifically inhibits the ligase activity of these enzymes. It binds to the enzyme-DNA complex, trapping the enzyme in a state where the DNA is cleaved.[11][12] Specifically, this compound is known to bind the A subunit of DNA gyrase (GyrA).[16][17] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands.

Molecular Consequences: DNA Damage and Cell Death

The formation of the stabilized this compound-gyrase-DNA ternary complex is the pivotal event in its mechanism. This complex acts as a physical barrier, blocking the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[11][17]

The stalled replication forks and the persistence of these cleavage complexes lead to the generation of lethal double-strand DNA breaks.[7][12] This extensive chromosomal fragmentation triggers the bacterial SOS response, but the damage is often too severe to be repaired, culminating in rapid, concentration-dependent bacterial cell death.[14]

Cellular Selectivity

A key feature of this compound is its selective toxicity toward bacterial cells.[16][17] Eukaryotic cells do not possess DNA gyrase. While they do have a type II topoisomerase (topoisomerase II), its structure is sufficiently different from its bacterial counterparts, resulting in a much lower affinity for quinolone antibiotics. This enzymatic difference allows this compound to target bacteria with minimal direct impact on host cells.[17][18]

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of this compound and the development of resistance.

This compound Mechanism of Action cluster_0 Bacterial Cell This compound This compound Cleavage_Complex Ternary Complex (Gyrase-DNA-Oxolinate) This compound->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Cleavage_Complex Binds to Relaxed_DNA Relaxed/ Positively Supercoiled DNA Relaxed_DNA->Cleavage_Complex Binds to Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Blocks Progression DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Collision Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: this compound's inhibition of DNA gyrase and replication.

Resistance Mechanism This compound This compound GyrA_WT Wild-Type GyrA Subunit (High Affinity Binding Site) This compound->GyrA_WT Targets GyrA_Mutant Mutant GyrA Subunit (e.g., Ser83 -> Arg) (Low Affinity Binding Site) This compound->GyrA_Mutant Cannot Bind Effectively Binding_Success Successful Binding & Formation of Cleavage Complex GyrA_WT->Binding_Success Leads to Mutation Chromosomal Mutation in gyrA Gene GyrA_WT->Mutation Undergoes Binding_Failure Reduced/No Binding GyrA_Mutant->Binding_Failure Leads to Cell_Death Bactericidal Effect Binding_Success->Cell_Death Survival Bacterial Survival & Resistance Binding_Failure->Survival Mutation->GyrA_Mutant Results in

Caption: Mechanism of target-mediated resistance to this compound.

Quantitative Data Summary

The efficacy and behavior of this compound have been quantified in numerous studies. The data below are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentrations)

Bacterial Species MIC Range (µg/mL) Reference(s)
Escherichia coli 0.06 - 0.25 [19]
Escherichia coli (115 strains) 2.0 - 5.0 [20]
Proteus mirabilis (44 strains) 0 - 31 [20]
Streptococcus faecalis >5.0 [20]
Aeromonas salmonicida 0.0075 - 0.03 [5]

| Aeromonas salmonicida (from lumpfish) | 0.06 - 15.0 |[21] |

Table 2: Comparative Pharmacokinetic Parameters of this compound

Species Dosage Tmax (h) Cmax (µg/mL) Elimination Half-life (h) Oral Bioavailability (%) Ref(s)
Rainbow Trout 75 mg/kg (oral) - - 69.7 13.6 [5]
Lumpfish 25 mg/kg (oral) 10.3 2.12 21 - [21][22]
Giant Prawn 10 mg/kg (IM) - - 4.68 - [5]

| Human | 750 mg (oral) | 2 - 4 | 1.8 - 3.6 | - | - |[4][6] |

Table 3: Inhibition of DNA Synthesis and Gyrase Activity

Parameter Value Condition Reference(s)
DNA Replication Inhibition 75% 5 µg/mL in E. coli lysate [2]
Relative Potency ~10x Nalidixic Acid In vitro DNA synthesis assay [2]

| Dopamine Uptake Inhibition (IC₅₀) | 4.3 µM | In vitro assay |[18] |

Experimental Protocols

The mechanism and efficacy of this compound are elucidated through several key experimental procedures. The methodologies for these assays are outlined below.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the effect of an inhibitor on the primary enzymatic activity of DNA gyrase.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into a negatively supercoiled form in an ATP-dependent reaction. Inhibitors prevent this conversion. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[23]

  • Methodology:

    • Reaction Mixture Preparation: A master mix is prepared containing DNA gyrase reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and a relaxed plasmid DNA substrate (e.g., pBR322).[23]

    • Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to individual reaction tubes. Control reactions include a no-enzyme control (DNA only) and a positive control with enzyme but no inhibitor.

    • Enzyme Addition & Incubation: Purified E. coli DNA gyrase is added to the tubes to initiate the reaction. The reactions are incubated at 37°C for a defined period, typically 30-60 minutes.[23]

    • Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (like EDTA) and a detergent (like SDS), often mixed with a loading dye (e.g., GSTEB).[23]

    • Analysis: The reaction products are resolved on a 1% agarose gel. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition is quantified by the reduction in the supercoiled DNA band compared to the positive control.[23]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is the gold standard for quantifying the in vitro potency of an antimicrobial agent against a specific microorganism.

  • Principle: The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation under standardized conditions.[20][21][24]

  • Methodology (Broth Microdilution):

    • Preparation: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[20]

    • Inoculum Preparation: The test bacterial strain is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.[10]

    • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

    • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.[20][25]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to different antibiotics.

  • Principle: An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the bacterium's sensitivity to the antibiotic.[12][26]

  • Methodology:

    • Inoculum Preparation: A standardized inoculum of the test bacteria (equivalent to a 0.5 McFarland standard) is prepared.[10]

    • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. The plate is allowed to dry for a few minutes.[10][26]

    • Disk Application: Paper disks impregnated with a standard concentration of this compound (e.g., 5 µg) are aseptically placed on the agar surface.[26]

    • Incubation: The plate is incubated (typically inverted) at 37°C for 18-24 hours.

    • Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is compared to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[26]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is used to accurately measure the concentration of this compound in biological matrices such as plasma or tissue, essential for pharmacokinetic studies.

  • Principle: The drug is first extracted from the biological sample. The extract is then injected into an HPLC system, where it is separated from other components on a chromatographic column. A detector (UV or fluorescence) measures the amount of the drug as it elutes from the column.

  • Methodology (Example for Fish Tissue):

    • Sample Preparation & Extraction: A homogenized tissue sample is extracted with an organic solvent like ethyl acetate or trichloroacetic acid.[2][5][16] The mixture is vortexed/blended and centrifuged.

    • Clean-up: The supernatant containing the drug may undergo a clean-up step, such as a liquid-liquid wash with hexane or solid-phase extraction, to remove interfering substances.[2][3] The solvent is often evaporated under nitrogen and the residue is reconstituted in the mobile phase.

    • Chromatographic Separation: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18 or RP-8).[2][3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.025 M oxalic acid, pH 3.2) is used to elute the drug from the column.[2]

    • Detection: this compound is detected using a UV detector (e.g., at 330 nm) or, for higher sensitivity, a fluorescence detector (e.g., excitation at 335 nm, emission at 378 nm).[3][16]

    • Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations.[5]

Mechanisms of Resistance

The clinical utility of this compound has been challenged by the emergence of bacterial resistance. The primary mechanisms are:

  • Target-Mediated Resistance: This is the most common mechanism and involves spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE).[7][10] These mutations, often occurring in a specific "quinolone resistance-determining region" (QRDR), alter the amino acid sequence of the enzyme, reducing its binding affinity for this compound and other quinolones.[10]

  • Plasmid-Mediated Resistance: Resistance can be acquired horizontally via plasmids carrying genes like qnr (which encodes a protein that protects DNA gyrase from quinolones) or genes for antibiotic-modifying enzymes.[7]

  • Reduced Accumulation: Bacteria can reduce the intracellular concentration of this compound by either reducing its uptake (e.g., through mutations affecting porin channels in the outer membrane) or by actively pumping the drug out of the cell using overexpression of native efflux pumps.[7]

Conclusion

This compound is a bactericidal agent with a well-defined mechanism of action centered on the inhibition of bacterial type II topoisomerases, primarily DNA gyrase. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, effectively halting essential cellular processes. Its selective action on prokaryotic enzymes provides a favorable therapeutic window. Understanding this core mechanism, along with the quantitative aspects of its activity and the pathways leading to resistance, is crucial for the continued development of novel antimicrobial agents and for optimizing the use of existing antibiotics in research and clinical settings.

References

The Inhibitory Effect of Oxolinic Acid on Bacterial DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of the molecular interactions between oxolinic acid, a first-generation quinolone antibiotic, and its primary bacterial target, DNA gyrase. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, presents available quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and explores the downstream cellular consequences of DNA gyrase inhibition, including the induction of the SOS response.

Introduction to Oxolinic Acid and DNA Gyrase

Oxolinic acid is a synthetic quinolone antibiotic that has been historically used to treat infections caused by Gram-negative bacteria.[1] Its bactericidal activity stems from its ability to specifically inhibit bacterial type II topoisomerases, primarily DNA gyrase (and to a lesser extent, topoisomerase IV).[1]

Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils into double-stranded DNA, a process critical for DNA replication, transcription, and recombination.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the strand-passage reaction. Due to its absence in higher eukaryotes, DNA gyrase remains a compelling target for the development of antibacterial agents.[1]

Mechanism of Action

Oxolinic acid exerts its inhibitory effect by targeting the GyrA subunit of the DNA gyrase enzyme.[1] The primary mechanism involves the stabilization of the "cleavage complex," an intermediate in the topoisomerase reaction where the DNA strands are transiently broken.

The key steps in the mechanism are as follows:

  • Binding to the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The enzyme makes a staggered, double-stranded break in the G-segment, forming a covalent bond between a tyrosine residue on each GyrA subunit and the 5'-phosphate end of the cleaved DNA.

  • Formation of the Quinolone-Enzyme-DNA Ternary Complex: Oxolinic acid intercalates into the DNA at the site of the break and interacts with both the DNA and the GyrA subunit. This stabilizes the cleavage complex, effectively "poisoning" the enzyme.

  • Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the broken DNA strands.

  • Induction of Double-Strand Breaks: During cellular processes like replication, the stalled and stabilized cleavage complexes are converted into permanent double-strand breaks, which are lethal to the bacterium.[2]

This sequence of events effectively halts DNA replication and transcription, leading to cell death.[1]

Oxolinic_Acid_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA₂GyrB₂) Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds and cleaves DNA DNA Bacterial Chromosomal DNA Cleavage_Complex->DNA_Gyrase Re-ligation (Normal Path) Ternary_Complex Stabilized Ternary Complex (Gyrase-DNA-Oxolinic Acid) Cleavage_Complex->Ternary_Complex Oxolinic_Acid Oxolinic Acid Oxolinic_Acid->Ternary_Complex Binds and Stabilizes DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Replication Fork Collision Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of Oxolinic Acid Action on DNA Gyrase.

Quantitative Data on Oxolinic Acid's Inhibitory Activity

The potency of oxolinic acid can be quantified by its Minimum Inhibitory Concentration (MIC) against whole bacterial cells and its 50% inhibitory concentration (IC₅₀) in enzymatic assays against purified DNA gyrase. Oxolinic acid is generally more effective against Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Escherichia coliMultiple Isolates0.06 - 0.25[3]
Proteus vulgarisATCC 8810.39

Table 2: DNA Gyrase Inhibition (IC₅₀) by Oxolinic Acid

Bacterial SpeciesEnzymeIC₅₀ (µg/mL)NotesReference(s)
Escherichia coliDNA Gyrase~5Estimated value for 50% inhibition of supercoiling.
Staphylococcus aureusDNA Gyrase>100Oxolinic acid is significantly less potent against Gram-positive gyrases.[4]
Staphylococcus aureusTopoisomerase IV~25-50Demonstrates greater potency against Topoisomerase IV than Gyrase in S. aureus.[4]

Note: Precise IC₅₀ values for oxolinic acid are not consistently reported in recent literature, reflecting a shift in focus to newer fluoroquinolones. The provided values are based on available data and comparative studies.

Experimental Protocols

The following are detailed methodologies for two key in vitro assays used to characterize the effect of oxolinic acid on DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Experimental Workflow Diagram

Supercoiling_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - ATP Start->Prepare_Reaction Add_Inhibitor Aliquot mix and add varying concentrations of Oxolinic Acid Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase to start reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (e.g., 30-60 min) Add_Enzyme->Incubate Stop_Reaction Stop reaction with SDS/EDTA and/or Chloroform extraction Incubate->Stop_Reaction Run_Gel Run samples on 1% Agarose Gel Stop_Reaction->Run_Gel Visualize Stain with Ethidium Bromide and visualize under UV light Run_Gel->Visualize Analyze Analyze results: - Relaxed vs. Supercoiled bands - Determine IC₅₀ Visualize->Analyze End End Analyze->End

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Methodology:

  • Preparation of Reaction Mixture:

    • On ice, prepare a master mix containing the following per reaction (final volume 30 µL):

      • 6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

      • 3 µL of 10 mM ATP (Final concentration: 1 mM).

      • 0.5 µg of relaxed pBR322 plasmid DNA.

      • Nuclease-free water to bring the volume up to the pre-enzyme/inhibitor total.

  • Addition of Inhibitor:

    • Aliquot the master mix into individual microcentrifuge tubes.

    • Add varying concentrations of oxolinic acid (typically dissolved in DMSO or dilute NaOH) to the reaction tubes. Include a no-inhibitor control (with solvent only).

  • Initiation of Reaction:

    • Add a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under control conditions) to each tube.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 30 µL of a 2x stop buffer/loading dye (e.g., containing SDS and bromophenol blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

    • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light.

    • Inhibited reactions will show a higher proportion of relaxed plasmid DNA compared to the supercoiled form seen in the no-inhibitor control. The IC₅₀ is the concentration of oxolinic acid that results in 50% inhibition of the supercoiling activity.

Oxolinic Acid-Induced DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by revealing the double-strand breaks induced by the quinolone.

Experimental Workflow Diagram

Cleavage_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Assay Buffer (No ATP) - Supercoiled pBR322 DNA Start->Prepare_Reaction Add_Inhibitor Aliquot mix and add varying concentrations of Oxolinic Acid Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C (e.g., 60 min) to form complex Add_Enzyme->Incubate_1 Denature Add SDS and Proteinase K to trap cleavage complex Incubate_1->Denature Incubate_2 Incubate at 37°C (e.g., 30 min) to digest enzyme Denature->Incubate_2 Run_Gel Run samples on 1% Agarose Gel Incubate_2->Run_Gel Visualize Stain with Ethidium Bromide and visualize under UV light Run_Gel->Visualize Analyze Analyze results: - Appearance of linear DNA band Visualize->Analyze End End Analyze->End

Caption: Workflow for Quinolone-Induced DNA Cleavage Assay.

Methodology:

  • Preparation of Reaction Mixture:

    • On ice, prepare a master mix containing the following per reaction (final volume ~25 µL before enzyme addition):

      • 6 µL of 5x Gyrase Assay Buffer (as above, but without ATP ).

      • 0.5 µg of supercoiled pBR322 plasmid DNA.

      • Nuclease-free water.

  • Addition of Inhibitor:

    • Aliquot the master mix into individual microcentrifuge tubes.

    • Add varying concentrations of oxolinic acid.

  • Enzyme Addition and Complex Formation:

    • Add purified DNA gyrase to each tube.

    • Mix gently and incubate at 37°C for 60 minutes to allow the formation of the cleavage complex.

  • Trapping the Cleavage Complex:

    • Add SDS to a final concentration of 0.2-1% (w/v) and Proteinase K to a final concentration of 0.1 mg/mL. The SDS denatures the gyrase subunits, trapping the covalent linkage to the DNA, while Proteinase K digests the protein.

  • Protein Digestion:

    • Incubate the reactions for an additional 30 minutes at 37°C.

  • Sample Preparation and Electrophoresis:

    • Stop the reaction and prepare samples for loading by adding loading dye.

    • Load the samples onto a 1% agarose gel.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • The presence of a linear DNA band indicates that a double-strand break has occurred. The intensity of this band will increase with higher concentrations of oxolinic acid, reflecting a greater number of stabilized cleavage complexes.

Downstream Cellular Effects: The SOS Response

The DNA damage caused by oxolinic acid-induced double-strand breaks is a potent trigger for the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.

SOS Response Signaling Pathway

  • DNA Damage Detection: The double-strand breaks generated by oxolinic acid are processed by helicase/nuclease complexes (like RecBCD), leading to the formation of single-stranded DNA (ssDNA) filaments.

  • RecA Activation: The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein filament (RecA*).

  • LexA Autocleavage: The activated RecA* complex stimulates the autoproteolytic cleavage of the LexA repressor protein.

  • De-repression of SOS Genes: LexA normally represses the transcription of over 50 genes in the SOS regulon. Its cleavage leads to the de-repression and expression of these genes.

  • Cellular Response: The expressed SOS proteins include those involved in DNA repair (e.g., RecA, UvrA/B/C) and translesion synthesis (e.g., Pol II, Pol IV, Pol V), which can introduce mutations. This response attempts to repair the DNA damage but can also lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.

SOS_Response_Pathway cluster_1 Cellular Response to Oxolinic Acid OA Oxolinic Acid Gyrase_Inhibition DNA Gyrase Inhibition (Stabilized Cleavage Complex) OA->Gyrase_Inhibition DSB Double-Strand Breaks Gyrase_Inhibition->DSB RecBCD RecBCD Processing DSB->RecBCD ssDNA ssDNA Formation RecBCD->ssDNA RecA RecA Activation (RecA* Nucleofilament) ssDNA->RecA LexA_cleaved LexA Cleavage (Inactive) RecA->LexA_cleaved Stimulates autocleavage LexA LexA Repressor (Active) SOS_Genes SOS Regulon Genes LexA->SOS_Genes Represses SOS_Proteins SOS Response Proteins (DNA Repair, Mutagenesis) SOS_Genes->SOS_Proteins Transcription & Translation

Caption: Induction of the SOS Response by Oxolinic Acid.

Conclusion

Oxolinic acid serves as a foundational model for understanding the mechanism of quinolone antibiotics. Its interaction with bacterial DNA gyrase, leading to the stabilization of the cleavage complex and subsequent DNA damage, is a well-defined process that can be rigorously studied using the in vitro assays detailed in this guide. For professionals in drug development, understanding this mechanism and the downstream consequences, such as the induction of the SOS response, is crucial for the design of novel antibacterial agents that can overcome existing resistance mechanisms and for evaluating the potential for resistance development in new compounds.

References

The history and development of Oxolinic acid as a first-generation quinolone.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid, a first-generation quinolone antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. Developed in Japan in the 1970s, it emerged as a synthetic antimicrobial agent with notable activity against a range of Gram-negative bacteria.[1] Though its clinical use in humans has been largely superseded by the more potent and broader-spectrum fluoroquinolones, Oxolinic acid remains a valuable tool in veterinary medicine, particularly in aquaculture, and serves as a foundational molecule for understanding the mechanism and development of the quinolone class of antibiotics.[2][3] This technical guide provides an in-depth exploration of the history, mechanism of action, synthesis, and key experimental evaluations of Oxolinic acid, tailored for researchers, scientists, and drug development professionals.

Historical Development and Chemical Profile

Oxolinic acid, with the chemical formula C₁₃H₁₁NO₅, was one of the early synthetic quinolone antibiotics that showed improved activity over its predecessor, nalidixic acid.[1] Its development marked a critical step in the evolution of quinolones, paving the way for the later introduction of fluoroquinolones.

Chemical Structure: 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial action of Oxolinic acid is the inhibition of bacterial DNA gyrase, also known as topoisomerase II.[2] This enzyme is essential for the negative supercoiling of bacterial DNA, a process critical for DNA replication and transcription. By binding to the A subunit of DNA gyrase, Oxolinic acid stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] The selective toxicity of Oxolinic acid towards bacteria stems from the structural differences between bacterial DNA gyrase and its mammalian counterparts.

Below is a diagram illustrating the signaling pathway of Oxolinic acid's mechanism of action.

Mechanism of Action of Oxolinic Acid Oxolinic_Acid Oxolinic Acid DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Oxolinic_Acid->DNA_Gyrase Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Mechanism of Action of Oxolinic Acid.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Oxolinic acid against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)
Aeromonas salmonicida100.0075 - 0.03[2]
Shewanella xiamenensis-0.25[4]
Lactococcus garvieae-1[4]
Chryseobacterium aquaticum-4[4]
Pharmacokinetic Properties

The pharmacokinetic parameters of Oxolinic acid have been studied in various species. The table below provides a comparative summary of key parameters.

SpeciesDoseCmaxTmax (h)Elimination Half-life (t½β) (h)Bioavailability (%)
Lumpfish 25 mg/kg (oral)2.12 µg/mL (plasma)10.321-
Rainbow Trout 75 mg/kg (oral)--69.713.6[5]
Atlantic Salmon 25 mg/kg (oral)--18.230.1[6]
Giant Prawn 10 mg/kg (IM)--4.68-
Chickens 10 mg/kg (oral)---~82-100%[3]
Pigs 20 mg/kg/day (oral)---High[3]
Calves 20 mg/kg/day (oral)---High[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; IM: Intramuscular.

Experimental Protocols

Chemical Synthesis of Oxolinic Acid

A general procedure for the synthesis of Oxolinic acid is as follows:

  • Reaction of N-ethyl-3,4-(methylenedioxy)aniline with Diethylammonium methylene malonate:

    • Combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol) and Diethylammonium methylene malonate (0.55 mol).

    • Heat the mixture to 140°C for 3 hours.

  • Addition of Acetic Anhydride and Sulfuric Acid:

    • Cool the reaction mixture to 100°C and add acetic anhydride (0.75 mol).

    • Further cool to 80°C and slowly add concentrated sulfuric acid (0.5 mol).

  • Cyclization:

    • Heat the mixture to 130°C for 4 hours to facilitate cyclization.

  • Hydrolysis and Isolation:

    • After the reaction is complete, cool to 90°C and add 530g of water.

    • Hydrolyze for 3 hours.

    • Cool to room temperature, filter the precipitate, and then purify and dry to obtain Oxolinic acid.

Synthesis of Oxolinic Acid Start N-ethyl-3,4-(methylenedioxy)aniline + Diethylammonium methylene malonate Heat1 Heat to 140°C for 3h Start->Heat1 Cool1_Add_AA Cool to 100°C Add Acetic Anhydride Heat1->Cool1_Add_AA Cool2_Add_H2SO4 Cool to 80°C Add H₂SO₄ Cool1_Add_AA->Cool2_Add_H2SO4 Heat2 Heat to 130°C for 4h (Cyclization) Cool2_Add_H2SO4->Heat2 Hydrolysis Cool to 90°C Add Water and Hydrolyze Heat2->Hydrolysis Isolation Cool, Filter, Purify, Dry Hydrolysis->Isolation End Oxolinic Acid Isolation->End

Caption: Experimental Workflow for Oxolinic Acid Synthesis.

In Vitro DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation:

    • On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and nuclease-free water.

  • Addition of Inhibitor and Enzyme:

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add the test compound (Oxolinic acid) at various concentrations to the respective tubes. Include a solvent control.

    • Add a standardized amount of purified E. coli DNA gyrase to all tubes except the negative control.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer (e.g., containing SDS and a loading dye).

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Oxolinic acid.

DNA Gyrase Inhibition Assay Workflow Prepare_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) Aliquot Aliquot Mix into Tubes Prepare_Mix->Aliquot Add_Inhibitor Add Oxolinic Acid (Varying Concentrations) Aliquot->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer/Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling Visualize->Analyze

Caption: Workflow for DNA Gyrase Inhibition Assay.

Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Oxolinic Acid Stock Solution:

    • Prepare a stock solution of Oxolinic acid in a suitable solvent (e.g., 0.1 M NaOH) and then dilute it in the appropriate broth medium.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final working concentration (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Dispense broth medium into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the Oxolinic acid stock solution across the wells of the plate.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Oxolinic acid in which there is no visible growth.

Representative Clinical Trial Protocol for Uncomplicated Urinary Tract Infection (UTI)

The following is a representative protocol for a clinical trial evaluating the efficacy and safety of Oxolinic acid for the treatment of uncomplicated UTIs, based on historical clinical practices.[7]

  • Study Design: A multicenter, randomized, single-blind, active-controlled trial.

  • Patient Population: Adult female patients with symptoms of acute uncomplicated UTI and a positive urine culture (e.g., ≥10⁵ CFU/mL of a uropathogen).

  • Intervention:

    • Test Group: Oxolinic acid 750 mg administered orally twice daily for 14 days.[7]

    • Control Group: A standard-of-care antibiotic for UTIs at the time (e.g., Ampicillin 500 mg three times daily for 14 days).[7]

  • Primary Endpoints:

    • Microbiological Eradication: Absence of the initial uropathogen in urine cultures at the end of treatment and at a follow-up visit (e.g., 5-9 days post-treatment).

    • Clinical Cure: Resolution of UTI signs and symptoms at the end of treatment.

  • Secondary Endpoints:

    • Incidence and severity of adverse events.

    • Time to symptomatic relief.

  • Assessments:

    • Screening/Baseline: Medical history, physical examination, urinalysis, and urine culture.

    • During Treatment: Assessment of symptoms and adverse events.

    • End of Treatment and Follow-up: Urinalysis, urine culture, and assessment of clinical outcome and adverse events.

Mechanisms of Resistance

Bacterial resistance to Oxolinic acid, and other quinolones, primarily arises from mutations in the genes encoding the subunits of DNA gyrase, specifically gyrA and gyrB. These mutations alter the drug-binding site on the enzyme, reducing the affinity of Oxolinic acid for its target. Efflux pumps that actively transport the drug out of the bacterial cell can also contribute to resistance.

Conclusion

Oxolinic acid holds a significant place in the history of antimicrobial agents as a first-generation quinolone. While its use has evolved, its study continues to provide valuable insights into the mechanism of action of quinolones, the development of bacterial resistance, and the principles of antimicrobial drug design. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and microbiology.

References

Oxolinic Acid: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolinic acid, a first-generation quinolone antibiotic, has been a subject of scientific interest due to its targeted antibacterial activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a bacterial DNA gyrase inhibitor. Detailed experimental protocols for its synthesis, the determination of its minimum inhibitory concentration (MIC), and a DNA gyrase inhibition assay are presented to facilitate further research and development.

Chemical Structure and Identity

Oxolinic acid is a synthetic quinolone derivative with a tricyclic structure. Chemically, it is known as 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid[1]. Its structure is characterized by a quinolone core fused with a methylenedioxy ring.

The key structural features include:

  • A carboxylic acid group at position 7, which is crucial for its antibacterial activity.

  • An ethyl group at the N-1 position.

  • A ketone group at position 4.

  • A fused dioxolo ring at the 5 and 6 positions.

IdentifierValue
IUPAC Name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid[1]
CAS Number 14698-29-4[1]
Molecular Formula C₁₃H₁₁NO₅[1]
Molecular Weight 261.23 g/mol [1]
SMILES CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
InChI InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)

Physicochemical Properties

The physicochemical properties of oxolinic acid are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValueReference
Melting Point 314-316 °C (with decomposition)[3]
pKa 6.3[4]
LogP 1.3[4]
Water Solubility 3.2 mg/L (at 20 °C)[5]
Solubility in 0.5 M NaOH 50 mg/mL[6]
Appearance White to off-white crystalline powder

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Oxolinic acid exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the topological stress that arises during the unwinding of the DNA double helix.

The mechanism of inhibition involves the following steps:

  • Binding to the DNA-Gyrase Complex: Oxolinic acid does not bind to the enzyme or DNA alone but rather to the transient complex formed between them.

  • Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. Oxolinic acid stabilizes this "cleavage complex," in which the DNA is broken and covalently attached to the gyrase enzyme.

  • Inhibition of DNA Replication and Transcription: By trapping the gyrase in this state, oxolinic acid prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which ultimately halts DNA replication and transcription.

  • Induction of Cell Death: The accumulation of these DNA breaks triggers a cascade of events, including the SOS response, which ultimately leads to bacterial cell death.

G cluster_0 Bacterial Cell Bacterial Cell Oxolinic Acid Oxolinic Acid DNA-Gyrase Complex DNA-Gyrase Complex Oxolinic Acid->DNA-Gyrase Complex Binds to DNA Gyrase DNA Gyrase DNA Gyrase->DNA-Gyrase Complex Forms DNA DNA DNA->DNA-Gyrase Complex Forms Cleavage Complex Cleavage Complex DNA-Gyrase Complex->Cleavage Complex Induces DNA Replication/Transcription Block DNA Replication/Transcription Block Cleavage Complex->DNA Replication/Transcription Block Leads to Bacterial Cell Death Bacterial Cell Death DNA Replication/Transcription Block->Bacterial Cell Death Results in

Caption: Mechanism of action of oxolinic acid.

Experimental Protocols

Synthesis of Oxolinic Acid

This protocol describes a common method for the synthesis of oxolinic acid.

G cluster_0 Start Start Reactants N-ethyl-3,4-(methylenedioxy)aniline + Diethyl ethoxymethylenemalonate Start->Reactants Cyclization Heat to induce cyclization Reactants->Cyclization Hydrolysis Saponification with NaOH Cyclization->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Purification Recrystallization Acidification->Purification End End Purification->End

Caption: Workflow for the synthesis of oxolinic acid.

Materials:

  • N-ethyl-3,4-(methylenedioxy)aniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add N-ethyl-3,4-(methylenedioxy)aniline and diethyl ethoxymethylenemalonate in equimolar amounts.

  • Cyclization: Heat the mixture in diphenyl ether to 240-250 °C for 30 minutes. The ethanol formed during the reaction will distill off.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The intermediate, ethyl 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate, will precipitate.

  • Isolation of Intermediate: Filter the precipitate and wash it with a suitable solvent like petroleum ether to remove the diphenyl ether.

  • Saponification: Suspend the intermediate in ethanol and add a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2 hours.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 2-3. This will precipitate the crude oxolinic acid.

  • Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent such as dimethylformamide or a mixture of ethanol and water to obtain pure oxolinic acid.

  • Drying: Dry the purified crystals under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of oxolinic acid against a bacterial strain like Escherichia coli.

G cluster_0 Start Start Prepare Oxolinic Acid Stock Prepare Oxolinic Acid Stock Start->Prepare Oxolinic Acid Stock Serial Dilution Perform 2-fold serial dilutions in a 96-well plate Prepare Oxolinic Acid Stock->Serial Dilution Inoculate Plate Add bacterial inoculum to each well Serial Dilution->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate at 37°C for 18-24 hours Inoculate Plate->Incubate Read Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

Materials:

  • Oxolinic acid

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Oxolinic Acid Stock Solution: Prepare a stock solution of oxolinic acid (e.g., 1 mg/mL) in a suitable solvent like 0.1 M NaOH and then dilute it in MHB.

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the oxolinic acid working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of oxolinic acid at which there is no visible growth of bacteria.

DNA Gyrase Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory effect of oxolinic acid on the supercoiling activity of E. coli DNA gyrase.

G cluster_0 Start Start Reaction Mix Prepare reaction mix with buffer, relaxed plasmid DNA, and ATP Start->Reaction Mix Add Oxolinic Acid Add varying concentrations of oxolinic acid Reaction Mix->Add Oxolinic Acid Add DNA Gyrase Initiate reaction by adding E. coli DNA gyrase Add Oxolinic Acid->Add DNA Gyrase Incubate Incubate at 37°C Add DNA Gyrase->Incubate Stop Reaction Stop reaction with SDS/proteinase K Incubate->Stop Reaction Gel Electrophoresis Analyze DNA topology by agarose gel electrophoresis Stop Reaction->Gel Electrophoresis Visualize Visualize DNA bands under UV light Gel Electrophoresis->Visualize End End Visualize->End

Caption: Workflow for DNA gyrase inhibition assay.

Materials:

  • E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • Oxolinic acid

  • Stop solution (containing SDS and proteinase K)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1 mM).

  • Addition of Inhibitor: Add varying concentrations of oxolinic acid to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Initiation of Reaction: Initiate the reaction by adding a suitable amount of E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding the stop solution and incubating at 37°C for a further 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: a. Add DNA loading dye to each reaction. b. Load the samples onto a 1% agarose gel in TAE buffer. c. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of oxolinic acid.

Conclusion

Oxolinic acid remains a valuable tool for studying bacterial DNA replication and the mechanism of quinolone antibiotics. Its well-defined chemical structure and properties, coupled with its specific mode of action, make it a useful compound in both research and veterinary applications. The detailed protocols provided in this guide are intended to support further investigations into this and other related antibacterial agents. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to standard laboratory safety practices.

References

The Synthesis of Oxolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent developed in the 1960s.[1] It belongs to the first generation of quinolone antibiotics and is primarily used in veterinary medicine and aquaculture to treat bacterial infections, particularly those caused by Gram-negative pathogens.[1][2] The core structure of oxolinic acid is a 4-quinolone scaffold, which is essential for its biological activity.[1] This technical guide provides a detailed overview of the primary synthesis pathway for oxolinic acid, including experimental protocols and quantitative data.

Primary Synthesis Pathway: A Gould-Jacobs Approach

The most common and established method for synthesizing oxolinic acid is analogous to the Gould-Jacobs reaction, a well-known method for preparing quinolines and their derivatives.[3][4][5] This multi-step process begins with a substituted aniline and a malonic ester derivative, followed by cyclization and subsequent functional group manipulations.

The overall synthesis can be visualized as follows:

Oxolinic_Acid_Synthesis cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product 1_2_methylenedioxybenzene 1,2-Methylenedioxybenzene nitro 3,4-Methylenedioxy-1-nitrobenzene 1_2_methylenedioxybenzene->nitro Nitration (HNO₃) aniline 3,4-Methylenedioxyaniline nitro->aniline Hydrogenation condensation_product Diethyl [[3,4-(methylenedioxy)anilino]methylene]malonate aniline->condensation_product Condensation with diethyl ethoxymethylenemalonate cyclized_product Ethyl 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylate condensation_product->cyclized_product Thermal Cyclization oxolinic_acid Oxolinic Acid cyclized_product->oxolinic_acid Hydrolysis & N-ethylation

Caption: Overall synthesis pathway of Oxolinic Acid.

Step 1: Synthesis of 3,4-Methylenedioxyaniline

The initial steps involve the preparation of the key starting material, 3,4-methylenedioxyaniline, from 1,2-methylenedioxybenzene.

Step1_Synthesis start 1,2-Methylenedioxybenzene intermediate 3,4-Methylenedioxy-1-nitrobenzene start->intermediate Nitration product 3,4-Methylenedioxyaniline intermediate->product Reduction

Caption: Synthesis of 3,4-Methylenedioxyaniline.

Experimental Protocol:

  • Nitration of 1,2-Methylenedioxybenzene: 1,2-methylenedioxybenzene is nitrated using nitric acid to yield 3,4-methylenedioxy-1-nitrobenzene.[6]

  • Hydrogenation to 3,4-Methylenedioxyaniline: The resulting nitro compound is then reduced to 3,4-methylenedioxyaniline.[6][7] This reduction can be achieved through catalytic hydrogenation.

Step 2: Condensation and Cyclization

The core of the quinolone structure is formed in this phase through a condensation reaction followed by thermal cyclization.

Step2_Condensation_Cyclization aniline 3,4-Methylenedioxyaniline condensation_product Anilinomethylenemalonate Intermediate aniline->condensation_product malonate Diethyl ethoxymethylenemalonate malonate->condensation_product cyclized_product Ethyl 4-hydroxy-6,7-methylenedioxy- quinoline-3-carboxylate condensation_product->cyclized_product Thermal Cyclization

Caption: Condensation and Cyclization Steps.

Experimental Protocol:

3,4-methylenedioxyaniline is reacted with diethyl ethoxymethylenemalonate.[6] This condensation is followed by heating, which induces cyclization to form the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.[6]

Step 3: Hydrolysis and N-Ethylation

The final steps involve the hydrolysis of the ester to a carboxylic acid and the introduction of an ethyl group at the nitrogen atom of the quinoline ring.

Experimental Protocol:

The ethyl ester intermediate is hydrolyzed using a base in a solvent such as dimethylformamide.[6] The resulting product is then treated with ethyl iodide to introduce the ethyl group, yielding oxolinic acid.[6]

Alternative One-Pot Synthesis Variation

A variation of the above synthesis has been reported, which appears to be a more streamlined, one-pot process starting from N-ethyl-3,4-(methylenedioxy)aniline.

One_Pot_Synthesis start N-ethyl-3,4-(methylenedioxy)aniline + Dimethylammonium methylene malonate heating1 Heat to 140°C for 3h start->heating1 add_reagents Cool to 100°C, add Acetic Anhydride Cool to 80°C, add conc. H₂SO₄ heating1->add_reagents heating2 Heat to 130°C for 4h add_reagents->heating2 hydrolysis Cool to 90°C, add Water Hydrolyze for 3h heating2->hydrolysis product Oxolinic Acid hydrolysis->product Mechanism_of_Action Oxolinic_Acid Oxolinic Acid DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Oxolinic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Beyond the Petri Dish: A Technical Guide to the Non-Antibacterial Biological Activities of Oxolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known biological activities of Oxolinic Acid that extend beyond its established antibacterial effects. While primarily recognized as a quinolone antibiotic that inhibits bacterial DNA gyrase, emerging research has unveiled its interactions with eukaryotic systems, revealing a more complex pharmacological profile. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and development.

Neuropharmacological Activity: Dopamine Reuptake Inhibition

Oxolinic acid has been identified as a dopamine reuptake inhibitor, leading to stimulant effects on the central nervous system. This activity is attributed to its ability to block the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft.

Quantitative Data: In Vitro and In Vivo Effects
ParameterValueSpeciesExperimental SystemReference
IC50 (Dopamine Uptake Inhibition) 4.3 ± 0.6 x 10-6 MRatSynaptosomal fraction from striatum[1]
Locomotor Activity (Peak Effect) 32 mg/kg (i.p.)MouseIn vivo behavioral assessment[1]
Specific Binding Reduction ([3H]WIN 35,428) ~50%MouseIn vivo binding to striatal dopamine carriers[1]
Signaling Pathway: Mechanism of Dopamine Reuptake Inhibition

The following diagram illustrates the proposed mechanism by which Oxolinic Acid inhibits the dopamine transporter, leading to an accumulation of dopamine in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Pre Dopamine Dopamine_Vesicle->Dopamine_Pre Release DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Dopamine_Pre->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates Oxolinic_Acid Oxolinic Acid Oxolinic_Acid->DAT Inhibits

Caption: Mechanism of Oxolinic Acid as a dopamine reuptake inhibitor.

Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Oxolinic Acid on dopamine uptake.

  • Methodology:

    • Preparation of Synaptosomes: Striata from rats are homogenized in a buffered sucrose solution and centrifuged to obtain a synaptosomal fraction.

    • Dopamine Uptake Assay: Synaptosomes are incubated with [3H]dopamine in the presence of varying concentrations of Oxolinic Acid.

    • Termination and Measurement: The uptake is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of dopamine uptake against the logarithm of the Oxolinic Acid concentration.[1]

  • Objective: To quantify the stimulant effect of Oxolinic Acid in mice.

  • Methodology:

    • Animal Model: Male mice are used for the experiment.

    • Drug Administration: Oxolinic Acid is administered intraperitoneally (i.p.) at various doses.

    • Locomotor Activity Measurement: Immediately after injection, mice are placed in activity monitoring cages (e.g., photocell actometers) to record horizontal and vertical movements over a specified period.

    • Data Analysis: The total locomotor activity counts are compared between different dose groups and a control group receiving a vehicle injection.[1]

Endocrine-Disrupting Activity: Induction of Leydig Cell Tumors

Prolonged exposure to Oxolinic Acid has been shown to induce Leydig cell hyperplasia and benign tumors in male rats. This effect is not believed to be genotoxic but rather mediated through an endocrine-disrupting mechanism involving the hypothalamic-pituitary-testicular (HPT) axis.

Quantitative Data: Carcinogenicity and Hormonal Effects in Rats
ParameterValueSpeciesDuration of ExposureExperimental SystemReference
Leydig Cell Tumor Induction Increased incidence at 1000 ppm in dietWistar Rat104 weeksIn vivo carcinogenicity study[2]
Leydig Cell Hyperplasia Observed at 1000 ppm in dietWistar Rat104 weeksIn vivo carcinogenicity study[2]
Serum Luteinizing Hormone (LH) Significantly increased at 43 and 145 mg/kg bw/dayWistar Rat104 weeksIn vivo study[2]
No-Observed-Effect Level (NOEL) for LH increase 4.2 mg/kg bw/dayWistar Rat104 weeksIn vivo study[2]
Signaling Pathway: Proposed Mechanism of Leydig Cell Tumorigenesis

The following diagram illustrates the proposed signaling pathway for Oxolinic Acid-induced Leydig cell tumors in rats.

Oxolinic_Acid Oxolinic Acid Hypothalamus Hypothalamus Oxolinic_Acid->Hypothalamus Dopaminergic-mediated effect Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates LH release LH Luteinizing Hormone (LH) Pituitary->LH Testes Testes Leydig_Cells Leydig Cells Testes->Leydig_Cells Hyperplasia_Tumor Hyperplasia and Tumorigenesis Leydig_Cells->Hyperplasia_Tumor Prolonged stimulation LH->Testes

Caption: Proposed pathway for Oxolinic Acid-induced Leydig cell tumors.

Experimental Protocols
  • Objective: To assess the carcinogenic potential of Oxolinic Acid in rats.

  • Methodology:

    • Animal Model: Male and female Wistar rats are used.

    • Dietary Administration: Oxolinic Acid is mixed into the feed at various concentrations (e.g., 0, 30, 100, 300, 1000 ppm).

    • Duration: The animals are maintained on the respective diets for a long-term period, typically 104 weeks.

    • Endpoints: Body weight, food consumption, clinical signs, and mortality are monitored throughout the study. At termination, a full necropsy is performed, and tissues, particularly the testes, are collected for histopathological examination to identify hyperplasia and tumors.[2]

  • Objective: To measure the effect of Oxolinic Acid on serum hormone levels.

  • Methodology:

    • Animal Model and Treatment: Rats are treated with Oxolinic Acid as in the carcinogenicity study.

    • Blood Collection: Blood samples are collected at specified time points.

    • Hormone Analysis: Serum levels of Luteinizing Hormone (LH) and testosterone are quantified using validated methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Hormone levels are compared between treated and control groups to determine statistically significant differences.[2]

Other Potential Biological Activities: Limited Evidence

While some literature suggests that Oxolinic Acid may possess antifungal, antiprotozoal, and anthelmintic properties, particularly in the context of aquaculture, there is a notable lack of detailed, quantitative data (e.g., Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50)) and specific experimental protocols for the parent compound in the reviewed scientific literature.

One study indicated that metal complexes of Oxolinic Acid exhibited some in vitro antifungal activity, but this does not directly reflect the activity of Oxolinic Acid itself. Another report mentioned its use against pine wilt disease, which is caused by a nematode and associated bacteria, suggesting potential nematicidal activity, but quantitative details are sparse.[3]

Further targeted research is required to substantiate these claims and to elucidate the mechanisms and effective concentrations for any potential antifungal, antiprotozoal, or anthelmintic activities of Oxolinic Acid.

Conclusion

In addition to its well-established role as an antibacterial agent, Oxolinic Acid demonstrates significant biological activities in eukaryotic systems. Its function as a dopamine reuptake inhibitor, with quantifiable effects on the central nervous system, is a key non-antibacterial property. Furthermore, its endocrine-disrupting potential, leading to Leydig cell tumors in rats via a non-genotoxic mechanism, highlights the need for careful consideration in its application and in the development of related compounds. The evidence for its direct antifungal, antiprotozoal, and anthelmintic effects remains inconclusive and warrants further investigation to determine its full biological activity spectrum. This guide serves as a foundational resource for researchers and professionals in drug development, providing a comprehensive overview of the current understanding of Oxolinic Acid's multifaceted biological interactions.

References

The Potential of Oxolinic Acid in Drug Repositioning for Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drug repositioning, the strategy of identifying new therapeutic uses for existing drugs, offers a promising avenue to accelerate the development of novel cancer therapies with reduced costs and timelines.[1][2] Oxolinic acid, a first-generation quinolone antibiotic, has a well-documented history in veterinary medicine for treating bacterial infections.[3] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication.[4][5] This function places Oxolinic acid in a class of compounds—topoisomerase inhibitors—that includes some of the most effective anticancer agents used in the clinic today.[6] This technical guide explores the preclinical evidence and theoretical framework for repositioning Oxolinic acid for anticancer research, focusing on its proposed mechanisms, cytotoxic activity, and the cellular pathways it may modulate.

Core Mechanism of Action: From Bacteria to Human Cancer

Oxolinic acid's established antibacterial effect stems from its inhibition of DNA gyrase (a type II topoisomerase), which is essential for managing DNA supercoiling during replication.[3][4] This inhibition leads to the accumulation of DNA strand breaks and subsequent bacterial cell death.

Human cells possess analogous enzymes, topoisomerase I and topoisomerase II, which are validated and critical targets for cancer chemotherapy.[6][7] Drugs that poison these enzymes, such as etoposide and doxorubicin, work by stabilizing the transient DNA-topoisomerase complex, leading to permanent double-strand breaks in the DNA of rapidly dividing cancer cells, ultimately triggering cell death.[8]

The central hypothesis for repositioning Oxolinic acid is that it may exert a similar inhibitory effect on human topoisomerases. While antibacterial quinolones are generally designed for selective toxicity and are often less potent against their human counterparts, this differential is not always absolute and can be overcome, particularly with structural modifications.[6] Furthermore, studies on metal-based derivatives of Oxolinic acid suggest an alternative or complementary mechanism involving direct DNA interaction through major and minor groove binding, which can also contribute to cytotoxic effects.

Mechanism_of_Action Figure 1: Hypothesized Anticancer Mechanism of Oxolinic Acid OA Oxolinic Acid or its Derivatives TOPO2 Human Topoisomerase II OA->TOPO2 Inhibition DNA_Break DNA Double-Strand Breaks TOPO2->DNA_Break Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Break->Apoptosis Triggers

Figure 1: Hypothesized Anticancer Mechanism of Oxolinic Acid

Preclinical Cytotoxicity Data

While data on the anticancer activity of Oxolinic acid as a standalone agent is sparse, a key study investigated the cytotoxicity of its rare-earth metal complexes. The half-maximal inhibitory concentration (IC50) values were determined against human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and a normal human umbilical vein endothelial cell line (HUVEC) to assess potency and selectivity.

CompoundCell LineCancer TypeIC50 (µM) after 48h
Oxolinic Acid MDA-MB-231Breast Adenocarcinoma> 500
LoVoColon Adenocarcinoma> 500
HUVECNormal Endothelial> 500
Y(oxo)₃(H₂O)₂ MDA-MB-231Breast Adenocarcinoma163.4 ± 8.1
LoVoColon Adenocarcinoma48.2 ± 2.4
HUVECNormal Endothelial> 200
La(oxo)₃(H₂O)₂ MDA-MB-231Breast Adenocarcinoma114.5 ± 5.7
LoVoColon Adenocarcinoma29.8 ± 1.5
HUVECNormal Endothelial> 200
Sm(oxo)₃(H₂O)₂ MDA-MB-231Breast Adenocarcinoma101.3 ± 5.1
LoVoColon Adenocarcinoma25.4 ± 1.3
HUVECNormal Endothelial> 200
Data synthesized from studies on Oxolinic acid and its derivatives. The "oxo" abbreviation refers to Oxolinic acid.

These results indicate that while Oxolinic acid alone shows limited activity, its complexation with rare-earth metals significantly enhances its cytotoxic potency and demonstrates a degree of selectivity for cancer cells over normal cells, particularly against the LoVo colon cancer line.

Anticipated Cellular Signaling Pathways

Based on its proposed mechanism as a DNA-damaging agent, Oxolinic acid and its active derivatives are expected to trigger two primary cellular responses: apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway activated by irreparable DNA damage. The accumulation of double-strand breaks is a potent trigger for the intrinsic (mitochondrial) apoptosis pathway. This cascade involves the activation of sensor proteins that lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. This, in turn, initiates a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell.[9] Key regulators include the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members dictates the cell's fate.[10]

Apoptosis_Pathway Figure 2: Anticipated Intrinsic Apoptosis Pathway OA Oxolinic Acid-induced DNA Damage Bax ↑ Pro-apoptotic Bax OA->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 OA->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Anticipated Intrinsic Apoptosis Pathway
Cell Cycle Arrest

In response to DNA damage, cells activate complex signaling networks known as checkpoints to arrest the cell cycle, allowing time for repair. Topoisomerase II inhibitors frequently cause an accumulation of cells in the G2/M phase.[11] This arrest prevents cells with damaged DNA from entering mitosis. The G2/M checkpoint is primarily regulated by the Cyclin B1/CDK1 complex. DNA damage activates kinases that inactivate this complex, thereby halting progression into mitosis.[12][13]

Cell_Cycle_Arrest Figure 3: Anticipated G2/M Cell Cycle Checkpoint Activation DNA_Damage Oxolinic Acid-induced DNA Damage Sensors Checkpoint Kinases (ATM/ATR) DNA_Damage->Sensors CDK1 Cyclin B1/CDK1 Complex Sensors->CDK1 Inhibition G2_M G2/M Arrest CDK1->G2_M Blocked Mitosis Mitosis CDK1->Mitosis Promotes

Figure 3: Anticipated G2/M Cell Cycle Checkpoint Activation

Key Experimental Protocols

To validate the anticancer potential of Oxolinic acid, a series of standard in vitro assays are required. The following protocols provide a methodological framework for such an investigation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment : Prepare serial dilutions of Oxolinic acid (or its derivatives) in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[14]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Grow cells in 6-well plates and treat with Oxolinic acid at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining : Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Culture and Treatment : Plate cells and treat with Oxolinic acid as described for the apoptosis assay.

  • Cell Harvesting and Fixation : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes in the dark.

  • Data Acquisition : Analyze the samples on a flow cytometer.

  • Analysis : Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Experimental_Workflow Figure 4: Standard In Vitro Experimental Workflow Start Cancer Cell Culture Treatment Treat with Oxolinic Acid (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Result1 Determine IC50 Values Viability->Result1 Result2 Quantify Apoptotic Cells Apoptosis->Result2 Result3 Analyze Cell Cycle Distribution CellCycle->Result3

Figure 4: Standard In Vitro Experimental Workflow

Future Directions and Conclusion

The repositioning of Oxolinic acid as an anticancer agent is in its nascent stages, supported by a strong mechanistic rationale but limited direct preclinical evidence. The data clearly shows that while the parent compound is not highly potent, its chemical scaffold holds significant promise for the development of active anticancer derivatives, as demonstrated by its metal complexes.

Future research should focus on:

  • Mechanism Validation : Directly testing the inhibitory activity of Oxolinic acid and its potent derivatives against purified human topoisomerase I and II.

  • Broad-Spectrum Screening : Evaluating the cytotoxicity of these compounds against a wider panel of cancer cell lines from diverse tissue origins.

  • Cellular Pathway Analysis : Performing detailed molecular studies to confirm the induction of apoptosis and cell cycle arrest and to identify the key protein modulations involved.

  • In Vivo Studies : Progressing the most promising derivatives to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Oxolinic Acid in Aquaculture Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic properties, bioavailability, and analytical methodologies of oxolinic acid, a critical quinolone antibiotic used in aquaculture. The information compiled herein is intended to support research, enhance drug development, and establish effective, safe therapeutic regimens for various aquatic species.

Introduction and Mechanism of Action

Oxolinic acid (OA) is a synthetic quinolone antibacterial agent used extensively in aquaculture to treat and prevent diseases caused by Gram-negative bacteria, such as furunculosis, vibriosis, and enteric redmouth disease.[1][2][3] A thorough understanding of its pharmacokinetics—how the animal's body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosage, ensuring therapeutic efficacy, and adhering to food safety standards by establishing appropriate withdrawal periods.[4][5]

The bactericidal action of oxolinic acid stems from its ability to inhibit bacterial DNA gyrase (topoisomerase II).[1][6][7] This enzyme is essential for managing DNA topology by introducing negative supercoils during replication and transcription.[1][8] By binding to the A subunit of DNA gyrase, oxolinic acid blocks this process, leading to the cessation of DNA synthesis and, ultimately, bacterial cell death.[1][7] This mechanism confers selective toxicity against bacteria, as eukaryotic cells utilize different enzymes for DNA manipulation.[1]

cluster_bacterium Bacterial Cell OA Oxolinic Acid (OA) Entry Cellular Uptake (via Porins) OA->Entry OA targets enzyme Gyrase DNA Gyrase (Topoisomerase II) Entry->Gyrase OA targets enzyme DNA_Rep DNA Replication & Transcription Gyrase->DNA_Rep Enables process Inhibition Inhibition of Ligase Activity Gyrase->Inhibition Breaks DNA Strand Breaks DNA_Rep->Breaks Process halted Death Bacterial Cell Death Breaks->Death cluster_workflow Typical Pharmacokinetic Study Workflow cluster_processing Processing Steps Acclimation 1. Animal Acclimation Dosing 2. Drug Administration (IV and/or Oral) Acclimation->Dosing Sampling 3. Serial Sampling (Blood & Tissues) Dosing->Sampling Processing 4. Sample Processing Sampling->Processing Analysis 5. HPLC Analysis Processing->Analysis Modeling 6. Pharmacokinetic Data Modeling Analysis->Modeling Extraction Extraction Cleanup Clean-up (SPE) Extraction->Cleanup

References

The Environmental Fate and Degradation of Oxolinic Acid in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolinic acid (OA), a quinolone antibiotic extensively used in aquaculture, is a growing environmental concern due to its potential to contaminate aquatic ecosystems. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing effective mitigation strategies. This technical guide provides an in-depth analysis of the primary degradation pathways of oxolinic acid in aquatic environments, focusing on photodegradation, biodegradation, and hydrolysis. It summarizes key quantitative data, details experimental protocols for studying its degradation, and provides visual representations of the involved processes to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The widespread use of oxolinic acid in fish farming leads to its introduction into aquatic systems through uneaten medicated feed and excretion from treated fish.[1][2][3] The persistence and potential ecotoxicological effects of this antibiotic, including the development of antimicrobial resistance, necessitate a thorough investigation of its environmental behavior.[2][3] This guide focuses on the chemical and biological processes that govern the transformation and removal of oxolinic acid from freshwater and marine environments.

Primary Degradation Pathways

The environmental persistence of oxolinic acid is primarily dictated by its susceptibility to photodegradation. Biodegradation and hydrolysis are generally considered to play minor roles in its overall degradation in aquatic systems.[3][4][5]

Photodegradation: The Dominant Pathway

Photodegradation, the breakdown of molecules by light, is the most significant process for the removal of oxolinic acid in sunlit surface waters.[3][4] This process can occur through two primary mechanisms: direct and indirect photolysis.

  • Direct Photolysis: Occurs when oxolinic acid directly absorbs photons from sunlight, leading to its chemical transformation.

  • Indirect Photolysis: Involves photosensitized reactions where other substances in the water, such as dissolved organic matter (DOM), absorb light and produce reactive oxygen species (ROS). These ROS, including hydroxyl radicals (HO•), carbonate radicals (CO3•−), and singlet oxygen (¹O₂), then react with and degrade oxolinic acid.[2]

The efficiency of photodegradation is influenced by several environmental factors, including water type (freshwater vs. seawater), pH, and the concentration of dissolved organic matter.[2][6][7] For instance, dissolved organic matter can have a dual role; it can promote indirect photolysis by producing ROS, but it can also inhibit direct photolysis by acting as a light screen.[2]

Biodegradation: A Minor Contributor

Biodegradation, the breakdown of organic substances by microorganisms, appears to be a slow and less significant process for oxolinic acid degradation in the water column.[3][4] However, some studies have shown that biodegradation can occur in sediment slurries, albeit at a much slower rate than photodegradation.[4] The presence of light may sometimes enhance biodegradation, suggesting a potential synergistic effect between photo- and bio-degradation processes.[4]

Hydrolysis: Generally Negligible

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally considered to be a negligible degradation pathway for oxolinic acid in aquatic environments.[5][8] Studies have shown that oxolinic acid is stable to hydrolysis in various water matrices, including deionized water, freshwater, and seawater.[5][8]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of oxolinic acid from various studies. These values highlight the variability in degradation rates depending on the experimental conditions.

Table 1: Half-lives (t½) of Oxolinic Acid in Aquatic Systems

Water/Sediment TypeConditionsHalf-life (t½)Reference
Aquaculture Pond WaterIlluminated, Non-sterile2.3 - 4.8 days[4]
Aquaculture Pond Sediment SlurryIlluminated, Non-sterile9.5 - 15.0 days[4]
Shrimp Pond Sediment SlurryDark, Non-sterile98.7 days[4]
Aquaculture Pond WaterDarkVery slow degradation[3][4]
Aquaculture Surface Pond Water (pH ~8.2)2 - 5 days[3]

Table 2: Photodegradation Rate Constants of Oxolinic Acid

Water TypeConditionRate Constant (k)Reference
Ultrapure WaterSimulated Solar Light0.70 ± 0.02 h⁻¹[6][7]
FreshwaterSimulated Solar Light0.42 ± 0.01 h⁻¹[6][7]
Brackish WaterSimulated Solar Light0.172 ± 0.003 h⁻¹[6][7]

Experimental Protocols

This section outlines the general methodologies used to investigate the degradation of oxolinic acid in aquatic systems.

Photodegradation Studies

Objective: To determine the rate and mechanisms of oxolinic acid degradation under controlled light conditions.

Methodology:

  • Solution Preparation: Prepare solutions of oxolinic acid in the desired water matrix (e.g., ultrapure water, freshwater, seawater) at a known concentration.

  • Irradiation: Irradiate the solutions using a light source that simulates natural sunlight (e.g., a xenon arc lamp) or specific wavelengths to study direct versus indirect photolysis. Control for temperature and mixing.

  • Sampling: Collect samples at regular time intervals.

  • Analysis: Analyze the concentration of oxolinic acid in the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the degradation rate constant and half-life from the concentration-time data.

  • Mechanism Elucidation (Optional): To investigate the role of reactive oxygen species, radical scavengers (e.g., isopropanol for HO•) or quenchers can be added to the solutions.

Biodegradation Studies

Objective: To assess the extent and rate of microbial degradation of oxolinic acid.

Methodology:

  • Inoculum: Use water or sediment samples from a relevant aquatic environment as the source of microorganisms.

  • Microcosms: Set up microcosms containing the environmental sample, a basal medium, and a known concentration of oxolinic acid.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, shaking, dark). Include sterile controls to differentiate between biotic and abiotic degradation.

  • Sampling and Analysis: Periodically collect and analyze samples for the concentration of oxolinic acid.

  • Data Analysis: Compare the degradation in the biotic and sterile microcosms to determine the extent of biodegradation.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for studying oxolinic acid degradation.

Oxolinic_Acid Oxolinic Acid in Aquatic Environment Photodegradation Photodegradation (Major Pathway) Oxolinic_Acid->Photodegradation Biodegradation Biodegradation (Minor Pathway) Oxolinic_Acid->Biodegradation Hydrolysis Hydrolysis (Negligible) Oxolinic_Acid->Hydrolysis Direct_Photolysis Direct Photolysis (Light Absorption) Photodegradation->Direct_Photolysis Indirect_Photolysis Indirect Photolysis (via ROS) Photodegradation->Indirect_Photolysis Degradation_Products Degradation Products Direct_Photolysis->Degradation_Products Indirect_Photolysis->Degradation_Products Biodegradation->Degradation_Products

Caption: Degradation pathways of Oxolinic Acid in aquatic systems.

Start Start: Define Degradation Study Preparation Prepare Oxolinic Acid Solutions/Microcosms Start->Preparation Experimental_Setup Set up Experimental Conditions (Light, Temp, etc.) Preparation->Experimental_Setup Incubation_Irradiation Incubation / Irradiation Experimental_Setup->Incubation_Irradiation Sampling Periodic Sampling Incubation_Irradiation->Sampling Analysis Chemical Analysis (e.g., HPLC) Sampling->Analysis Data_Processing Data Processing and Kinetic Analysis Analysis->Data_Processing Results Determine Degradation Rates and Half-life Data_Processing->Results

Caption: General experimental workflow for Oxolinic Acid degradation studies.

Conclusion

The environmental fate of oxolinic acid in aquatic systems is predominantly governed by photodegradation, with direct and indirect photolysis being the key mechanisms of its transformation. Biodegradation and hydrolysis are of minor importance. The rate of photodegradation is highly dependent on environmental factors such as water chemistry and the presence of dissolved organic matter. This guide provides a foundational understanding for researchers and professionals to design and interpret studies on the environmental behavior of oxolinic acid, ultimately contributing to a more accurate assessment of its ecological risks and the development of strategies to mitigate its impact. Further research is warranted to fully elucidate the complex interactions that influence its degradation in diverse aquatic environments.

References

A Technical Guide to the Toxicological Effects of Oxolinic Acid on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid is a first-generation synthetic quinolone antibiotic primarily utilized in veterinary medicine and aquaculture to treat bacterial infections caused by Gram-negative bacteria.[1][2] Its mode of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and recombination.[1][3] While effective as an antimicrobial agent, the release of Oxolinic acid into the environment through excretion from treated animals and uneaten medicated feed raises significant concerns about its potential toxicological impacts on non-target organisms.[2][4] This technical guide provides a comprehensive overview of the known toxicological effects of Oxolinic acid on various non-target species, details the experimental protocols used in these assessments, and visualizes key mechanisms and workflows.

Mechanism of Action

Oxolinic acid's primary antibacterial mechanism is the targeted inhibition of DNA gyrase (also known as topoisomerase II) in prokaryotes.[3][5] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and cell division.[1] By binding to the A subunit of DNA gyrase, Oxolinic acid traps the enzyme in a complex with the DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[3][6] The comparable enzyme in eukaryotes is significantly less susceptible to quinolone inhibition, providing a degree of selective toxicity.[7] In addition to its primary role, Oxolinic acid has also been noted to act as a dopamine reuptake inhibitor, which may contribute to observed neurological effects in vertebrates.[8]

cluster_cell Bacterial Cell OA Oxolinic Acid DNA_Gyrase DNA Gyrase (Topoisomerase II) OA->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Leads to

Caption: Mechanism of Oxolinic acid's antibacterial action.

Toxicological Effects on Aquatic Organisms

The extensive use of Oxolinic acid in aquaculture leads to its direct introduction into aquatic ecosystems, posing a risk to a variety of non-target organisms.

Quantitative Aquatic Ecotoxicity Data

The following table summarizes key toxicity endpoints for representative aquatic species.

SpeciesTrophic LevelTest TypeDurationEndpointValue (mg/L)Reference
Cyprinus carpio (Carp)FishAcute96 hoursLC50> 10[8]
Oncorhynchus mykiss (Rainbow Trout)FishChronic29 daysNOEC35.0[8]
Daphnia magnaInvertebrateAcute48 hoursEC504.6[8]
Daphnia magnaInvertebrateChronic21 daysNOEC0.38[8]
  • LC50 (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test organisms within a specified time.[9]

  • EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of the test organisms.[9]

  • NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.[9]

Discussion of Aquatic Toxicity

Studies indicate that aquatic invertebrates, such as Daphnia magna, are particularly sensitive to Oxolinic acid, with a chronic NOEC value of 0.38 mg/L.[8] Fish species show varied sensitivity; for instance, the acute toxicity for carp is relatively low (>10 mg/L), while sublethal effects can occur at lower concentrations.[8] In a study on Nile tilapia (Oreochromis niloticus), administration of Oxolinic acid at therapeutic and overdose levels (12 mg and 36 mg/kg biomass/day) for seven days induced oxidative stress and histopathological alterations in the gills, spleen, and other organs.[10] The persistence of Oxolinic acid in the aquatic environment is a key factor in its risk profile; its half-life can range from 2.3 to 4.8 days in water under illumination but extends significantly in sediments.[11]

Experimental Protocol: Aquatic Invertebrate Acute Immobilization Test (Adapted from OECD 202)

This protocol outlines a typical experiment to determine the acute toxicity of Oxolinic acid to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Substance Preparation: A stock solution of Oxolinic acid is prepared in a suitable solvent and then diluted with reconstituted freshwater to create a range of test concentrations (e.g., five concentrations in a geometric series) and a control.

  • Test Conditions:

    • Vessels: Glass beakers containing at least 2 mL of test solution per daphnid.

    • Loading: 5 to 10 daphnids per vessel, with at least four replicate vessels per concentration.

    • Temperature: Maintained at 20 ± 1°C.

    • Light: A 16-hour light, 8-hour dark photoperiod.

    • Feeding: Daphnids are not fed during the test.

  • Procedure:

    • Young daphnids are introduced into the test vessels.

    • Observations are made at 24 and 48 hours.

    • Immobilization is the primary endpoint, defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The percentage of immobilized daphnids at each concentration is recorded. The 48-hour EC50 value is calculated using statistical methods such as probit analysis or logistic regression.

start Start prep Prepare Test Solutions (Oxolinic Acid dilutions + Control) start->prep acclimate Acclimate Daphnia magna (<24h old) start->acclimate expose Introduce Daphnia to Test Vessels (4 replicates/conc.) prep->expose acclimate->expose incubate Incubate for 48h (20°C, 16:8 light/dark cycle) expose->incubate observe Observe Immobilization at 24h and 48h incubate->observe analyze Calculate 48h EC50 (Probit Analysis) observe->analyze end End analyze->end start Start: Select Young Wistar Rats (50/sex/group) dosing Administer Oxolinic Acid in Diet (e.g., 0, 100, 300, 1000 ppm) for 104 Weeks start->dosing monitoring In-Life Monitoring dosing->monitoring necropsy Terminal Necropsy & Histopathology dosing->necropsy 104 weeks clinical Daily Clinical Signs monitoring->clinical bw_food Body Weight & Food Intake monitoring->bw_food blood_urine Hematology, Clinical Chemistry, Urinalysis (at intervals) monitoring->blood_urine analysis Statistical Analysis of Data (Tumor incidence, organ weights, etc.) necropsy->analysis end Determine NOAEL analysis->end

References

An In-depth Technical Guide to the Solubility and Stability of Oxolinic Acid in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolinic acid is a synthetic quinolone antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, thereby preventing cell division.[1][2] It is primarily active against gram-negative bacteria and has been utilized in both veterinary medicine and as a research tool.[2][3] For laboratory professionals, particularly in drug development and life sciences research, a thorough understanding of the solubility and stability of oxolinic acid in various solvents is critical for preparing stock solutions, designing experiments, and ensuring the accuracy and reproducibility of results.

This technical guide provides a comprehensive overview of the solubility and stability of oxolinic acid in common laboratory solvents. It includes quantitative data, detailed experimental protocols for determining these properties, and graphical workflows to guide researchers in their laboratory practices.

Solubility Profile of Oxolinic Acid

The solubility of oxolinic acid varies significantly depending on the solvent and the pH of the medium. It is a weak acid, which generally exhibits low solubility in neutral aqueous solutions and higher solubility in alkaline conditions. Data from various suppliers and research articles show some discrepancies, which may be attributable to differences in experimental conditions, such as temperature and the specific crystalline form of the compound used.[1]

Below is a summary of reported solubility data for oxolinic acid in several common laboratory solvents.

Table 1: Quantitative Solubility Data for Oxolinic Acid

SolventTemperatureReported SolubilityMolar Solubility (mM)Source(s)
Water20 °C3.2 mg/L~0.012[4]
Water25 °C11 mg/L~0.042[5]
WaterNot StatedInsoluble (<1 mg/mL)<3.83[1]
0.5 M Sodium Hydroxide (NaOH)25 °C~50 mg/mL~191.4[6][7][8]
0.5 M Sodium Hydroxide (NaOH)25 °C6.02 mg/mL23.04[1]
Dimethyl Sulfoxide (DMSO)25 °C0.5 mg/mL1.91[1]
Dimethyl Sulfoxide (DMSO)Not StatedSparingly Soluble-[6]
Dimethyl Sulfoxide (DMSO)Not StatedNot Soluble-[7]
Dimethylformamide (DMF)Not StatedSparingly Soluble-[6]
Dimethylformamide (DMF)Not StatedNot Soluble-[7]
EthanolNot StatedSparingly Soluble-[6]
EthanolNot StatedSoluble-[2]
AcetoneNot StatedSoluble-[2]
Ethanol-Water (80% v/v)25 °CPeak solubility observed-[9]
Ethanol-Ethyl Acetate (30% v/v)25 °CPeak solubility observed-[9]

Note: The molecular weight of Oxolinic Acid is 261.23 g/mol . "Sparingly soluble" and "Insoluble" are qualitative terms and may vary between suppliers. The conflicting data for DMSO and DMF highlight the importance of in-house verification.

Stability Profile of Oxolinic Acid

The stability of oxolinic acid is influenced by several environmental factors, most notably light. As a solid, it is relatively stable, but in solution, its degradation can be significant under certain conditions.

Key Stability Findings:

  • Solid State Stability : When stored as a crystalline solid at -20°C, oxolinic acid is stable for at least four years.[6] It is generally considered stable under normal storage conditions.[10]

  • Aqueous Stability : Aqueous solutions of oxolinic acid are not recommended for storage for more than one day.[6]

  • Photostability : Light is a primary driver of degradation for oxolinic acid.[11] In aqueous environments under illuminated conditions, its half-life can be as short as 2.3 to 4.8 days.[11] In the dark, degradation is significantly slower.[11] It is officially classified as a light-sensitive compound.[10]

  • pH and Photocatalysis : The degradation of oxolinic acid can be accelerated through photocatalysis. In the presence of a catalyst like TiO2 and light, degradation is favored at a lower pH (e.g., 7.5) and can be completed within 30 minutes.[12] Conversely, under higher pH conditions, degradation may decrease as both the catalyst surface and the oxolinic acid molecule can become negatively charged, hindering their interaction.[13]

  • Chemical Incompatibilities : Oxolinic acid is incompatible with strong oxidizing agents.[14]

  • Biodegradation : In addition to photodegradation, biodegradation can contribute to the breakdown of oxolinic acid in environmental settings, though this effect is considered minor compared to the impact of light.[11][15]

Table 2: Stability Summary for Oxolinic Acid

ConditionFormStability ProfileSource(s)
-20°C, DarkCrystalline SolidStable for ≥ 4 years[6]
Room Temperature, DarkAqueous SolutionNot recommended for storage > 1 day[6]
Illuminated (Lab/Sunlight)Aqueous SolutionProne to photodegradation; half-life of 2.3-4.8 days in pond water[11]
DarkAqueous SolutionDegradation is very slow[11]
Presence of Strong OxidizersAnyIncompatible; may lead to degradation[14]

Experimental Methodologies

Accurate determination of solubility and stability is crucial for reliable research. The following sections detail standardized protocols for these assessments.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[16] It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug.

Materials:

  • Oxolinic acid powder

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation : Add an excess amount of oxolinic acid powder to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[17][18]

  • Phase Separation : After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This can be achieved by:

    • Centrifugation : Centrifuge the sample at high speed to pellet the undissolved solid.

    • Filtration : Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) to remove any solid particles. Adsorption of the compound to the filter should be assessed and minimized.

  • Analysis : Quantify the concentration of oxolinic acid in the clear supernatant. This is typically done by diluting an aliquot of the supernatant into a suitable mobile phase or solvent and analyzing it using a validated HPLC-UV or UV-Vis spectrophotometry method against a calibration curve.[19]

  • Calculation : The determined concentration represents the equilibrium solubility of oxolinic acid in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.[17]

Protocol for Solution Stability Assessment (Forced Degradation Study)

This protocol outlines how to assess the stability of oxolinic acid in a specific solvent under various stress conditions, which is a key component of forced degradation studies.

Materials:

  • Stock solution of oxolinic acid of known concentration

  • Selected solvent

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber or light source

  • Temperature-controlled ovens/incubators

  • Validated stability-indicating HPLC method (a method that can separate the intact drug from its degradation products)

Procedure:

  • Solution Preparation : Prepare a stock solution of oxolinic acid in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

  • Aliquot and Stress : Distribute the solution into separate, clearly labeled vials for each stress condition. Protect a set of control samples from all stress conditions (e.g., wrapped in foil and refrigerated).

    • Photostability : Expose one set of vials to a controlled light source as per ICH Q1B guidelines. Keep a parallel set wrapped in foil in the same location to serve as dark controls.

    • Thermal Stability : Place vials in ovens set at elevated temperatures (e.g., 40°C, 60°C).

    • pH Stability : Adjust the pH of the solution in different vials to acidic (e.g., pH 1.2) and basic (e.g., pH 9.0) conditions.

    • Oxidative Stability : Add an oxidizing agent, such as hydrogen peroxide, to the solution.

  • Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial. Quench any ongoing reactions if necessary (e.g., by neutralizing the pH or diluting the sample).

  • Analysis : Analyze the samples using a validated stability-indicating HPLC method. The method should be able to quantify the peak corresponding to intact oxolinic acid and separate it from any peaks corresponding to degradation products.

  • Data Evaluation : Calculate the percentage of oxolinic acid remaining at each time point relative to the initial (time zero) concentration. This data can be used to determine the degradation rate and half-life of the compound under each stress condition.

Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess Oxolinic Acid to a known volume of solvent B Agitate in a temperature- controlled shaker (24-72h) A->B C Centrifuge or Filter to separate solid from liquid B->C D Dilute supernatant appropriately C->D E Quantify concentration (HPLC or UV-Vis) D->E F Calculate Equilibrium Solubility E->F Stability_Workflow cluster_stress Application of Stress Conditions A Prepare Oxolinic Acid stock solution B1 Photolytic (Light vs. Dark) A->B1 B2 Thermal (Elevated Temp) A->B2 B3 pH (Acidic & Basic) A->B3 B4 Oxidative (e.g., H₂O₂) A->B4 C Sample at pre-defined time intervals (e.g., 0, 4, 8, 24h) B1->C B2->C B3->C B4->C D Analyze samples using a stability-indicating HPLC method C->D E Determine % Drug Remaining and Degradation Rate D->E

References

The Use of Oxolinic Acid as a Selective Agent in Microbiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of oxolinic acid as a selective agent in microbiology. It delves into its mechanism of action, spectrum of activity, and practical applications in the isolation and differentiation of various microorganisms. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to assist researchers in their laboratory work.

Introduction to Oxolinic Acid

Oxolinic acid is a synthetic quinolone antibiotic developed in the 1970s.[1] Structurally similar to nalidixic acid, it exhibits a broader spectrum of activity and greater potency against susceptible bacteria.[2] While its use in human medicine has largely been superseded by newer fluoroquinolones, oxolinic acid remains a valuable tool in veterinary medicine, particularly in aquaculture, and as a selective agent in microbiological research.[2][3] Its ability to inhibit the growth of a wide range of Gram-negative bacteria while permitting the growth of certain Gram-positive and anaerobic bacteria makes it an effective component of various selective media.

Mechanism of Action

The primary antibacterial target of oxolinic acid is DNA gyrase (topoisomerase II), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA.[4][5] This process is crucial for DNA replication, transcription, and repair.[4][5] Oxolinic acid binds to the A subunit of DNA gyrase, trapping the enzyme in a complex with DNA and leading to double-strand breaks in the bacterial chromosome.[4][6][7] This inhibition of DNA synthesis ultimately results in bacterial cell death.[4] Eukaryotic cells possess topoisomerase II enzymes that are structurally different from bacterial DNA gyrase, which accounts for the selective toxicity of oxolinic acid towards bacteria.

dot

OA Oxolinic Acid GyrA DNA Gyrase (GyrA subunit) OA->GyrA Binds to Complex Ternary Complex (Oxolinic Acid-Gyrase-DNA) OA->Complex DNA Bacterial DNA GyrA->DNA Acts on GyrA->Complex DNA->Complex DSB Double-Strand Breaks Complex->DSB Induces Inhibition Inhibition of DNA Replication & Transcription DSB->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of oxolinic acid.

Spectrum of Activity

Oxolinic acid is primarily active against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[8] It also demonstrates activity against some Gram-positive bacteria, such as staphylococci, but is generally less effective against them.[9] Notably, it is used to inhibit the growth of many common contaminants in clinical and environmental samples, allowing for the selective isolation of desired microorganisms.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of oxolinic acid against a range of bacteria, providing a quantitative measure of its potency.

Table 1: MIC of Oxolinic Acid against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.06 - 0.25--
Proteus mirabilis0 - 31--
Aeromonas salmonicida0.0075 - 0.750.03 - 0.400.40
Yersinia ruckeri1.5--
Vibrio anguillarum0.016 - 0.25--
Enterobacteriaceae (various)≤0.4 (for 118 of 124 strains)--

Table 2: MIC of Oxolinic Acid against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Streptococcus faecalis>5

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Application as a Selective Agent in Microbiology

The selective properties of oxolinic acid are harnessed in various microbiological applications, primarily in the formulation of selective agar media for the isolation of specific bacteria from mixed populations.

Selective Media Formulations

The concentration of oxolinic acid in selective media is critical. It must be high enough to inhibit the growth of susceptible organisms while not affecting the viability of the target microorganisms.

Table 3: Concentrations of Oxolinic Acid in Selective Media

Medium NameTarget MicroorganismOxolinic Acid ConcentrationOther Selective Agents
Colistin-Oxolinic Acid-Blood Agar (COBA)Streptococcus spp.5 mg/LColistin
-Gardnerella vaginalis-Colistin
-Non-sporing anaerobes5 mg/L-
Vibrio Selective MediumVibrio spp.50 mg/LOxytetracycline (in combination)
Experimental Protocols

Protocol 1: Preparation of Colistin-Oxolinic Acid-Blood (COBA) Agar for the Selective Isolation of Streptococcus spp.

This protocol describes the preparation of COBA medium, which is effective for the selective isolation of streptococci from clinical samples.

Materials:

  • Columbia Agar base

  • Defibrinated horse or sheep blood

  • Colistin sulfate solution

  • Oxolinic acid solution (prepare a stock solution in 0.1 M NaOH)

  • Sterile Petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Prepare the Columbia Agar base according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the molten agar to 45-50°C in a water bath.

  • Aseptically add 5% (v/v) defibrinated blood.

  • Aseptically add colistin sulfate to a final concentration of 10 mg/L.

  • Aseptically add oxolinic acid to a final concentration of 5 mg/L.

  • Mix the medium thoroughly but gently to avoid air bubbles.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Store the plates at 2-8°C in the dark until use.

Protocol 2: Isolation of Non-sporing Anaerobes

A similar approach to COBA agar can be used, with a final concentration of 5 mg/L of oxolinic acid incorporated into a suitable basal medium for anaerobes, such as Wilkins-Chalgren Agar. The key difference is the incubation of the plates under anaerobic conditions.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for bacterial isolation using a selective medium containing oxolinic acid.

dot

cluster_0 Sample Preparation & Inoculation cluster_1 Incubation & Isolation cluster_2 Confirmation & Characterization Sample Collect Sample (e.g., clinical swab, water sample) Dilution Prepare Serial Dilutions (if necessary) Sample->Dilution Inoculation Inoculate onto Oxolinic Acid-containing Selective Agar Dilution->Inoculation Incubation Incubate under Appropriate Conditions (e.g., 37°C, anaerobic) Inoculation->Incubation Isolation Observe for Growth & Select Isolated Colonies Incubation->Isolation Subculture Subculture onto Non-selective Medium Isolation->Subculture Identification Perform Identification Tests (e.g., Gram stain, biochemical tests, MALDI-TOF, 16S rRNA sequencing) Subculture->Identification

Caption: Experimental workflow for bacterial isolation.

Resistance to Oxolinic Acid

Bacterial resistance to oxolinic acid, like other quinolones, can emerge through several mechanisms. The most common is through mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB). These mutations alter the drug-binding site on the enzyme, reducing the affinity of oxolinic acid. Another mechanism involves the active efflux of the drug from the bacterial cell by efflux pumps. Understanding these resistance mechanisms is crucial for monitoring the effectiveness of oxolinic acid and for the development of new antimicrobial agents.

Conclusion

Oxolinic acid remains a valuable and cost-effective selective agent in microbiology. Its well-defined mechanism of action and its specific spectrum of activity make it a powerful tool for the isolation of a variety of microorganisms from complex samples. By understanding the principles of its application, including appropriate concentrations and media formulations, researchers can effectively utilize oxolinic acid to advance their scientific investigations. As with all antibiotics, prudent use and monitoring for the emergence of resistance are essential to maintain its efficacy.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxolinic Acid in Fish Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent frequently used in aquaculture to treat and prevent bacterial diseases in fish.[1][2][3] Its use necessitates reliable and sensitive analytical methods to monitor residue levels in fish tissues, ensuring compliance with food safety regulations and preventing potential risks to human health. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of oxolinic acid in various fish tissues, including muscle, liver, and skin.[4][5][6] The described protocol is intended for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

1. Sample Preparation

The extraction and clean-up of oxolinic acid from the complex fish tissue matrix are critical for accurate quantification. The following protocol is a widely adopted and effective method.

  • Homogenization: Weigh 1-5 grams of fish tissue (muscle, liver, or skin) and homogenize it. For solid samples, a blender or a tool like a Stomacher Lab-Blender can be used.[1]

  • Extraction: The homogenized sample is typically extracted using an organic solvent. A common approach involves extraction with ethyl acetate.[1][7] An alternative method utilizes trichloroacetic acid for extraction, which is then neutralized.[5] Some methods also employ a mixture of ammonia and acetone for extraction.[6] The choice of solvent can depend on the specific tissue type and laboratory preference.

  • Purification/Clean-up: After extraction, a clean-up step is essential to remove interfering substances. This can be achieved through:

    • Liquid-Liquid Extraction: The extract can be purified by partitioning with a solvent like hexane.[1][7]

    • Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or aminopropyl-bonded silica, are commonly used for efficient clean-up.[2][4] The sample extract is loaded onto the conditioned cartridge, washed with a suitable solvent to remove impurities, and then the analyte of interest (oxolinic acid) is eluted with a stronger solvent.

2. HPLC-UV/Fluorescence Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is suitable for this analysis. Fluorescence detection is often preferred due to its higher sensitivity and selectivity for quinolones like oxolinic acid.[1][7]

  • HPLC Column: A reversed-phase C18 or C8 column is typically used for the separation of oxolinic acid.[1][8]

  • Mobile Phase: The mobile phase composition is crucial for achieving good separation and peak shape. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.025 M oxalic acid solution at pH 3.2 or 0.02 M phosphoric acid) and an organic modifier like acetonitrile.[1][5] The exact ratio can be optimized to achieve the desired retention time and resolution.

  • Detection:

    • Fluorescence Detection: Excitation and emission wavelengths are typically set around 327 nm and 369 nm, respectively.[1][8]

    • UV Detection: If a UV detector is used, the wavelength is generally set around 315 nm.[2]

  • Internal Standard: The use of an internal standard, such as nalidixic acid or flumequine, is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and injection volume.[1][4]

3. Calibration and Quantification

  • Standard Solutions: Prepare a series of standard solutions of oxolinic acid in the mobile phase or a suitable solvent at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area (or peak area ratio to the internal standard) against the concentration.

  • Quantification: Inject the prepared fish tissue extract into the HPLC system. The concentration of oxolinic acid in the sample is determined by interpolating its peak area (or ratio) on the calibration curve.

Data Presentation

The following table summarizes typical quantitative data and performance parameters for the HPLC method for oxolinic acid quantification in fish tissue, compiled from various studies.

ParameterValueFish TissueReference
Recovery 83.6% - 99.7%Muscle, Liver, Serum[4]
79% - 82%Muscle/Skin[6]
Limit of Quantification (LOQ) 0.01 µg/gMuscle, Liver, Serum[4]
2 µg/kgFish Tissue[7]
20 µg/kgMuscle/Skin[6][9]
30 µg/kgMuscle, Liver[5]
Limit of Detection (LOD) 2.5 µg/kgTilapia Flesh[10]
10 ng/gMuscle/Skin[6]
Linearity (Typical Range) 0.01 - 1.0 µg/mL--
Retention Time Varies with conditions--

Experimental Workflow Diagram

experimental_workflow sample_collection Fish Tissue Sample (Muscle, Liver, Skin) homogenization Homogenization sample_collection->homogenization extraction Solvent Extraction (e.g., Ethyl Acetate) homogenization->extraction cleanup Clean-up Step (LLE or SPE) extraction->cleanup hplc_analysis HPLC Analysis (C18 Column, UV/Fluorescence) cleanup->hplc_analysis data_processing Data Processing & Quantification (Calibration Curve) hplc_analysis->data_processing result Oxolinic Acid Concentration data_processing->result

Caption: Workflow for Oxolinic Acid Quantification in Fish Tissue.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of oxolinic acid residues in fish tissues. The protocol, including sample preparation and chromatographic conditions, can be adapted and validated for specific laboratory requirements and different fish species. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results, which are crucial for ensuring food safety and regulatory compliance.

References

Determining the Susceptibility of Aeromonas salmonicida to Oxolinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of oxolinic acid against Aeromonas salmonicida, the causative agent of furunculosis in fish. Adherence to a standardized protocol is crucial for generating reproducible and comparable data, which is essential for monitoring antimicrobial resistance and developing effective therapeutic strategies in aquaculture. The methodologies outlined are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Aeromonas salmonicida is a significant bacterial pathogen in salmonid aquaculture, leading to substantial economic losses. Oxolinic acid, a quinolone antibiotic, has been historically used to control furunculosis. However, the emergence of resistance necessitates continuous surveillance of its efficacy. The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key quantitative measure of susceptibility. This application note details the standardized broth microdilution method for determining the MIC of oxolinic acid against A. salmonicida.

Data Presentation: MIC of Oxolinic Acid against Aeromonas salmonicida

The following table summarizes published MIC values for oxolinic acid against A. salmonicida. These values can vary based on the geographical origin of the isolates and their resistance profiles.

Study/RegionNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Epidemiological Cutoff Value (ECV) (µg/mL)
Various Laboratories (Aggregated Data, 2024)[1]MultipleNot SpecifiedNot SpecifiedNot Specified≤0.0625
French Farmed Trout (2012-2021)[2][3]40632 to 0.06Not SpecifiedNot Specified4 (Provisional CO_Epid)
Parke-Davis (1994)[4]100.0075 - 0.03Not SpecifiedNot SpecifiedNot Specified
Endo et al. (1984)[4]10.02Not SpecifiedNot SpecifiedNot Specified

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The Epidemiological Cutoff Value (ECV) distinguishes wild-type (WT) isolates from those with acquired resistance mechanisms. A provisional epidemiological cut-off (CO_Epid) is a value proposed in a study.[2][3][5]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI guidelines for antimicrobial susceptibility testing of bacteria isolated from aquatic animals.[6][7][8]

Materials
  • Aeromonas salmonicida isolates

  • Oxolinic acid (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator

  • Quality control (QC) strains: Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658[6][9][10]

  • Sterile microbiological loops, pipettes, and reservoirs

Procedure
  • Preparation of Oxolinic Acid Stock Solution:

    • Prepare a stock solution of oxolinic acid at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 M NaOH, then dilute with sterile distilled water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the oxolinic acid stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the tenth well. Discard the final 50 µL from the tenth well. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.

    • The eleventh well in each row should contain only CAMHB and the bacterial inoculum (positive control), and the twelfth well should contain only CAMHB (negative control).[5]

  • Inoculum Preparation:

    • Subculture the A. salmonicida isolates onto a suitable agar medium (e.g., Tryptic Soy Agar) and incubate at 22°C for 24-48 hours to obtain isolated colonies.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6] For example, if adding 10 µL of the diluted inoculum to 100 µL in the well, the intermediate dilution should be 5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with the prepared bacterial suspension.

    • Seal the microtiter plates to prevent evaporation.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of oxolinic acid at which there is no visible growth (i.e., the first clear well).

    • The positive control well should show distinct turbidity, and the negative control well should remain clear.

    • The QC strains should be tested concurrently, and their MIC values must fall within the established acceptable ranges.[9][10]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Oxolinic Acid Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Plate with Bacterial Suspension (~5x10^5 CFU/mL) plate_prep->inoculate inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 22-28°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc Verify Quality Control Strain Results read_mic->qc Compare with Expected Ranges

Caption: Workflow for MIC determination using the broth microdilution method.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs bacterium Aeromonas salmonicida Isolate mic_test Broth Microdilution Assay bacterium->mic_test antibiotic Oxolinic Acid antibiotic->mic_test media CAMHB media->mic_test mic_value MIC Value (µg/mL) mic_test->mic_value interpretation Susceptibility Profile (e.g., Wild-Type vs. Non-Wild-Type) mic_value->interpretation Based on ECV

Caption: Logical relationship of inputs, process, and outputs in MIC testing.

References

Application Notes and Protocols: Oxolinic Acid in Aquaculture Medicated Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxolinic acid in treated feed for aquaculture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Introduction

Oxolinic acid is a synthetic quinolone antibiotic that has been widely used in aquaculture to treat and prevent bacterial infections in fish and shrimp.[1][2][3] It is particularly effective against Gram-negative bacteria, which are common pathogens in aquaculture environments.[3][4][5] This document outlines the mechanism of action, provides quantitative data on its application, and details experimental protocols for its use and analysis.

Mechanism of Action

Oxolinic acid functions by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and transcription.[5][6] Specifically, it binds to the A subunit of DNA gyrase, which blocks the enzyme's activity in introducing negative supercoils into the bacterial DNA.[5] This disruption of DNA manipulation ultimately leads to the inhibition of DNA synthesis and bacterial cell death.[5][6][7] This targeted action on a bacterial enzyme makes it selectively toxic to bacteria with relatively low toxicity to animal cells.[5]

cluster_bacterium Bacterial Cell Oxolinic_Acid Oxolinic Acid DNA_Gyrase DNA Gyrase (Topoisomerase II) Oxolinic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Mechanism of action of Oxolinic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of oxolinic acid in aquaculture, compiled from various studies.

Table 1: Recommended Dosages and Treatment Durations
SpeciesDiseaseDosage (mg/kg body weight/day)Duration (days)Reference
Fish (general)Furunculosis, Vibriosis, Enteric Redmouth Disease10-3010[3]
Atlantic SalmonVibriosis (cold-water)15>10[3]
Silver PompanoGram-negative bacterial infections127[8]
Nile TilapiaAeromonas hydrophila infection127[9]
CodVibriosis10-2010[10]
Fin fish (general)General bacterial infections127[10]
Table 2: Withdrawal Periods
SpeciesWater Temperature (°C)DosageWithdrawal Period (days)Reference
Fish301 g/kg feed8[3]
Atlantic Salmon4-615 mg/kg body weight/day38[3]
Atlantic Salmon13-1515 mg/kg body weight/day31[3]
Rainbow Trout9-1012 mg/kg body weight/day for 7 days6[3]
Litopenaeus vannamei29-302 g/kg feed for 3 days15[1]
Silver PompanoTropical conditions12 mg/kg body weight (single dose)1.3 (31.2 hours)[8][11]
Tilapia29.230 mg/kg body weight/day17[12]
Penaeus monodon29-314.5 g/kg feed for 7 days19[12]
Table 3: Minimum Inhibitory Concentrations (MICs)
PathogenMIC (µg/mL)Reference
Aeromonas salmonicida (10 isolates)0.0075 - 0.03[3]
Aeromonas salmonicida (1 strain)0.02[3]
Vibrio parahaemolyticus0.2[1]
Vibrio anguillarum0.016[10]
Shewanella xiamenensis0.25[13]
Lactococcus garvieae1[13]
Chryseobacterium aquaticum4[13]

Experimental Protocols

Protocol 1: Preparation of Oxolinic Acid Medicated Feed

Objective: To prepare a homogenous mixture of oxolinic acid in fish or shrimp feed for oral administration.

Materials:

  • Oxolinic acid powder (pharmaceutical grade)

  • Commercial pellet feed

  • Soybean oil or fish oil (as a binder)

  • Egg albumin (optional binder for shrimp feed)[1]

  • Airtight container or mixer

  • Drying area (e.g., newspaper in a cool, dry place)[8][14]

Procedure:

  • Dose Calculation: Determine the required concentration of oxolinic acid in the feed based on the target dosage (e.g., mg of oxolinic acid per kg of fish body weight per day) and the daily feeding rate (e.g., % of body weight). For example, to achieve a dose of 12 mg/kg body weight with a feeding rate of 2% of body weight, the feed should contain 600 mg of oxolinic acid per kg of feed (12 mg/kg / 0.02 kg feed/kg fish).

  • Preparation of Coating Solution:

    • For a simple oil coating, dissolve the calculated amount of oxolinic acid powder in a small amount of oil (e.g., 5 mL of soybean oil per kg of feed).[12]

    • For a more robust coating, especially for shrimp, the oxolinic acid can be mixed with a binder like egg albumin before being mixed with the feed and then coated with oil.[1]

  • Coating the Feed:

    • Place the required amount of basal pellet feed in an airtight container or mixer.

    • Add the oxolinic acid-oil mixture to the feed.

    • Mix thoroughly to ensure an even coating on all pellets.[8][14]

  • Drying and Storage:

    • Spread the coated feed in a thin layer on a clean, dry surface (e.g., newspaper) in a well-ventilated area, away from direct sunlight.[8][14]

    • Allow the feed to air-dry completely.

    • Store the medicated feed in a cool, dry, and dark place in a sealed container.[14]

Protocol 2: In Vivo Efficacy Study (Challenge Model)

Objective: To evaluate the efficacy of oxolinic acid medicated feed in treating a specific bacterial infection in an aquatic species.

Materials:

  • Healthy, acclimatized fish or shrimp

  • Pathogenic bacterial strain (e.g., Aeromonas hydrophila, Vibrio parahaemolyticus)

  • Sterile culture medium and saline

  • Syringes for injection (if applicable)

  • Experimental tanks with appropriate water quality control

  • Oxolinic acid medicated feed and control feed (without oxolinic acid)

Procedure:

  • Acclimatization: Acclimatize the experimental animals to the tank conditions for at least one week prior to the experiment.

  • Challenge:

    • Culture the pathogenic bacteria to the desired concentration.

    • Challenge the animals with the pathogen. This can be done through various methods such as intramuscular injection, immersion (bath challenge)[10], or cohabitation with infected individuals. The challenge dose should be predetermined to cause a consistent level of mortality or clinical signs in untreated animals.

  • Treatment:

    • Divide the challenged animals into treatment and control groups.

    • Begin feeding the treatment group with the oxolinic acid medicated feed at the predetermined dosage and duration.

    • Feed the control group with the non-medicated control feed.

  • Monitoring:

    • Monitor the animals daily for clinical signs of disease, mortality, and feed consumption.

    • Record all observations meticulously.

  • Data Analysis:

    • Calculate the cumulative mortality and relative percent survival (RPS) for each group.

    • Statistically analyze the differences between the treatment and control groups to determine the efficacy of the oxolinic acid treatment.

Acclimatization Acclimatization of Test Animals Pathogen_Culture Pathogen Culture and Preparation Acclimatization->Pathogen_Culture Challenge Bacterial Challenge (Injection or Bath) Pathogen_Culture->Challenge Group_Allocation Allocation to Treatment and Control Groups Challenge->Group_Allocation Treatment Treatment Group: Medicated Feed Group_Allocation->Treatment Control Control Group: Non-medicated Feed Group_Allocation->Control Monitoring Daily Monitoring (Mortality, Clinical Signs) Treatment->Monitoring Control->Monitoring Data_Analysis Data Analysis (Cumulative Mortality, RPS) Monitoring->Data_Analysis

Workflow for an in vivo efficacy study.
Protocol 3: Determination of Oxolinic Acid Residues in Tissue by HPLC

Objective: To quantify the concentration of oxolinic acid in fish or shrimp tissue.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector[15][16]

  • Reverse-phase C18 column[16]

  • Tissue homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[16]

  • Solvents: ethyl acetate, hexane, acetonitrile, methanol (HPLC grade)[15][17]

  • Oxalic acid solution (e.g., 0.01 M)[15]

  • Oxolinic acid standard

  • Anhydrous sodium sulfate[15]

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of tissue (e.g., 0.5-2 g of muscle) with anhydrous sodium sulfate.[15]

  • Extraction:

    • Extract the homogenized tissue twice with ethyl acetate.[15]

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the solvent to dryness.

  • Clean-up (Liquid-Liquid Partitioning or SPE):

    • Liquid-Liquid Partitioning: Partition the residue between hexane and an aqueous solution of 0.01 M oxalic acid. The aqueous phase containing the oxolinic acid is collected for analysis.[15]

    • Solid-Phase Extraction (SPE): Alternatively, the extracted residue can be passed through a C18 SPE column for clean-up. The oxolinic acid is then eluted with an appropriate solvent mixture (e.g., methanol/NH4OH).[16]

  • HPLC Analysis:

    • Inject the cleaned-up sample into the HPLC system.

    • Use a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) to separate the oxolinic acid on the C18 column.[16]

    • Detect the oxolinic acid using a fluorescence detector at an excitation wavelength of approximately 327-335 nm and an emission wavelength of about 369-378 nm.[15][16]

  • Quantification:

    • Prepare a calibration curve using standard solutions of oxolinic acid.

    • Quantify the concentration of oxolinic acid in the tissue sample by comparing its peak area to the calibration curve.

Sample_Prep Tissue Sample Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample_Prep->Extraction Centrifugation Centrifugation and Supernatant Collection Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Cleanup Clean-up Step (LLE or SPE) Evaporation->Cleanup HPLC_Analysis HPLC Analysis with Fluorescence Detection Cleanup->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification

Workflow for HPLC analysis of Oxolinic Acid.

Disclaimer

These protocols are intended for research and professional use only. The application of oxolinic acid in aquaculture must comply with all local, national, and international regulations regarding antibiotic use in food-producing animals. Always consult with a qualified veterinarian or aquatic animal health specialist before administering any medication. The information provided here is a synthesis of published research and should be adapted and validated for specific experimental conditions and species.

References

Application Note: Synthesis and Biological Evaluation of Novel Oxolinic Acid-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid is a first-generation quinolone antibiotic known for its activity against Gram-negative bacteria.[1][2] The growing interest in metallodrugs stems from their potential to exhibit enhanced or novel pharmacological properties compared to the parent organic ligand.[3][4] Synthesizing new metal complexes of antibiotics like oxolinic acid is a promising strategy for "drug repositioning," aiming to overcome drug resistance, improve biological efficacy, and explore new therapeutic applications, such as anticancer treatments.[1][4][5][6] Oxolinic acid is an excellent candidate for complexation due to its oxygen-bearing moieties (carboxylate and keto groups) that can act as bidentate ligands, coordinating with a variety of metal ions.[1][3][7] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of novel oxolinic acid-metal complexes.

Part 1: Synthesis and Characterization

General Synthesis Protocol for Oxolinic Acid-Metal Complexes

This protocol outlines a general method for synthesizing oxolinic acid complexes with various metal ions, including transition metals and rare-earth metals. The procedure is adapted from established methods.[2][3][4]

Materials and Reagents:

  • Oxolinic Acid (OA)

  • Metal salts (e.g., FeCl₃, ZnCl₂, CaCl₂, MgCl₂, YCl₃, LaCl₃, SmCl₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Methanol (MeOH)

  • Diethyl ether (or other suitable organic solvent)

  • Magnetic stirrer with hotplate

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator with anhydrous CaCl₂

Procedure:

  • Prepare Ligand Solution: Dissolve Oxolinic Acid (2 mmol) in a suitable volume (e.g., 25 mL) of deionized water containing a stoichiometric amount of NaOH to form the sodium salt of the ligand. Stir until fully dissolved.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve the respective metal chloride salt (2 mmol for a 1:1 ratio, or 1 mmol for a 1:2 metal-to-ligand ratio) in 25 mL of deionized water.

  • Reaction: Slowly add the metal salt solution to the oxolinic acid salt solution under continuous stirring.

  • Adjust pH and Temperature: Adjust the pH of the resulting mixture to approximately 7.0–8.0 using a dilute NaOH or HCl solution.[4] Heat the mixture to 60–70 °C and maintain stirring for a predetermined period (e.g., 1-2 hours).[4]

  • Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The resulting precipitate (the metal complex) is collected by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water, methanol, and diethyl ether to remove any unreacted starting materials and impurities.[4]

  • Drying: Dry the final product under vacuum over anhydrous CaCl₂ for 48 hours.[4] The complexes are typically obtained as colored powders (e.g., brown for Fe(III), white for Zn(II), Ca(II), and Mg(II)).[4]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification prep_oa Dissolve Oxolinic Acid in NaOH(aq) mix Mix Solutions & Stir prep_oa->mix prep_metal Dissolve Metal Salt in Deionized Water prep_metal->mix adjust Adjust pH (7-8) & Heat (60-70°C) mix->adjust cool Cool to Room Temp adjust->cool filter Vacuum Filtration cool->filter wash Wash with H2O, MeOH, Ether filter->wash dry Dry Under Vacuum wash->dry product Final Oxolinic Acid- Metal Complex dry->product

Caption: General workflow for the synthesis of Oxolinic Acid-Metal complexes.

Physicochemical Characterization

The synthesized complexes are characterized using various spectroscopic and analytical techniques to confirm their formation and elucidate their structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites of the oxolinic acid ligand with the metal ion. Key changes to look for include the disappearance of the ν(C=O) band from the carboxylic acid group and a shift in the ν(C=O) band of the pyridone group, indicating coordination through the oxygen atoms of both groups.[3] The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to M-O vibrations, further confirming complexation.[1]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can confirm coordination. The spectra of the complexes typically show shifts in the absorption bands compared to the free ligand.

  • Elemental Analysis (C, H, N): Determines the elemental composition of the complex to verify the proposed stoichiometric formula.

  • Molar Conductivity Measurements: Used to determine the electrolytic nature of the complexes in solution.

Data Presentation: Physicochemical Properties

Table 1: Summary of Physicochemical Data for Selected Oxolinic Acid-Metal Complexes.

Complex Formula Metal Ion M.W. ( g/mol ) Color Key FT-IR Shifts (cm⁻¹) ν(C=O) pyridone Ref.
[Fe(OA)(H₂O)₂Cl₂]·2H₂O Fe(III) 458.98 Brown 1597 [3][4]
[Zn(OA)(H₂O)Cl]·2H₂O Zn(II) 415.06 White 1616 [3][4]
[Ca(OA)(H₂O)Cl] Ca(II) 353.76 White 1598 [3][4]
[Mg(OA)(H₂O)Cl] Mg(II) 338.0 White 1613 [3][4]
[Sm(oxo)(OH)(H₂O)]·H₂O Sm(III) - - - [1]

| [Y(oxo)(OH)(H₂O)] | Y(III) | - | - | - |[1] |

Note: Data is compiled from literature.[1][3][4] '-' indicates data not specified in the provided search results.

G cluster_ligand Oxolinic Acid Ligand cluster_metal Metal Ion cluster_complex Coordination Complex L O=C(OH)-... O=C-Pyridone C Mⁿ⁺ coordinated via carboxylate and keto oxygens L->C Chelation M Mⁿ⁺ M->C

Caption: Chelation of a metal ion by the Oxolinic Acid ligand.

Part 2: Biological Evaluation Protocols

Protocol for Antimicrobial Activity Screening (Kirby-Bauer Disk Diffusion Method)

This protocol is a standardized method for evaluating the antibacterial and antifungal activity of the synthesized complexes.[3][4][8]

Materials and Reagents:

  • Synthesized metal complexes and free Oxolinic Acid ligand

  • Standard antibiotic/antifungal drugs (e.g., Streptomycin, Ketoconazole)

  • Bacterial strains (e.g., E. coli, S. aureus) and Fungal strains (e.g., C. albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile blank paper disks (6 mm diameter)

  • Micropipettes

  • Incubator

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare Media: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.

  • Inoculate Plates: Uniformly swab the entire surface of the agar plates with the microbial suspension to create a lawn.

  • Prepare Disks: Dissolve the test compounds (complexes and free ligand) and standard drugs in DMSO to a specific concentration (e.g., 100 µg/mL).[3][4] Aseptically apply a fixed volume (e.g., 10 µL) of each solution onto the sterile blank paper disks. Allow the solvent to evaporate.

  • Place Disks: Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with only DMSO should be used as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Measure Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

Data Presentation: Antimicrobial Activity

Table 2: Antibacterial Activity of OA-Metal Complexes (Inhibition Zone in mm/mg). [3]

Compound E. coli P. aeruginosa S. aureus S. pneumoniae B. subtilis
Oxolinic Acid 15.0 12.0 14.0 11.0 13.0
Fe(III) Complex 13.0 11.0 12.0 10.0 11.0
Zn(II) Complex 23.0 20.0 18.0 15.0 19.0
Ca(II) Complex 25.0 22.0 24.0 20.0 23.0
Mg(II) Complex 14.0 12.0 13.0 11.0 12.0

| Streptomycin (+) | 25.0 | 22.0 | 24.0 | 20.0 | 23.0 |

Table 3: Antifungal Activity of OA-Metal Complexes (Inhibition Zone in mm/mg). [3]

Compound C. albicans Penicillium sp. A. niger
Oxolinic Acid 13.0 11.0 10.0
Fe(III) Complex 12.0 10.0 9.0
Zn(II) Complex 19.0 16.0 15.0
Ca(II) Complex 23.0 20.0 20.0
Mg(II) Complex 14.0 12.0 11.0

| Ketoconazole (+) | 23.0 | 20.0 | 20.0 |

Note: Data adapted from Al-Radadi et al. The Ca(II) complex showed remarkable activity, often comparable to the standard drugs.[3]

Protocol for In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the anticancer potential of the synthesized complexes by measuring their effect on the viability of cancer cell lines.[1][2][5][6]

Materials and Reagents:

  • Human cancer cell lines (e.g., MDA-MB 231 breast cancer, LoVo colon cancer)[1][6]

  • Normal cell line for selectivity testing (e.g., HUVEC)[1][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized complexes and standard anticancer drug (e.g., Cisplatin)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard drug.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Measure Absorbance: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity

Table 4: Cytotoxicity (IC₅₀ in µM) of OA-Rare Earth Metal Complexes. [2]

Compound LoVo (Colon Cancer) MDA-MB 231 (Breast Cancer)
Oxolinic Acid >100 66.45 ± 1.51
Y(III) Complex 52.89 ± 6.22 33.22 ± 14.92
Sm(III) Complex 20.05 ± 1.25 40.42 ± 6.27
Tb(III) Complex 20.25 ± 2.87 81.38 ± 2.65
Cisplatin (+) 20.15 ± 2.01 -

| Adryamicin (+) | - | 1.05 ± 0.09 |

Note: Data adapted from Măciucă et al. The Sm(III) and Tb(III) complexes showed cytotoxicity against LoVo cells comparable to Cisplatin.[2]

G cluster_0 Antimicrobial Evaluation cluster_1 Anticancer Evaluation start Synthesized Complexes antimicrobial Disk Diffusion Assay (Kirby-Bauer) start->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTS) start->cytotoxicity measure_zones Measure Inhibition Zones (mm) antimicrobial->measure_zones calc_ic50 Calculate IC50 Values (µM) cytotoxicity->calc_ic50

Caption: Workflow for the biological evaluation of synthesized complexes.

Part 3: Proposed Mechanism and Signaling

Quinolone antibiotics, including oxolinic acid, primarily function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA, leading to double-strand breaks and ultimately cell death. The coordination of a metal ion may enhance this activity by altering the compound's ability to penetrate the cell wall or interact with the target enzymes.

G complex Oxolinic Acid- Metal Complex entry Bacterial Cell Entry complex->entry target Target Enzymes: DNA Gyrase & Topoisomerase IV entry->target inhibit Inhibition of DNA Re-ligation target->inhibit dsb Double-Strand DNA Breaks inhibit->dsb death Bacterial Cell Death dsb->death

Caption: Proposed mechanism of action for Oxolinic Acid complexes.

References

Application Note: A Validated High-Performance Liquid Chromatography Method for the Determination of Oxolinate Residues in Aquatic Food Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid (Oxolinate) is a synthetic quinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections in fish and other aquatic species.[1] The presence of drug residues in food products of animal origin is a significant concern for public health, necessitating the development of reliable and sensitive analytical methods for their monitoring. This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the quantitative determination of this compound residues in fish and shrimp tissues. The described method is robust, sensitive, and suitable for routine analysis in food safety laboratories.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound residues, from sample preparation to chromatographic analysis and method validation.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the tissue matrix.[2][3]

Materials:

  • Fish or shrimp tissue

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • 0.01M Oxalic acid solution

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Protocol:

  • Weigh 0.5-2 g of homogenized tissue into a centrifuge tube.

  • Add 2 g of anhydrous sodium sulfate and mix thoroughly.

  • Add 10 mL of ethyl acetate and vortex for 15 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-5) with another 10 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in 1 mL of a hexane and 0.01M oxalic acid mixture (1:1, v/v).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Collect the aqueous (lower) phase for HPLC analysis.

Chromatographic Conditions

The analysis is performed using a reversed-phase HPLC system with fluorescence detection.[2][4]

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Parameters:

  • Mobile Phase: A mixture of acetonitrile and 0.02 M orthophosphoric acid solution (33:67, v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 25°C.[5]

  • Fluorescence Detection: Excitation at 327 nm and emission at 369 nm.[2]

Method Validation

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines, considering parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Validation Parameters:

  • Linearity: Assessed by constructing calibration curves from standard solutions of this compound at different concentrations.

  • Accuracy: Determined by recovery studies of spiked blank tissue samples at different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of the chromatographic peaks.

Data Presentation

The quantitative data from various studies on the determination of this compound residues are summarized in the tables below for easy comparison.

Table 1: HPLC Method Parameters for this compound Residue Analysis

ParameterMethod 1 (Fish Muscle)[2]Method 2 (Shrimp)[3]Method 3 (Various Meats)[8]
Extraction Solvent Ethyl AcetateEthyl AcetateMicellar Solution
Clean-up Hexane/Oxalic Acid PartitionNoneDirect Injection
Column C18C18C18
Mobile Phase Not SpecifiedAcetonitrile/Water0.05M SDS - 7.5% 1-propanol - 0.5% triethylamine, pH 3
Detection Fluorescence (Ex: 327 nm, Em: 369 nm)UV (330 nm)Fluorescence

Table 2: Validation Data for this compound Analytical Methods

ParameterValue (Fish Muscle)[2]Value (Shrimp)[3]Value (Various Meats)[8]Value (Tilapia Flesh)[9]
Linearity Range 10-2000 ppb0.007-4 µg/gup to 0.5 mg/kg2.5-1000 µg kg⁻¹
Correlation Coefficient (r²) >0.990.998>0.9950.99
Recovery (%) 71-8397.4 ± 10.389.5-105.0-20% to +10% (Accuracy)
Precision (RSD, %) 4-10.3 (CV)1.46-4.21 (within-run), 6.01-9.77 (between-run)<8.3<23
LOD Not Specified0.0035 µg/g0.004-0.02 mg/kg2.5 µg kg⁻¹
LOQ 10 ppbNot Specified0.01-0.05 mg/kg5 µg kg⁻¹

Visualizations

The following diagrams illustrate the experimental workflow for the validated analytical method.

Experimental Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Tissue Homogenization Extraction1 First Ethyl Acetate Extraction Sample->Extraction1 Centrifugation1 Centrifugation Extraction1->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction2 Second Ethyl Acetate Extraction Centrifugation1->Extraction2 Evaporation Evaporation to Dryness Supernatant1->Evaporation Centrifugation2 Centrifugation Extraction2->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Evaporation Reconstitution Reconstitution in Hexane/Oxalic Acid Evaporation->Reconstitution FinalCentrifugation Final Centrifugation Reconstitution->FinalCentrifugation AqueousPhase Collect Aqueous Phase FinalCentrifugation->AqueousPhase Injection Inject into HPLC AqueousPhase->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for this compound residue analysis.

Method Validation Logical Flow Start Method Development Validation Method Validation Start->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report Limits->Report Robustness->Report

Caption: Logical flow for analytical method validation.

References

Application Notes and Protocols: The Use of Oxolinic Acid in Cytotoxicity Assays Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolinic acid, a first-generation quinolone antibiotic, has historically been utilized for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[1] Emerging research, however, has begun to explore the potential cytotoxic effects of oxolinic acid against various cancer cell lines. This document provides detailed application notes and protocols for researchers interested in investigating the anti-cancer properties of oxolinic acid. The information presented herein is intended to guide the design and execution of cytotoxicity assays and to provide a framework for understanding its potential mechanism of action.

Data Presentation: Cytotoxicity of Oxolinic Acid

The cytotoxic effects of oxolinic acid have been evaluated against a limited number of cancer cell lines. The available data, primarily from MTS assays, are summarized below. It is important to note that further research with a broader range of cancer cell lines and more precise quantitative measurements is necessary to fully characterize the cytotoxic profile of oxolinic acid.

Cell LineCancer TypeAssay TypeExposure Time (hours)IC50 ValueCytotoxicity ObservedReference
MDA-MB-231Breast CancerMTS48< 100 µg/mLYes[2]
LoVoColon CancerMTS48< 100 µg/mLYes[2]
PE/CA-PJ49Oral Squamous Cell CarcinomaMTS48< 100 µg/mLYes[2]
HT-29Hepatocellular CarcinomaMTS48Not ReportedNo[2]
HUVECNormal Human Umbilical Vein Endothelial CellsMTS48Not ReportedNo[2]

Experimental Protocols

A standard and widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following protocol is a generalized procedure that can be adapted for testing the cytotoxic effects of oxolinic acid on adherent cancer cell lines.

Protocol: MTT Assay for Cytotoxicity of Oxolinic Acid

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Oxolinic acid (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Treatment with Oxolinic Acid:

  • Prepare serial dilutions of oxolinic acid in complete culture medium from the stock solution. A typical concentration range to start with could be from 1 µg/mL to 500 µg/mL.

  • After the 24-hour incubation period, carefully remove the medium from each well.

  • Add 100 µL of the various concentrations of oxolinic acid to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of oxolinic acid) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of oxolinic acid to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of oxolinic acid that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflow and Proposed Signaling Pathway

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubation (24h) cell_seeding->incubation_24h treatment 5. Treat Cells incubation_24h->treatment oxolinic_prep 4. Prepare Oxolinic Acid Dilutions oxolinic_prep->treatment incubation_exp 6. Incubation (24-72h) treatment->incubation_exp add_mtt 7. Add MTT Reagent incubation_exp->add_mtt incubation_mtt 8. Incubation (3-4h) add_mtt->incubation_mtt dissolve_formazan 9. Dissolve Formazan incubation_mtt->dissolve_formazan read_absorbance 10. Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of oxolinic acid using the MTT assay.

Proposed Signaling Pathway for Oxolinic Acid-Induced Apoptosis

While the precise signaling pathways modulated by oxolinic acid in cancer cells are yet to be fully elucidated, a plausible mechanism, based on its known function as a topoisomerase inhibitor, is the induction of apoptosis following DNA damage.

Proposed_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm oxolinic_acid Oxolinic Acid topoisomerase Topoisomerase II oxolinic_acid->topoisomerase Inhibition dna_damage DNA Double-Strand Breaks topoisomerase->dna_damage Leads to p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for oxolinic acid-induced apoptosis in cancer cells.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known mechanism of action of quinolone antibiotics as topoisomerase inhibitors. Further research is required to validate this pathway specifically for oxolinic acid in the context of cancer cell cytotoxicity.

Conclusion

The preliminary data suggest that oxolinic acid may possess selective cytotoxic activity against certain cancer cell lines. The provided protocols offer a starting point for researchers to further investigate these effects. Future studies should focus on determining specific IC50 values across a wider panel of cancer cells, elucidating the precise molecular mechanisms and signaling pathways involved, and evaluating the in vivo efficacy of oxolinic acid as a potential anti-cancer agent.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Oxolinic Acid in Salmonids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for studying the pharmacokinetics of oxolinic acid in salmonids, a critical aspect of ensuring its safe and effective use in aquaculture. Oxolinic acid is a synthetic quinolone antibiotic widely used to treat bacterial infections in farmed fish.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for optimizing dosing regimens and establishing appropriate withdrawal periods to safeguard human consumers.

Overview of Oxolinic Acid Pharmacokinetics in Salmonids

The pharmacokinetic profile of oxolinic acid in salmonids can be influenced by several factors, including water temperature, salinity, and the route of administration.[1][3] Generally, oxolinic acid is administered orally via medicated feed.[1][4][5][6][7]

Pharmacokinetic studies in rainbow trout (Oncorhynchus mykiss) and Atlantic salmon (Salmo salar) have shown that a two-compartment open model often best describes the drug's behavior.[1][8][9][10] Following oral administration, oxolinic acid is absorbed, with peak plasma concentrations observed within hours to days, depending on the water temperature.[1] The drug distributes to various tissues, with the highest concentrations typically found in the bile, liver, and kidney.[1] Elimination occurs over time, with the half-life being a key parameter for determining withdrawal times.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of oxolinic acid in different salmonid species from various studies. These values can vary based on experimental conditions.

Table 1: Pharmacokinetic Parameters of Oxolinic Acid in Rainbow Trout (Oncorhynchus mykiss)

ParameterIntravascular (10 mg/kg)Oral (75 mg/kg)Oral (40 mg/kg)Reference
Water Temperature (°C) 1616Not Specified[8][9][10]
Distribution Half-life (t½α, hours) 0.31 and 1.53--[8][9][10]
Elimination Half-life (t½β, hours) 69.7--[8][9][10]
Volume of Distribution (Vd, L/kg) 1.94--[8][9][10]
Oral Bioavailability (%) -13.6-[8][9]
Plasma Protein Binding (%) 27--[8][9]
Elimination Half-life in Freshwater (hours) --52.6[1][3]
Elimination Half-life in Seawater (hours) --29.1[1][3]

Table 2: Pharmacokinetic Parameters of Oxolinic Acid in Atlantic Salmon (Salmo salar)

ParameterIntravenousOral (25 mg/kg)Oral (Vetoquinol)Reference
Water Temperature (°C) 101010[11][12][13][14]
Distribution Half-life (t½α, hours) 1--[12][13]
Elimination Half-life (t½β, hours) 18.215-[11][12][13]
Volume of Distribution (Vd, L/kg) 5.45.7-[11][12]
Oral Bioavailability (%) -30.125[11][13]
Peak Plasma Concentration (Cmax, µg/mL) --0.5[12][13]
Time to Peak Plasma Concentration (Tmax, hours) --19[12][13]

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of oxolinic acid in salmonids.

Experimental Animals and Acclimation
  • Species: Select a relevant salmonid species, such as rainbow trout or Atlantic salmon.

  • Source: Obtain fish from a certified disease-free hatchery.

  • Acclimation: Acclimate the fish to the experimental conditions (water temperature, salinity, and photoperiod) for a minimum of two weeks prior to the study.

  • Fasting: Fast the fish for 24 hours before drug administration to ensure an empty gastrointestinal tract.

Drug Administration

Oral Administration (In-feed):

  • Feed Preparation: Prepare medicated feed by coating commercial fish pellets with a solution of oxolinic acid. A vegetable oil binder can be used to ensure adherence.[4] The concentration of oxolinic acid in the feed should be calculated to deliver the desired dose (e.g., 10-30 mg/kg body weight).[1]

  • Dosing: Administer the medicated feed to the fish. For accurate dosing, individual fish may be hand-fed a specific number of pellets.

Intravascular Administration:

  • Anesthesia: Anesthetize the fish using an appropriate anesthetic agent (e.g., tricaine methanesulfonate, MS-222).

  • Injection: Inject a sterile solution of oxolinic acid into the dorsal aorta or caudal vein. The dose is typically lower than the oral dose (e.g., 10 mg/kg).[8][9][10]

Sample Collection
  • Blood Sampling: At predetermined time points after drug administration, collect blood samples from the caudal vein using a heparinized syringe. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Tissue Sampling: At the end of the study or at specific time points, euthanize a subset of fish and collect various tissues, including muscle, liver, kidney, and skin.

  • Sample Processing: Separate plasma from blood by centrifugation. Store all plasma and tissue samples at -20°C or lower until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of oxolinic acid in plasma and tissues is most commonly determined by HPLC with fluorescence detection.[15][16][17]

Sample Preparation (Muscle Tissue): [15][16]

  • Homogenize 0.5-2 g of tissue with 2 g of anhydrous sodium sulfate.

  • Extract the homogenate twice with ethyl acetate.

  • Centrifuge the mixture and evaporate the supernatant to dryness.

  • Reconstitute the residue in a mixture of hexane and 0.01M oxalic acid.

  • Collect the aqueous phase for HPLC analysis.

HPLC Conditions: [15][16]

  • Column: Reversed-phase column (e.g., RP-8 Lichrosorb).[17]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: Fluorescence detection with an excitation wavelength of approximately 327 nm and an emission wavelength of approximately 369 nm.[15][16]

  • Quantification: Create a standard curve using known concentrations of oxolinic acid to quantify the drug in the samples.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the protocol.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Oral or IV) Animal_Acclimation->Drug_Administration Feed_Preparation Medicated Feed Preparation Feed_Preparation->Drug_Administration Sample_Collection Blood & Tissue Sample Collection Drug_Administration->Sample_Collection Sample_Preparation Sample Preparation (Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the pharmacokinetic study of oxolinic acid in salmonids.

Protocol_Logic Start Start Study Select_Fish Select & Acclimate Fish Start->Select_Fish Administer_Drug Administer Oxolinic Acid Select_Fish->Administer_Drug Collect_Samples Collect Samples (Blood, Tissues) Administer_Drug->Collect_Samples Analyze_Samples Analyze Samples (HPLC) Collect_Samples->Analyze_Samples Determine_PK Determine Pharmacokinetic Parameters Analyze_Samples->Determine_PK End End Study Determine_PK->End

Caption: Logical flow of the protocol for studying oxolinic acid pharmacokinetics.

References

The protocol for preparing a stock solution of Oxolinic acid for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolinic acid is a synthetic quinolone antibiotic primarily used in veterinary medicine to treat bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, recombination, and repair.[2][3] This inhibition ultimately disrupts bacterial DNA synthesis.[3][4] Additionally, oxolinic acid has been identified as a dopamine reuptake inhibitor, demonstrating effects on the central nervous system in preclinical studies.[3][4] Due to its specific mode of action, oxolinic acid is a valuable tool for in vitro studies related to antibacterial drug discovery and neurobiology.

Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for preparing a stock solution of oxolinic acid, along with its key chemical properties and storage recommendations.

Chemical Properties of Oxolinic Acid

A summary of the essential chemical properties of oxolinic acid is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₅[1][2][5]
Molecular Weight 261.23 g/mol [1][2][4]
CAS Number 14698-29-4[1][2][4]
Appearance White or yellowish-white crystalline powder[6]
Melting Point 314-316 °C (with decomposition)[3][7]
Solubility (at 25°C)
   0.5 M NaOH50 mg/mL (with heating)[7]
   DMSO0.5 mg/mL (1.91 mM)[4]
   WaterInsoluble (3.214 mg/L)[4][8]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[9]

Experimental Protocol: Preparation of Oxolinic Acid Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of oxolinic acid.

Materials:

  • Oxolinic acid powder (Purity ≥98%)[2]

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Water bath or heating block

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of Oxolinic Acid:

    • To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 261.23 g/mol = 0.026123 g

      • Therefore, weigh out approximately 26.12 mg of oxolinic acid powder.

  • Dissolution of Oxolinic Acid:

    • Transfer the weighed oxolinic acid powder to a 15 mL conical tube.

    • Add a small volume of 0.5 M NaOH (e.g., 1 mL) to the tube.

    • Vortex the mixture thoroughly.

    • If the powder is not fully dissolved, gently warm the solution in a water bath (up to 50°C) with intermittent vortexing until a clear, colorless solution is obtained.[7]

  • pH Adjustment and Dilution:

    • Once the oxolinic acid is completely dissolved, add sterile, nuclease-free water to bring the total volume to 10 mL.

    • It is crucial to monitor and adjust the pH of the final stock solution to a physiologically acceptable range (typically 7.2-7.4) for most cell-based assays. This can be done by adding small volumes of sterile 1 M HCl.

  • Sterilization and Aliquoting:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can affect the stability of the compound.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[9] Aqueous solutions of oxolinic acid are not recommended for storage for more than one day.[10]

Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh Oxolinic Acid dissolve Dissolve in 0.5 M NaOH (with gentle heating if needed) weigh->dissolve adjust_volume Adjust Volume with Sterile Water dissolve->adjust_volume adjust_ph Adjust pH to 7.2-7.4 adjust_volume->adjust_ph sterilize Sterile Filter (0.22 µm) adjust_ph->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store_short Store at -20°C (≤ 1 year) aliquot->store_short store_long Store at -80°C (≤ 2 years) aliquot->store_long

Caption: Workflow for preparing a sterile stock solution of Oxolinic acid.

Signaling Pathway Inhibition

G oxolinic_acid Oxolinic Acid dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) oxolinic_acid->dna_gyrase Inhibits dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis Enables bacterial_growth Bacterial Growth dna_synthesis->bacterial_growth Leads to

Caption: Inhibition of bacterial DNA gyrase by Oxolinic acid.

References

Application Notes and Protocols for the Administration of Oxolinic Acid via Medicated Feed in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid (OA) is a synthetic quinolone antibacterial agent widely utilized in aquaculture to treat and prevent systemic bacterial infections in various finfish and shrimp species.[1][2] Its primary application is against Gram-negative bacteria, which are responsible for significant diseases in farmed aquatic animals, such as furunculosis, vibriosis, and enteric redmouth disease.[1][2][3] Administered orally through medicated feed, oxolinic acid offers a practical method for treating large populations of fish.[2][4] This document provides detailed application notes, experimental protocols, and summarized data for researchers, scientists, and drug development professionals working with oxolinic acid in an aquaculture context.

Mechanism of Action

Oxolinic acid functions by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, recombination, and repair.[5][6][7] This inhibition prevents the supercoiling of the bacterial chromosome, leading to a bactericidal effect.[6] The corresponding enzyme in humans and other eukaryotes is significantly less susceptible to quinolone inhibition, providing a degree of selective toxicity.[5]

OA Oxolinic Acid DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) OA->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling & Replication DNA_Gyrase->Supercoiling Prevents Cell_Death Bacterial Cell Death Supercoiling->Cell_Death Leads to

Caption: Mechanism of action of Oxolinic Acid.

Experimental Protocols

This section details standardized protocols for the preparation and evaluation of oxolinic acid-medicated feed.

Protocol 1: Preparation of Medicated Feed (Top-Coating Method)

This protocol describes a common method for preparing medicated feed in a laboratory or small-scale setting by coating existing feed pellets.

Objective: To prepare a homogenous batch of medicated feed with a specified concentration of oxolinic acid.

Materials:

  • Standard aquaculture feed pellets

  • Oxolinic acid powder (CAS No: 14698-29-4)

  • Fish or vegetable oil (e.g., soybean oil) as a binder[7]

  • Weighing balance

  • Spatula and mixing bowl or a sealed container/mixer[8][9]

  • Drying rack or trays

  • Newspaper or absorbent paper[8][9]

Procedure:

  • Calculate Required OA: Determine the target concentration of oxolinic acid in the feed (e.g., g/kg of feed). This is based on the desired therapeutic dose for the fish (e.g., mg/kg body weight/day) and the daily feeding rate (% body weight).

    • Formula: OA (g/kg feed) = [Dose (mg/kg BW) / Feeding Rate (% BW)] / 10

  • Weigh Ingredients: Accurately weigh the required amount of oxolinic acid powder and the batch of feed pellets.

  • Prepare Slurry: In a separate container, create a slurry by dissolving or suspending the weighed oxolinic acid powder in a pre-determined amount of oil. A common ratio is 10 grams of OA powder in approximately 1/2 cup of water or oil for 1 lb (454g) of feed.[8][9] Ensure the mixture is homogenous.

  • Coating the Pellets: Place the feed pellets in a large mixing bowl or container. Gradually pour the oxolinic acid slurry over the pellets while continuously mixing.[8] For thorough coating, use a container with a lid and shake it vigorously until all pellets are evenly covered.[8][9]

  • Drying: Spread the coated pellets in a thin layer on a drying rack or newspaper in a cool, dry, well-ventilated area.[7][8][9] Allow the pellets to air-dry completely (typically 30-60 minutes) to prevent mold growth.[8][9]

  • Storage: Once completely dry, store the medicated feed in a labeled, airtight container in a cool, dry place, such as a refrigerator, to maintain potency.[8][9] Shelf life is typically short (1-2 weeks).[8]

start Start calc 1. Calculate OA dose (g/kg feed) start->calc weigh 2. Weigh Feed Pellets & OA Powder calc->weigh slurry 3. Prepare OA-Oil Slurry weigh->slurry coat 4. Coat Pellets with Slurry slurry->coat dry 5. Air Dry Coated Pellets coat->dry store 6. Store in Airtight Container dry->store end_node End store->end_node

Caption: Workflow for preparing medicated feed.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of oxolinic acid in a target fish species following oral administration.

Materials:

  • Test fish of uniform size, acclimated to laboratory conditions

  • Medicated feed prepared as per Protocol 1

  • Anesthetic (e.g., MS-222)

  • Syringes and heparinized collection tubes for blood sampling

  • Dissection tools for tissue collection

  • Centrifuge and freezer (-80°C) for sample processing and storage

  • Analytical instrumentation (e.g., HPLC or LC-MS/MS)[10][11]

Procedure:

  • Acclimation: Acclimate fish to experimental tanks for at least two weeks. Maintain stable water quality parameters (temperature, pH, dissolved oxygen).

  • Fasting: Fast the fish for 24 hours prior to administration to ensure an empty gastrointestinal tract for consistent absorption.

  • Dosing: Administer a single oral dose of medicated feed.[10][11] This can be done by force-feeding a specific amount of feed to each fish to ensure accurate dosing.[1]

  • Sample Collection: Collect blood and tissue samples (e.g., plasma, muscle, liver, kidney) from a subset of fish at predetermined time points post-dosing (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96 hours).[1][10][11]

  • Sample Processing:

    • Blood: Anesthetize fish and draw blood from the caudal vein. Centrifuge to separate plasma, then store plasma at -80°C.

    • Tissues: Euthanize fish and dissect target tissues. Weigh, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Sample Analysis: Extract oxolinic acid from plasma and tissue homogenates. Quantify the concentration using a validated HPLC or LC-MS/MS method.[12]

  • Data Analysis: Plot the mean plasma/tissue concentration versus time. Calculate pharmacokinetic parameters using appropriate non-compartmental or compartmental modeling software.

Protocol 3: Residue Depletion Study

Objective: To determine the withdrawal period required for oxolinic acid residues in edible tissues to fall below the established Maximum Residue Limit (MRL).

Procedure:

  • Acclimation & Dosing: Acclimate fish as in the PK study. Administer medicated feed at the recommended therapeutic dose for a specified duration (e.g., 7-10 consecutive days).[5][13]

  • Withdrawal Period: After the treatment period, switch the fish to a non-medicated control diet. This marks the beginning of the withdrawal period.

  • Sampling: Collect edible tissue samples (e.g., muscle and skin in natural proportions) from a subset of fish at various time points during the withdrawal period (e.g., 1, 3, 5, 7, 10, 14, 21 days post-treatment).[5][14]

  • Analysis: Analyze the tissue samples for oxolinic acid concentration using a validated analytical method (e.g., HPLC).[12]

  • Withdrawal Time Calculation: Determine the time point at which the mean concentration of oxolinic acid in the target tissue falls below the regulatory MRL (e.g., 300 µg/kg for fin fish muscle and skin).[5] The withdrawal period is often expressed in degree-days (water temperature °C × days).[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on oxolinic acid in aquaculture.

Table 1: Pharmacokinetic Parameters of Oxolinic Acid in Various Aquatic Species

Species Dose (mg/kg) Temp (°C) Cmax (µg/mL or µg/g) Tmax (h) t1/2 (h) Bioavailability (%) Reference
Rainbow Trout 75 (Oral) 16 2.1 (serum) 24.3 55.4 13.6 - 19.9 [1][15]
Atlantic Salmon 20 (Oral) N/A >1.0 (plasma) ~24 N/A ~25 [1][5]
Lumpfish 25 (Oral) N/A 2.12 (plasma) 10.3 21 N/A [10][11]
Silver Pompano 12 (Oral) Tropical 99.77 (plasma, µg/Kg) 6 N/A N/A [11]

| Gilthead Seabream | 30 (Oral) | N/A | N/A | N/A | 12.6 | 14 |[4] |

Table 2: Efficacy of Oxolinic Acid Against Common Aquaculture Pathogens

Species Pathogen Dose Duration Result Reference
Atlantic Salmon Aeromonas salmonicida 5-20 mg/kg 2 doses, 4 days apart 100% survival [1]
Atlantic Salmon Vibrio salmonicida 15 mg/kg/day N/A Mortalities ceased in 3-4 days [1]
Nile Tilapia Aeromonas veronii 12 mg/kg/day 7 days Reduced mortalities, quicker wound healing [13]
L. vannamei Vibrio parahaemolyticus 2 g/kg feed 3 days 80% survival (66.7% RPS) [14]

| L. vannamei | Vibrio parahaemolyticus | 6.65 g/kg feed | 3 days | 86.66% survival (77.8% RPS) |[14] |

Table 3: Recommended Therapeutic Dosages and Durations

Species Group Recommended Dose Duration Primary Target Diseases Reference
Finfish (general) 10-30 mg/kg body weight/day 7-10 days Furunculosis, Vibriosis, Enteric Redmouth [1][5]
Koi 2 teaspoons (~10g) per 1 lb feed 14 days General bacterial infections [8][9]

| Shrimp (L. vannamei) | 2 g/kg feed (15 mg/kg BW/day) | 3 days | Vibriosis |[14] |

Table 4: Tissue Residues and Withdrawal Periods for Oxolinic Acid

Species Dose Temp (°C) Tissue Residue after Treatment Withdrawal Period Reference
Rainbow Trout 12 mg/kg/day for 7 days 9-10 Muscle+Skin 1970 µg/kg (at 24h) >6 days (residue was 50 µg/kg at 144h) [5]
Yellowtail 20 mg/kg for 5 days 30 Plasma >1 µg/g during treatment 8 days (below 200 ng/kg) [1]
Silver Pompano 12 mg/kg/day for 7 days Tropical Edible Tissues >MRL at 6h 31.2 hours (or 37.7 °C-days) [11]
Pompano 30 mg/kg/day for 10 days 30 Muscle 0.11 µg/g (peak) 3 days (90 °C-days) [16]

| L. vannamei | 2 g/kg feed for 3 days | N/A | Muscle | 1.04 µg/g (peak) | 15 days (residue was 0.15 µg/g) |[14] |

Table 5: Minimum Inhibitory Concentrations (MICs) of Oxolinic Acid

Bacterial Species Number of Strains MIC Range (µg/mL) Reference
Aeromonas salmonicida 10 0.0075 - 0.03 [1]
Aeromonas salmonicida 1 0.02 [1]

| Aeromonas veronii | 1 | 6.25 |[13] |

Factors Influencing Administration and Efficacy

The successful administration of oxolinic acid via medicated feed is dependent on several interconnected factors. These include the method of feed preparation, the palatability of the final product, and environmental conditions such as water temperature, which affects fish metabolism and drug pharmacokinetics.

cluster_prep Feed Preparation cluster_fish Fish & Environment cluster_outcome Treatment Outcome Leaching Drug Leaching Dose Actual Dose Consumed Leaching->Dose reduces Method Coating vs. Mixing Method->Leaching affects Palatability Feed Palatability Palatability->Dose reduces Temp Water Temperature Bioavailability Bioavailability Temp->Bioavailability influences Health Fish Health Status (Anorexia) Health->Dose reduces Efficacy Therapeutic Efficacy Dose->Efficacy determines Bioavailability->Efficacy determines

References

Application Note: Extraction of Oxolinic Acid from Sediment Samples for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid is a quinolone antibiotic widely used in aquaculture to treat infectious diseases in fish.[1] Its administration, often mixed with feed pellets, can lead to significant amounts entering the aquatic environment and accumulating in sediments.[1] Monitoring the concentration of oxolinic acid in sediments is crucial due to concerns about its potential transfer to the food chain, exposure to humans, and the development of antibiotic-resistant organisms.[1] This application note provides detailed protocols for the extraction of oxolinic acid from sediment samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Data Presentation

The following table summarizes the performance of various extraction methods for oxolinic acid from sediment samples.

Extraction MethodClean-upAnalytical MethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)Reference
Sodium Hydroxide & DMSOSPEHPLC-FLD82 - 85%1.6 µg/kgNot Reported2.5 - 5.5%[1][2][3]
Oxalic Acid in Methanol with SonicationNot SpecifiedHPLC-FLD/DAD> 86%Not Reported5 ng/g (5 µg/kg)< 10%[4][5]
Microwave-Assisted Extraction (MAE)SPEHPLC-FLD94 ± 3%0.3 - 0.5 µg/kgNot ReportedNot Reported[6][7][8][9]
Liquid-Phase ExtractionNot SpecifiedHPLC68.1%0.01 µg/g (10 µg/kg)0.04 µg/g (40 µg/kg)Not Reported[10]

Experimental Workflow

The general workflow for the extraction and analysis of oxolinic acid from sediment samples is depicted below.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis SampleCollection Sediment Sample Collection & Storage Homogenization Sample Homogenization SampleCollection->Homogenization Extraction Addition of Extraction Solvent Homogenization->Extraction Agitation Agitation (e.g., MAE, Sonication) Extraction->Agitation Centrifugation Centrifugation / Filtration Agitation->Centrifugation Extract Collect Supernatant (Crude Extract) Centrifugation->Extract pH_Adjust pH Adjustment Extract->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC-FLD Analysis Evaporation->Analysis

Caption: General workflow for Oxolinic Acid extraction from sediment.

Experimental Protocols

Two detailed protocols based on different primary extraction techniques are provided below.

Protocol 1: Extraction using Sodium Hydroxide and DMSO with SPE Clean-up

This method, adapted from a study on marine sediments, utilizes an alkaline solution to extract oxolinic acid, followed by a robust Solid-Phase Extraction (SPE) clean-up.[1][3]

1. Materials and Reagents

  • Sediment sample

  • Sodium hydroxide (NaOH)

  • Dimethyl sulphoxide (DMSO)

  • Phosphoric acid

  • Methanol (Chromatography grade)

  • Acetonitrile (Chromatography grade)

  • Purified water (e.g., Milli-Q)

  • SPE Cartridges (e.g., Oasis HLB)

  • Centrifuge tubes (e.g., 50 mL polypropylene)

  • Nitrogen evaporator

2. Extraction Procedure

  • Weigh an appropriate amount of homogenized sediment sample into a centrifuge tube.

  • Prepare the extraction solution consisting of 80% 0.2 M NaOH and 20% DMSO.[3]

  • Add a sufficient volume of the extraction solution to the sediment sample.

  • Vortex or shake vigorously for a specified time to ensure thorough extraction. The original study noted that the addition of DMSO increased the extraction yield by approximately 50%.[3]

  • Centrifuge the sample to separate the sediment from the extract.

  • Carefully collect the supernatant (the liquid extract).

3. SPE Clean-up and Concentration

  • Take a 20 mL volume of the collected supernatant and adjust the pH to 3.0 using phosphoric acid.[1]

  • Condition an SPE cartridge by washing it with 2 mL of methanol, followed by 5 mL of purified water.[1]

  • Load the pH-adjusted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[1]

  • After loading, wash the cartridge with 5 mL of purified water to remove interferences.[1]

  • Dry the cartridge by applying suction for at least 1 minute.[1]

  • Elute the retained oxolinic acid from the cartridge using 3.0 mL of acetonitrile into a clean collection tube.[1]

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45-50°C.[1]

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of 0.03 M NaOH solution.[1]

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Microwave-Assisted Extraction (MAE) with SPE Clean-up

This protocol is based on a method that employs microwave energy to enhance extraction efficiency and reduce solvent consumption and time.[6][8]

1. Materials and Reagents

  • Sediment sample

  • Methanol (MeOH)

  • Orthophosphoric acid (H₃PO₄)

  • Acetonitrile (ACN)

  • Purified water

  • Microwave-Assisted Extraction (MAE) system with glass tubes

  • SPE Cartridges (e.g., Oasis MAX)

  • Nitrogen evaporator

2. Extraction Procedure (MAE)

  • Place a fortified soil/sediment sample into an MAE glass tube.[6]

  • Prepare the extraction solvent: a mixture of Methanol and 25% Orthophosphoric acid in a 90:10 (v/v) ratio.[6]

  • Add 50 mL of the extraction solvent to the sample in the MAE tube.[6]

  • Extract the sample using an MAE system. Optimized parameters from a cited study include applying 45 W of power for 15 minutes.[6]

  • After extraction, filter the extract to remove sediment particles.[6]

3. SPE Clean-up and Concentration

  • Take the filtered extract and evaporate it to a smaller volume.[6]

  • Dilute the concentrated extract with 200 mL of purified water and adjust the pH to 7.0 using NaOH or H₃PO₄.[7]

  • Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.

  • Load the pH-adjusted extract onto the cartridge.[7]

  • Elute the oxolinic acid with 6 mL of methanol.[7]

  • Evaporate the final eluate under a nitrogen stream at 40°C.[7]

  • Reconstitute the residue in 0.5 mL of a water/acetonitrile mixture (90:10, v/v).[7]

  • The sample is now prepared for HPLC analysis.

References

Application Note: Confirmation of Oxolinic Acid Residues in Fish Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid is a synthetic quinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections in fish. To protect public health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for oxolinic acid in food products of animal origin.[1] Monitoring these residues is crucial to ensure food safety and compliance with international standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the confirmation and quantification of veterinary drug residues due to its high sensitivity, selectivity, and specificity.[1]

This application note provides a detailed protocol for the extraction, clean-up, and confirmatory analysis of oxolinic acid residues in fish tissue using LC-MS/MS, adhering to the performance criteria outlined in regulatory guidelines such as the EU Commission Decision 2002/657/EC.[2][3]

Experimental Protocols

Principle

The method involves the extraction of oxolinic acid from homogenized fish tissue using an acidified organic solvent. The extract then undergoes a clean-up procedure to remove matrix interferences, typically using a dispersive solid-phase extraction (dSPE) technique like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] The final extract is analyzed by an LC-MS/MS system operating in the Selected Reaction Monitoring (SRM) mode for definitive confirmation and accurate quantification.

Materials and Reagents
  • Standards: Oxolinic acid analytical standard, Oxolinic acid-d5 (internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent.

  • Sample Preparation: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, 0.22 µm syringe filters.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxolinic acid and oxolinic acid-d5 in methanol.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions in methanol to create intermediate working standards.

  • Working Standard & Internal Standard (ISTD) Solutions: Prepare a series of calibration standards by diluting the intermediate solution. Prepare a working ISTD solution (e.g., at 200 ng/mL) in the final reconstitution solvent (e.g., 50:50 MeOH/Water).[6]

Sample Preparation Protocol (Modified QuEChERS)
  • Homogenization: Weigh 2 g (± 0.1 g) of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Fortification: Add the internal standard (oxolinic acid-d5) to all samples, calibrators, and quality controls.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.[4]

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 10°C.

  • Dispersive SPE Clean-up:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA, 150 mg C18 sorbent, and 900 mg anhydrous MgSO₄.[4]

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Final Preparation:

    • Transfer 1 mL of the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of reconstitution solvent (e.g., 50:50 MeOH/Water with 0.1% formic acid).[4]

    • Filter the solution through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions serve as a typical starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC / UHPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Selected Reaction Monitoring (SRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

Data Presentation and Performance

MS/MS Confirmation Parameters

For unambiguous confirmation, at least two specific precursor-to-product ion transitions should be monitored. The ratio of these transitions in the sample must match that of a known standard within a specified tolerance.[8]

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
Oxolinic Acid262.1244.1216.1
Oxolinic Acid-d5 (ISTD)267.1249.1221.1

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Method Validation Summary

The method should be validated according to international guidelines, such as those in EU Commission Decision 2002/657/EC, to assess linearity, accuracy (recovery), precision, decision limit (CCα), and detection capability (CCβ).[9][10]

Parameter Typical Performance Criteria
Linearity (R²) > 0.99
Recovery (%) 70 - 120%[4][11]
Precision (RSD%) Within-run < 15%; Between-run < 20%
Limit of Quantification (LOQ) 0.25 - 5.0 µg/kg[1][11]
Decision Limit (CCα) Calculated based on the MRL and method performance.[10]
Detection Capability (CCβ) The concentration at which false negatives are ≤ 5%.[12]
Maximum Residue Limits (MRLs)

MRLs for oxolinic acid are legally defined and vary by species and tissue type.

Animal Species Tissue MRL (µg/kg)
Fin FishMuscle and skin in natural proportions100
BovineMuscle100
PorcineMuscle100
ChickenMuscle100

Visualizations

G cluster_workflow Figure 1: General Workflow for Oxolinic Acid Confirmation A Sample Reception & Homogenization B Sample Extraction & Clean-up A->B C LC-MS/MS Analysis B->C D Data Processing & Quantification C->D E Confirmation & Reporting D->E

Figure 1. General Workflow for Oxolinic Acid Confirmation.

G cluster_prep Figure 2: Detailed Sample Preparation Protocol A Weigh 2g Homogenized Fish Tissue B Add Internal Standard (Oxolinic Acid-d5) A->B C Add 10mL Acetonitrile (1% HCOOH) & QuEChERS Salts B->C D Vortex (1 min) & Centrifuge (10 min) C->D E Collect Acetonitrile Supernatant D->E F dSPE Clean-up (PSA, C18, MgSO4) E->F G Vortex & Centrifuge F->G H Evaporate Supernatant to Dryness G->H I Reconstitute in Mobile Phase H->I J Filter & Inject I->J

Figure 2. Detailed Sample Preparation Protocol.

Conclusion

The described LC-MS/MS method, utilizing a modified QuEChERS protocol for sample preparation, provides a robust, sensitive, and reliable approach for the confirmation and quantification of oxolinic acid residues in fish tissue. The method meets the stringent performance criteria required by international regulatory bodies, making it suitable for routine monitoring in food safety laboratories. The high selectivity of tandem mass spectrometry ensures accurate identification, minimizing the risk of false positives and ensuring compliance with established MRLs.

References

Troubleshooting & Optimization

Technical Support Center: Oxolinic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on how to effectively solubilize Oxolinic acid for use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Oxolinic acid?

A1: For a high-concentration, organic solvent-free stock solution, the recommended solvent is 0.5 M sodium hydroxide (NaOH). Oxolinic acid is soluble in 0.5 M NaOH at concentrations up to 50 mg/mL.[1][2] While it has limited solubility in organic solvents like DMSO and ethanol, preparing the initial stock in a basic aqueous solution is the most effective method.[1][2][3]

Q2: Can I use DMSO to dissolve Oxolinic acid?

A2: Oxolinic acid is reported to be sparingly soluble or not soluble in DMSO by some suppliers.[1][2] Other sources indicate a low solubility of around 0.5 to 1 mg/mL.[3][4] If using DMSO, it is crucial to prepare a relatively dilute stock solution and observe for any precipitation upon further dilution into your aqueous assay medium. Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Be aware that DMSO can also act as an antioxidant and may interfere with assays involving reactive oxygen species (ROS).[5]

Q3: My Oxolinic acid precipitated when I diluted the stock solution into my cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue, especially when using a stock dissolved in a strong base like NaOH or an organic solvent like DMSO. This "pH shock" or solvent shift can cause the compound to crash out of solution. To prevent this, consider the following:

  • Neutralization: If you used NaOH to prepare your stock, carefully neutralize the solution with an equimolar amount of HCl before making the final dilutions in your buffered cell culture medium.

  • Serial Dilutions: Perform serial dilutions, adding the stock solution to the medium in a stepwise manner while vortexing or mixing to allow for gradual equilibration.

  • Reduce Final Concentration: The final concentration in your assay may be above the solubility limit of Oxolinic acid in the final medium. Try working with a lower final concentration if your experiment allows.

Q4: Is it safe to use NaOH for solubilization in cell-based assays?

A4: Yes, provided it is handled correctly. When preparing a stock solution in 0.5 M NaOH, the volume of stock added to your cell culture medium should be minimal to avoid significant pH shifts. It is best practice to neutralize the alkaline stock solution with HCl before the final dilution step to protect your cells from pH-induced toxicity. Always verify the final pH of your complete medium after adding the compound.

Q5: How should I store my Oxolinic acid stock solution?

A5: Aqueous solutions of Oxolinic acid are not recommended for storage for more than one day.[1] For longer-term storage, aliquots of stock solutions prepared in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[4] However, always allow the aliquot to fully thaw and come to room temperature before opening to minimize water condensation.

Solubility Data Summary

The solubility of Oxolinic acid can vary based on the solvent, temperature, and purity of the compound. The data below is compiled from various sources for comparison.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
WaterInsoluble (<0.1 mg/mL)< 0.38 mMPractically insoluble at neutral pH.[3][3][4]
0.5 M NaOH~50 mg/mL~191.4 mMSoluble with heating as needed.[2][1][2][6]
0.05 M NaOHSoluble-An alternative concentration for preparing stock solutions.[2]
DMSO0.5 - 1 mg/mL1.91 - 3.83 mMSparingly soluble; may require sonication.[3][3][4]
EthanolSparingly Soluble-Generally not recommended as a primary solvent.[1]
Dimethyl Formamide (DMF)Sparingly Soluble-Generally not recommended as a primary solvent.[1][1]

Molecular Weight of Oxolinic acid: 261.23 g/mol [3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution using NaOH

This is the preferred method for achieving a high-concentration stock solution that is free of organic solvents.

Materials:

  • Oxolinic acid powder

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution (for neutralization)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of Oxolinic acid powder. For example, to make a 50 mg/mL stock, weigh 5 mg of Oxolinic acid.

  • Dissolving: Add the appropriate volume of 0.5 M NaOH to the powder. For a 50 mg/mL stock, add 100 µL of 0.5 M NaOH to the 5 mg of powder.

  • Solubilization: Vortex or gently heat the solution (e.g., in a 37°C water bath) until the solid is completely dissolved, yielding a clear, colorless solution.[2]

  • Neutralization (Critical for Cell-Based Assays): Before adding to your final buffer or medium, neutralize the stock solution. Add an equimolar amount of 0.5 M HCl. In this example, you would add 100 µL of 0.5 M HCl. This will result in a 200 µL stock solution of 25 mg/mL Oxolinic acid in a 0.25 M NaCl solution.

  • Final Dilution: Perform serial dilutions from this neutralized stock into your final assay medium to achieve the desired working concentration.

  • Storage: Use the freshly prepared aqueous solution immediately. Storage for more than 24 hours is not recommended.[1]

Protocol 2: Preparation of a Stock Solution using DMSO

This method can be used if a low concentration of DMSO is acceptable in the final assay.

Materials:

  • Oxolinic acid powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the Oxolinic acid powder. For example, weigh 1 mg.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a concentration within the known solubility limit (e.g., 1 mg/mL). For a 1 mg/mL stock, add 1 mL of DMSO to the 1 mg of powder.

  • Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[4]

  • Dilution: When adding the DMSO stock to your aqueous medium, add it slowly while mixing. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oxolinic acid powder will not dissolve in the chosen solvent. 1. Incorrect solvent choice (e.g., water, ethanol).2. The concentration is too high for the solvent (e.g., >1 mg/mL in DMSO).3. The quality of the solvent is poor (e.g., DMSO has absorbed water).1. Switch to the recommended NaOH method (Protocol 1).2. Reduce the target concentration of your stock solution.3. Use a new, unopened bottle of high-purity, anhydrous DMSO.
A clear stock solution was formed, but a precipitate appeared upon dilution into the assay medium. 1. pH Shock: A stock solution in NaOH will drastically increase the pH of a small volume of medium, causing the acidic compound to precipitate.2. Solvent Incompatibility: The aqueous assay buffer cannot maintain the solubility of a compound dissolved in a high concentration of organic solvent.1. Neutralize your NaOH stock with an equimolar amount of HCl before performing the final dilutions (see Protocol 1, Step 4).2. Add the stock solution to the medium very slowly while vortexing. Perform serial dilutions rather than a single large dilution step.
Inconsistent results are observed between experiments. 1. Stock solution instability: Aqueous solutions of Oxolinic acid are not stable for long periods.2. Precipitation: The compound may be precipitating out of solution at the working concentration over the course of the experiment.1. Always prepare fresh aqueous stock solutions on the day of the experiment.2. Before use, visually inspect your final working solutions for any signs of precipitation (cloudiness, particles). Consider a brief centrifugation step to pellet any precipitate before adding the supernatant to your assay.

Decision Workflow for Solubilizing Oxolinic Acid

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for Oxolinic acid in your in vitro experiments.

G cluster_0 start Start: Solubilize Oxolinic Acid decision1 Is an organic solvent-free solution required? start->decision1 proc_naoh Use NaOH Method decision1->proc_naoh Yes proc_dmso Consider DMSO Method decision1->proc_dmso No step_naoh1 1. Prepare high-concentration stock in 0.5 M NaOH (up to 50 mg/mL). proc_naoh->step_naoh1 step_naoh2 2. CRITICAL: Neutralize aliquot with equimolar HCl before use. step_naoh1->step_naoh2 step_naoh3 3. Perform final dilutions in aqueous buffer/medium. step_naoh2->step_naoh3 end_naoh Ready for Assay step_naoh3->end_naoh step_dmso1 1. Prepare stock in 100% DMSO (low conc., e.g., 1 mg/mL). proc_dmso->step_dmso1 step_dmso2 2. Add stock slowly to medium while mixing (Final DMSO <0.5%). step_dmso1->step_dmso2 decision2 Observe for precipitation step_dmso2->decision2 decision2->end_naoh No Precipitation troubleshoot Troubleshoot decision2->troubleshoot Precipitation Occurs solution1 Reduce final concentration or use NaOH method. troubleshoot->solution1

Caption: Decision workflow for selecting a solubilization method for Oxolinic acid.

References

Troubleshooting low recovery of Oxolinic acid during tissue extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Oxolinic acid during tissue extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Oxolinic acid from tissue samples.

Q1: My Oxolinic acid recovery is unexpectedly low. What are the most common causes?

Low recovery can stem from several stages of your workflow. The most common culprits are incomplete sample homogenization, suboptimal extraction solvent selection, incorrect pH of the extraction buffer, interference from lipids and other matrix components, and issues with the solid-phase extraction (SPE) cleanup. Strong binding of Oxolinic acid to tissue proteins can also significantly reduce recovery.

Q2: How does tissue homogenization affect recovery?

Issue: Incomplete homogenization is a primary source of low and variable recovery. If the tissue is not thoroughly disrupted, the extraction solvent cannot efficiently access the analyte, leaving a significant portion of the Oxolinic acid trapped within the tissue matrix.

Troubleshooting Steps:

  • Mechanical Disruption: Ensure you are using an appropriate homogenization technique for your tissue type (e.g., rotor-stator homogenizer, bead beater).

  • Enzymatic Digestion: For particularly tough or connective tissues, consider a pre-treatment step with digestive enzymes.

  • Ultrasonication: Using an ultrasonic bath after initial homogenization can further disrupt cell membranes and improve extraction efficiency. One study noted using an ultrasonic bath for 10 minutes after adding a buffer to homogenized muscle tissue samples[1][2].

  • Visual Confirmation: After homogenization, visually inspect the sample to ensure no large tissue fragments remain.

Q3: The choice of extraction solvent seems critical. What are the best options for Oxolinic acid?

Issue: Oxolinic acid has limited solubility in some common organic solvents[3][4]. Using an inappropriate solvent will result in poor extraction from the aqueous environment of the tissue homogenate.

Troubleshooting Steps:

  • Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting Oxolinic acid from fish and shrimp tissues[5][6][7]. Other successful methods have utilized acidified acetonitrile or mixtures containing acetonitrile[8][9].

  • pH Adjustment: The pH of the sample homogenate can dramatically affect the solubility and partitioning of Oxolinic acid. One method successfully used chloroform for extraction after buffering the tissue homogenate to pH 5.0[10]. Another protocol uses a mobile phase of acetonitrile and a phosphate-buffered saline (PBS) at pH 3.0[1][2].

  • Solvent Mixtures: A mixture of 0.2% metaphosphoric acid solution and acetonitrile (3:2) has been used effectively for extraction from feed samples[8].

Q4: I suspect lipids are interfering with my extraction. How can I remove them?

Issue: Fatty tissues (e.g., liver, skin, some muscle) can lead to the formation of emulsions during liquid-liquid extraction and can interfere with chromatographic analysis, causing low recovery.

Troubleshooting Steps:

  • Liquid-Liquid Partitioning (Hexane Wash): A common and effective method is to perform a "defatting" step. After the initial extraction, add hexane to the extract, vortex, and centrifuge. The lipids will partition into the non-polar hexane layer, which can then be discarded. This technique has been shown to significantly improve recovery in crab muscle tissue[1].

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge that retains the analyte but allows lipids to be washed away.

Q5: My recovery is still low after addressing homogenization and solvent issues. Could protein binding be the problem?

Issue: Yes, this is a significant factor. Like other quinolone antibiotics, Oxolinic acid can bind to proteins within the tissue[11]. Only the unbound, or "free," fraction of the drug is available for extraction[12]. If the drug is tightly bound to tissue proteins like albumin, it will not be efficiently partitioned into the extraction solvent, leading to low recovery[11].

Troubleshooting Steps:

  • pH Disruption: Adjusting the pH of the homogenization buffer can alter the ionization state of both the drug and the proteins, potentially disrupting the binding interactions.

  • Denaturing Agents: Incorporating a protein denaturing agent (e.g., trichloroacetic acid, perchloric acid) or a high concentration of an organic solvent like acetonitrile can help precipitate proteins and release the bound drug.

  • Enzymatic Digestion: Using a protease (e.g., Proteinase K) can digest the tissue proteins, liberating the bound Oxolinic acid.

Quantitative Data on Oxolinic Acid Recovery

The following table summarizes recovery rates of Oxolinic acid from various tissue types as reported in scientific literature.

Tissue TypeSpeciesSpiked ConcentrationExtraction MethodRecovery Rate (%)Reference
MuscleChinese Mitten Crab100 µg/LLLE, Hexane Defatting, C18 SPE82%[1][2]
SerumChinese Mitten Crab100 µg/LLLE, C18 SPE92%[1][2]
MuscleTiger Shrimp0.007 - 4 µg/gEthyl Acetate Extraction97.4 ± 10.3%[6]
MuscleSalmonNot specifiedEthyl Acetate Extraction, Hexane/Oxalic Acid Partition71 - 83%[7]
MuscleOlive Flounder25 µg/kgUPLC-FLD>96%[13][14]
MuscleOlive Flounder50 µg/kgUPLC-FLD>96%[13][14]
MuscleChicken10 µg/kgImmunoaffinity Chromatography92.8%[14]
MuscleChicken100 µg/kgImmunoaffinity Chromatography100.9%[14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Extraction of Oxolinic Acid from Fatty Tissue (e.g., Crab Muscle)

This protocol is adapted from a method for Chinese mitten crab and includes a defatting step, making it suitable for tissues with high lipid content[1][2].

1. Homogenization:

  • Weigh 0.5 g of muscle tissue into a centrifuge tube.
  • Add 5 mL of 0.05 M Phosphate-Buffered Saline (PBS) at pH 7.4.
  • Homogenize the tissue thoroughly using a suitable mechanical homogenizer.
  • Place the tube in an ultrasonic bath for 10 minutes.

2. Initial Extraction & Centrifugation:

  • Centrifuge the homogenate at 4,000 x g for 10 minutes.
  • Carefully transfer the supernatant to a clean tube.
  • Repeat the extraction process on the remaining pellet by adding another 5 mL of PBS, vortexing, and centrifuging again.
  • Combine the supernatants from both extractions.

3. Defatting Step:

  • Add 2 mL of hexane to the combined supernatant.
  • Vortex vigorously for 10 minutes to partition the lipids into the hexane layer.
  • Collect the lower aqueous layer containing the Oxolinic acid.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.
  • Pass the aqueous extract through the conditioned C18 cartridge.
  • Wash the cartridge to remove interfering substances (refer to cartridge-specific protocols).
  • Elute the Oxolinic acid from the cartridge using a methanol/NH4OH (75:25 v/v) solution[1][2].

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Protocol 2: Simple Extraction from Lean Tissue (e.g., Shrimp)

This simplified method is suitable for tissues with low lipid content and has demonstrated high extraction efficiency[6].

1. Homogenization:

  • Homogenize a known weight of shrimp tissue.

2. Solvent Extraction:

  • Add ethyl acetate to the homogenized tissue.
  • Vortex or shake vigorously for an adequate time to ensure thorough extraction.

3. Centrifugation & Collection:

  • Centrifuge the mixture to pellet the tissue solids.
  • Collect the ethyl acetate supernatant.

4. Evaporation & Reconstitution:

  • Evaporate the ethyl acetate to dryness.
  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Recovery

G start Start: Low Oxolinic Acid Recovery homogenization Step 1: Review Homogenization - Is it complete? - Any visible tissue fragments? start->homogenization solvent Step 2: Check Extraction Solvent & pH - Is solvent appropriate (e.g., Ethyl Acetate)? - Is pH optimal for partitioning? homogenization->solvent Homogenization OK lipids Step 3: Assess Lipid Interference - Is the tissue fatty? - Add a hexane wash step? solvent->lipids Solvent/pH OK protein_binding Step 4: Consider Protein Binding - Use denaturing agents? - Adjust pH to disrupt binding? lipids->protein_binding Lipids not an issue or addressed spe Step 5: Optimize SPE Cleanup - Correct cartridge conditioning? - Appropriate wash/elution solvents? protein_binding->spe Protein binding addressed end Recovery Improved spe->end SPE Optimized

Caption: A logical workflow for troubleshooting common causes of low Oxolinic acid recovery.

Experimental Workflow for Tissue Extraction

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis tissue 1. Weigh Tissue Sample homogenize 2. Homogenize in Buffer (e.g., PBS) tissue->homogenize ultrasonicate 3. Ultrasonicate homogenize->ultrasonicate centrifuge1 4. Centrifuge & Collect Supernatant ultrasonicate->centrifuge1 defat 5. Defat with Hexane (for fatty tissues) centrifuge1->defat spe 6. Solid-Phase Extraction (SPE) defat->spe evaporate 7. Evaporate & Reconstitute spe->evaporate hplc 8. Analyze by HPLC evaporate->hplc G cluster_tissue In Tissue Matrix Protein Tissue Protein (e.g., Albumin) OA_Bound Bound Oxolinic Acid (Not Extractable) Protein->OA_Bound Binding Extraction Extraction Process (Solvent Addition) OA_Bound->Extraction Unavailable OA_Free Free Oxolinic Acid (Extractable) OA_Free->Extraction Available for Extraction Recovery Final Recovered Amount Extraction->Recovery

References

How to optimize HPLC parameters for the separation of Oxolinic acid and its metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Oxolinic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the mobile phase composition for separating Oxolinic acid? A1: A common starting point for reversed-phase HPLC is a gradient elution using a mixture of an acidic aqueous phase and an organic solvent.[1][2] For example, you can begin with a mobile phase consisting of (A) 0.025 M oxalic acid or 0.1% formic acid in water and (B) acetonitrile or methanol.[1][3] The gradient can be programmed to increase the percentage of the organic solvent over time to elute the compounds of interest.

Q2: Which type of HPLC column is most effective for Oxolinic acid and its metabolites? A2: Reversed-phase columns, particularly C18 or C8 phases, are widely and effectively used for the separation of Oxolinic acid and other quinolone antibiotics.[2][4][5] These columns provide good retention and separation based on the hydrophobicity of the analytes. Columns with a particle size of 3 µm or 5 µm are common choices.[1][2][6]

Q3: What is the most sensitive detection method for Oxolinic acid? A3: Fluorescence detection is generally more sensitive and selective for Oxolinic acid compared to UV detection.[1][2][4] Typical excitation and emission wavelengths are around 325-327 nm and 365-369 nm, respectively.[1][2][4] UV detection is also feasible, with wavelengths around 330-335 nm often used.[1][6] For very low concentration levels, mass spectrometry (LC-MS) offers the highest sensitivity and specificity.[7][8]

Q4: How does the pH of the mobile phase affect the retention and peak shape of Oxolinic acid? A4: The pH of the mobile phase is a critical parameter. Oxolinic acid is a carboxylic acid, so its charge state is pH-dependent.[9][10] Using an acidic mobile phase (pH around 3.0-3.5), often achieved with additives like oxalic, formic, or phosphoric acid, suppresses the ionization of the carboxylic acid group.[2][4][11] This increases its hydrophobicity and results in better retention and improved peak shape on a reversed-phase column.[12]

Q5: What are the known major metabolites of Oxolinic acid? A5: The major urinary metabolite of Oxolinic acid is its glucuronide conjugate.[13] This metabolite is generally more polar than the parent compound. Other minor, biologically inactive metabolites may also be present.[13] Understanding the increased polarity of the glucuronide metabolite is key to developing a gradient method that can separate it from the parent drug.

Troubleshooting HPLC Separations

This guide addresses common issues encountered during the HPLC analysis of Oxolinic acid and its metabolites.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with free silanol groups on the column. - Inappropriate mobile phase pH. - Column overload.- Add a competing base like triethylamine (0.1%) to the mobile phase. - Lower the mobile phase pH to 2.5-3.5 to ensure the carboxylic acid is fully protonated.[2][4] - Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) - Sample solvent is stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.[14] - Dilute the sample.
Unstable/Drifting Retention Times - Inconsistent mobile phase preparation or mixing. - Column temperature fluctuations. - Air bubbles in the pump or detector. - Column degradation.- Ensure the mobile phase is thoroughly mixed and degassed.[15] - Use a column oven to maintain a constant temperature.[14] - Purge the pump and ensure solvent lines are submerged. - Flush the column with a strong solvent or replace it if necessary.
Co-elution of Analytes - Insufficient separation power of the mobile phase gradient. - Incorrect mobile phase pH. - Unsuitable column chemistry.- Adjust the gradient slope. A shallower gradient provides better resolution. - Optimize the mobile phase pH to maximize differences in the charge state and polarity between Oxolinic acid and its metabolites. - Try a different stationary phase (e.g., a phenyl-hexyl column) for alternative selectivity.
High System Backpressure - Blockage in the system (guard column, column frit, tubing). - Particulate matter from the sample. - Mobile phase precipitation.- Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[15] - Replace the guard column or inline filter. - Reverse-flush the analytical column (disconnect from the detector first). - Ensure mobile phase components are fully miscible and buffers do not precipitate in high organic concentrations.
No Peaks or Low Sensitivity - Incorrect detector settings. - Sample degradation. - Leaks in the system.- Verify the correct wavelengths for UV or fluorescence detectors are set.[1][2][4] - Prepare fresh standards and samples. Protect from light if necessary. - Check all fittings for leaks, especially between the injector, column, and detector.[14]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Fluorescence Detection

This protocol is a representative method for the quantitative analysis of Oxolinic acid.

  • Sample Preparation (from Fish Tissue):

    • Homogenize 2g of tissue with 8 mL of ethyl acetate in a centrifuge tube.[4]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the ethyl acetate (upper layer) to a clean tube.

    • Repeat the extraction on the remaining solid pellet and combine the supernatants.

    • Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.025 M Oxalic Acid in HPLC-grade water, pH adjusted to 3.2.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-12 min: 20% to 80% B (linear gradient)

      • 12-15 min: 80% B (isocratic hold)

      • 15.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Detector Settings:

    • Detector: Fluorescence Detector.

    • Excitation Wavelength: 327 nm.[4]

    • Emission Wavelength: 369 nm.[4]

Quantitative Data Summary

The following tables summarize typical parameters from established HPLC methods for Oxolinic acid analysis.

Table 1: Comparison of Example HPLC Methods for Oxolinic Acid Determination

ParameterMethod 1Method 2Method 3
Stationary Phase 3-µm MOS-Hypersil[1]5-µm RP-8 Lichrosorb[4]5-µm C18 cartridge[2]
Mobile Phase A: 0.025 M Oxalic acid (pH 3.2) with ACN/MeOH/THF B: Higher organic concentration[1]Acetonitrile / 0.025 M Oxalic acid (pH 3.2) (32:68 v/v)[4]Acetonitrile / aqueous orthophosphoric acid[2]
Elution Mode Gradient[1]Isocratic[4]Isocratic[2]
Detection Fluorescence (Ex: 325 nm, Em: 360 nm)[1]Fluorescence (Ex: 327 nm, Em: 369 nm)[4]Fluorescence (Ex: 325 nm, Em: 365 nm)[2]
Limit of Detection (LOD) 1.6 µg/kg (in sediment)[1]20 pg (absolute)[4]0.005 µg/mL (dissolved)[2]

Table 2: Example Pharmacokinetic Data for Oxolinic Acid in Lumpfish [8]

ParameterPlasmaMuscleLiverKidney
Cmax (Peak Concentration) 2.12 µg/mL4.01 µg/g3.04 µg/g4.68 µg/g
Tmax (Time to Peak) 10.3 h11.1 h9.2 h10.0 h
Elimination Half-life (t½) 21 h---

Visualized Workflows and Pathways

HPLC_Optimization_Workflow start Start: Define Separation Goal (Oxolinic Acid & Metabolites) col_select Select Column (e.g., C18, 5µm, 150x4.6mm) start->col_select mp_select Choose Mobile Phase (A: Acidified Water, B: ACN/MeOH) col_select->mp_select ph_opt Optimize pH of Aqueous Phase (Target pH 2.5-3.5) mp_select->ph_opt grad_opt Develop Gradient Elution (Adjust slope for resolution) ph_opt->grad_opt flow_temp Fine-Tune Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) grad_opt->flow_temp validate Validate Method (Linearity, Precision, Accuracy) flow_temp->validate end End: Optimized Method validate->end

Caption: A typical workflow for optimizing HPLC parameters.

Troubleshooting_Logic start Review Chromatogram peak_shape Is Peak Shape Good? start->peak_shape retention Are Retention Times Stable? peak_shape->retention Yes adj_ph Adjust Mobile Phase pH Check for Sample Overload peak_shape->adj_ph No resolution Is Resolution (Rs) > 1.5? retention->resolution Yes check_system Check for Leaks Degas Mobile Phase Check Temperature Control retention->check_system No adj_gradient Adjust Gradient Slope Change Organic Solvent resolution->adj_gradient No success Method OK resolution->success Yes adj_ph->start check_system->start adj_gradient->start

Caption: A logical decision tree for HPLC troubleshooting.

Metabolic_Pathway OA Oxolinic Acid (Parent Drug) C13H11NO5 Metabolite Oxolinic Acid Glucuronide (Major Metabolite, more polar) OA->Metabolite Phase II Metabolism (Glucuronidation)

Caption: The primary metabolic pathway of Oxolinic acid.

References

Technical Support Center: Addressing Bacterial Resistance to Oxolinic Acid in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating bacterial resistance to Oxolinic acid in aquaculture.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Q1: My bacterial isolates show unexpectedly high Minimum Inhibitory Concentration (MIC) values for Oxolinic acid. What is the likely cause?

A: High MIC values typically indicate the presence of resistance. While experimental error should be ruled out (e.g., incorrect antibiotic concentration, inoculum density, or media preparation), the most probable cause is the acquisition of a resistance mechanism. The primary mechanism for high-level resistance to quinolones like Oxolinic acid is a mutation in the target enzymes, specifically within the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene.[1][2] A single mutation in the gyrA gene has been associated with high-level resistance to Oxolinic acid in several fish pathogens, including Aeromonas salmonicida and Edwardsiella tarda.[1]

Q2: Oxolinic acid treatment is failing in my aquaculture system despite previous success. How do I design an experiment to confirm resistance?

A: To confirm resistance, you should follow a systematic workflow. First, isolate the pathogenic bacteria from the affected fish. Next, perform a standardized Antimicrobial Susceptibility Test (AST), such as the broth microdilution method, to determine the MIC of Oxolinic acid for your isolates.[3][4] Compare the resulting MIC values to established epidemiological cut-off values or breakpoints. For instance, A. salmonicida strains with MICs ≥ 1 μg/ml are considered resistant.[5][6] A significant increase in the MIC compared to historical isolates from the same environment confirms the emergence of resistance.

Q3: I have detected a mutation in the gyrA gene of my isolates, but the observed resistance level (MIC) is lower than anticipated. Why might this be?

A: The level of quinolone resistance is often incremental. While a single mutation in gyrA can confer resistance, high-level resistance is frequently associated with additional mutations, for example, in a second target gene like parC (encoding for topoisomerase IV).[1] Furthermore, other resistance mechanisms can contribute to the overall MIC value. These include the overexpression of efflux pumps that actively remove the antibiotic from the bacterial cell, or plasmid-mediated resistance mechanisms.[1][7] Therefore, a single gyrA mutation may only result in an intermediate level of resistance.

Q4: How can I experimentally differentiate between chromosomally-mediated and plasmid-mediated quinolone resistance (PMQR) in my bacterial isolates?

A: Differentiating between these mechanisms involves a combination of molecular and microbiological techniques.

  • PCR Screening: Screen the isolates using PCR for known PMQR genes, such as the qnr family (qnrA, qnrB, qnrS), aac(6')-Ib-cr, and plasmid-mediated efflux pumps like qepA and oqxAB.[1][2]

  • Plasmid Curing: Attempt to "cure" the bacteria of their plasmids by growing them in the presence of agents like acridine orange or at elevated temperatures. After treatment, test the colonies for susceptibility to Oxolinic acid. A reversion to susceptibility suggests the resistance was plasmid-mediated.

  • Conjugation Experiments: Perform conjugation experiments by mixing your resistant isolate with a susceptible, recipient strain (with a selectable marker). If the recipient strain acquires resistance, it confirms that the resistance determinant is located on a transferable plasmid.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the mechanisms and study of Oxolinic acid resistance.

Q1: What are the principal molecular mechanisms of bacterial resistance to Oxolinic acid?

A: Bacteria have evolved several mechanisms to resist the effects of quinolone antibiotics like Oxolinic acid.[9] These can be broadly categorized into three groups:

  • Alterations in the Drug Target: This is the most common mechanism. Mutations occur in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2] These mutations, typically in the QRDR, prevent the antibiotic from effectively binding to and stabilizing the enzyme-DNA complex.[2]

  • Reduced Intracellular Drug Accumulation: Bacteria can limit the amount of Oxolinic acid inside the cell by either reducing its uptake (e.g., through modifications of porin channels in Gram-negative bacteria) or by actively pumping the drug out using multidrug efflux pumps.[7][10]

  • Plasmid-Mediated Resistance: Resistance can be acquired through horizontal gene transfer of plasmids.[5] These plasmids may carry genes like qnr, which encodes proteins that protect DNA gyrase from quinolones, or genes for antibiotic-modifying enzymes.[1][2]

Q2: What is a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Oxolinic acid using the broth microdilution method?

A: The broth microdilution method is a standardized technique for determining MIC values.[4] The following protocol is a general guideline and should be adapted based on the specific bacterial species and relevant standards (e.g., CLSI VET04-A2).[4]

Experimental Protocol: Broth Microdilution for Oxolinic Acid MIC

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For marine bacteria like Vibrio spp., supplement the medium with NaCl (e.g., 0.75%).[3]

  • Antibiotic Stock Solution: Prepare a stock solution of Oxolinic acid in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 1024 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Oxolinic acid stock solution in CAMHB to achieve a range of concentrations (e.g., from 32 µg/mL to 0.03 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that the final concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at a temperature suitable for the specific bacterium (e.g., 22°C or 28°C for many aquatic pathogens) for 18-24 hours.[3][11]

  • Reading Results: The MIC is defined as the lowest concentration of Oxolinic acid that completely inhibits visible bacterial growth.[3]

Q3: How do I design an experiment to screen for mutations in the Quinolone Resistance-Determining Region (QRDR)?

A: Screening for QRDR mutations involves PCR amplification of the target region followed by DNA sequencing.

Experimental Protocol: QRDR Mutation Analysis

  • DNA Extraction: Extract genomic DNA from both your potentially resistant bacterial isolate and a known susceptible (wild-type) control strain.

  • Primer Design: Design or obtain PCR primers that flank the QRDR of the target gene (e.g., gyrA). Primers are often designed based on conserved regions outside the QRDR.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Use standard PCR conditions, optimizing the annealing temperature as needed.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequence from the test isolate with the sequence from the susceptible control strain. Identify any nucleotide differences that result in amino acid substitutions within the QRDR. For example, a common resistance-conferring mutation in A. salmonicida is at position 83 of the GyrA protein (Serine to Isoleucine).[5][6]

Q4: What are the most promising alternatives to Oxolinic acid for managing bacterial diseases in aquaculture amid rising resistance?

A: Due to widespread resistance, there is a significant push to adopt alternatives to traditional antibiotics.[12] Promising strategies include:

  • Vaccination: Prophylactic vaccines are highly effective for preventing specific bacterial diseases, reducing the overall need for antibiotics.

  • Probiotics and Prebiotics: Probiotics are beneficial bacteria that can outcompete pathogens for nutrients and space, while prebiotics are compounds that promote the growth of these beneficial microbes.[12][13] Both can improve the gut health and disease resistance of aquatic animals.[13]

  • Bacteriophage (Phage) Therapy: Phages are viruses that specifically infect and kill bacteria.[13][14] Phage therapy is a highly targeted approach that does not harm the host or beneficial microflora.[14]

  • Plant-Derived Compounds (Phytobiotics): Extracts and essential oils from plants contain bioactive compounds with antimicrobial and immunostimulatory properties, offering a more sustainable alternative.[12][13]

  • Quorum Quenching: This strategy involves disrupting bacterial cell-to-cell communication (quorum sensing), which is often essential for virulence and biofilm formation, thereby rendering the bacteria less pathogenic.[12]

Data Summary Tables

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Oxolinic Acid

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Reference
Vibrio parahaemolyticusSusceptible0.2[15]
Vibrio anguillarumReduced Susceptibility0.006 - 25[6]
Aeromonas salmonicidaResistant≥ 1.0[5][6]
Flavobacterium psychrophilumWild-Type Cut-off≤ 1.0[16]
Acinetobacter spp.Sensitive0.125 - 0.250[17]
Acinetobacter spp.Resistant8.0[17]

Table 2: Comparison of Major Oxolinic Acid Resistance Mechanisms

MechanismGenetic BasisLevel of ResistanceTransferabilityKey Features
Target Modification Chromosomal point mutations (gyrA, parC)Intermediate to HighVertical (inheritance)Most common and clinically significant cause of resistance.[9]
Efflux Pumps Chromosomal (overexpression) or Plasmid-mediatedLow to IntermediateVertical or HorizontalOften confers resistance to multiple classes of antibiotics.[7][18]
Target Protection Plasmid-mediated genes (qnr family)LowHorizontalProtects DNA gyrase from quinolone binding.[1][2]
Enzymatic Modification Plasmid-mediated gene (aac(6')-Ib-cr)LowHorizontalModifies the quinolone molecule, reducing its activity.[1]

Visualizations

Quinolone_Action_Resistance cluster_Cell Bacterial Cell cluster_Process DNA Replication cluster_Resistance Resistance Mechanisms OA Oxolinic Acid DNA_Gyrase DNA Gyrase / Topo IV (GyrA, ParC) OA->DNA_Gyrase Inhibits Cleaved_DNA Stabilized Cleavage Complex DNA_Gyrase->Cleaved_DNA Forms Cell_Death Cell Death Cleaved_DNA->Cell_Death Leads to GyrA_Mutation GyrA/ParC Mutation GyrA_Mutation->DNA_Gyrase Prevents OA Binding Qnr_Protein Qnr Protein Protection Qnr_Protein->DNA_Gyrase Blocks OA Access

Caption: Quinolone action pathway and points of interruption by key resistance mechanisms.

Resistance_Workflow start Treatment Failure in Aquaculture System isolate Isolate Pathogen from Diseased Fish start->isolate ast Perform Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) isolate->ast mic Determine MIC Value ast->mic interpret Interpret Result: Susceptible or Resistant? mic->interpret susceptible Re-evaluate Diagnosis / Treatment Protocol interpret->susceptible Susceptible resistant Resistance Confirmed interpret->resistant Resistant molecular Molecular Analysis resistant->molecular pcr PCR & Sequencing (e.g., gyrA QRDR) molecular->pcr pmqr Screen for PMQR genes (e.g., qnr) molecular->pmqr alternatives Evaluate Alternative Treatments (Vaccines, Phages, etc.) pcr->alternatives pmqr->alternatives

Caption: Experimental workflow for investigating and responding to Oxolinic acid resistance.

Resistance_Mechanisms_Logic cluster_mutations Target Site Alterations Entry Oxolinic Acid (Outside Cell) Barrier Outer Membrane Barrier (Porin Channels) Entry->Barrier Reduced Permeability Efflux Efflux Pumps Barrier->Efflux Drug Enters Cytoplasm Efflux->Entry Active Expulsion Target Intracellular Target (DNA Gyrase) Efflux->Target Drug Reaches Target High_Resistance High-Level Resistance & Treatment Failure Target->High_Resistance Target_Mutation Chromosomal Mutation (gyrA/parC) Target_Mutation->Target Prevents Binding Target_Protection Plasmid Protection (Qnr proteins) Target_Protection->Target Blocks Access

Caption: Logical relationship of layered bacterial defense mechanisms against Oxolinic acid.

References

Technical Support Center: Oxolinic Acid Stability in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Oxolinic acid in environmental samples. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Oxolinic acid in environmental samples?

Oxolinic acid (OA) primarily degrades through photodegradation, especially in aqueous environments.[1][2][3] Light, particularly UV-A radiation, is a major driver of its breakdown.[4][5] Biodegradation also occurs but is generally a much slower process, having a minor effect compared to photodegradation, especially in water and sediment slurries.[1][5] In some soil environments, biodegradation can be more significant, influenced by factors like organic matter content.[5]

Q2: What are the key environmental factors that influence the degradation rate of Oxolinic acid?

Several factors can influence the degradation rate of OA:

  • Light Exposure: As the primary degradation pathway is photodegradation, exposure to sunlight or artificial UV light will significantly accelerate the breakdown of OA.[1][6]

  • pH: The pH of the sample matrix can affect the stability of OA. Lower pH values (acidic conditions) have been shown to favor the efficiency of some degradation processes.[4][7]

  • Dissolved Organic Matter (DOM): The presence of DOM, such as humic substances, can decrease the photodegradation of OA.[3][8][9] This is due to light-screening effects and potential antioxidant properties of DOM that can inhibit degradation reactions.[3][8]

  • Salinity: Increased salinity, as found in brackish or marine waters, has been shown to decrease the photodegradation rate of OA.[3]

  • Temperature: While light is the dominant factor, temperature can have a minor effect on degradation rates, though some studies have found no significant impact.[1][6]

Q3: How should I collect and handle environmental samples to minimize Oxolinic acid degradation?

To minimize OA degradation during collection and handling, it is crucial to limit light exposure. Water, soil, and sediment samples should be collected in amber glass containers or containers wrapped in aluminum foil to prevent photodegradation.[10] Samples should be processed as quickly as possible.

Q4: What are the recommended storage conditions for environmental samples containing Oxolinic acid?

For short-term storage, samples should be kept in the dark at low temperatures, ideally refrigerated at 4°C. For long-term storage, freezing at -20°C is recommended.[11] It is essential to minimize freeze-thaw cycles. Studies have shown that OA is stable in various matrices for up to 60 days when stored at -20°C.[11]

Q5: What are the most common issues encountered during the analysis of Oxolinic acid and how can I troubleshoot them?

Low recovery of Oxolinic acid is a common issue. This can be due to degradation during sample processing or inefficient extraction. To troubleshoot this:

  • Ensure light protection: Work under subdued light and use amber glassware or foil-wrapped containers throughout the extraction and analysis process.

  • Optimize extraction: Microwave-assisted extraction (MAE) has been shown to provide high recovery rates for OA from soil and sediment samples.[12][13][14][15] For water samples, solid-phase extraction (SPE) is a common and effective pre-concentration and clean-up step.[12][15]

  • Check pH: Ensure the pH of the sample and extraction solvents are optimized for OA stability and recovery.

  • Validate your method: Use spiked samples to determine the recovery rate of your analytical method and identify potential losses at each step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of Oxolinic acid in water samples Photodegradation during sampling or storage.Collect and store samples in amber bottles. Minimize exposure to light at all stages. Store at 4°C for short-term and -20°C for long-term.
Inefficient extraction.Use solid-phase extraction (SPE) with appropriate cartridges (e.g., Oasis HLB or MAX) for pre-concentration and clean-up.[12][15]
pH-related degradation.Adjust the sample pH to a range where OA is more stable, typically avoiding highly acidic conditions unless required for a specific extraction protocol.
Low recovery of Oxolinic acid in soil/sediment samples Strong adsorption to soil/sediment particles.Use a robust extraction technique like Microwave-Assisted Extraction (MAE) to improve extraction efficiency.[13][14] An appropriate extraction solvent, sometimes with pH adjustment, is also critical.
Biodegradation during storage.Freeze samples at -20°C immediately after collection if they cannot be extracted promptly.
High variability in replicate samples Inhomogeneous sample matrix.Thoroughly homogenize soil and sediment samples before taking a subsample for extraction.
Inconsistent light exposure between samples.Standardize handling procedures to ensure all samples are treated identically with respect to light exposure.
Contamination of samples Cross-contamination during sampling or analysis.Use clean glassware and equipment for each sample. Run procedural blanks to check for contamination.

Quantitative Data Summary

The following tables summarize the degradation rates of Oxolinic acid under various environmental conditions as reported in the literature.

Table 1: Half-lives of Oxolinic Acid in Water and Sediment

Matrix Conditions Half-life (t1/2) in days Reference
Aquaculture Pond WaterIlluminated, Non-sterile2.3 - 4.8[1][6]
Aquaculture Pond Sediment SlurryIlluminated, Non-sterile9.5 - 15.0[1][6]
Shrimp Pond Sediment SlurryDark, Non-sterile (Biodegradation)98.7[1][6]

Table 2: Photodegradation Rates of Oxolinic Acid in Different Water Types

Water Type Condition Photodegradation Rate Constant (k) Reference
Ultrapure WaterSimulated Solar Light0.70 ± 0.02 h⁻¹[3]
FreshwaterSimulated Solar Light0.42 ± 0.01 h⁻¹[3]
Brackish WaterSimulated Solar Light0.172 ± 0.003 h⁻¹[3]

Experimental Protocols

Protocol 1: Sample Collection and Storage

  • Water Samples:

    • Collect water samples in pre-cleaned amber glass bottles.

    • If amber bottles are unavailable, wrap transparent bottles completely in aluminum foil.

    • Fill the bottles to the top to minimize headspace.

    • Immediately place the samples on ice in a cooler for transport to the laboratory.

    • Upon arrival, either process immediately or store in the dark at 4°C for up to 48 hours. For longer storage, freeze at -20°C.

  • Soil and Sediment Samples:

    • Collect surface soil or sediment samples using a clean stainless-steel trowel or corer.

    • Place the samples in wide-mouthed amber glass jars or containers wrapped in aluminum foil.

    • Homogenize the sample within the container if possible.

    • Transport the samples to the laboratory on ice.

    • Store at 4°C for short-term storage or freeze at -20°C for long-term storage.

Protocol 2: Extraction of Oxolinic Acid from Water Samples using Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • Allow water samples to reach room temperature.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtrate as required by the specific analytical method.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB or MAX) by passing methanol followed by ultrapure water through it.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution:

    • Elute the retained Oxolinic acid from the cartridge using a suitable solvent, such as methanol or acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for HPLC analysis.

Protocol 3: Extraction of Oxolinic Acid from Soil and Sediment Samples using Microwave-Assisted Extraction (MAE)

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Weigh a representative subsample into a microwave extraction vessel.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and a buffer solution) to the vessel.

    • Place the vessel in the MAE system and apply a program with controlled temperature and pressure for a specified time.

  • Centrifugation and Filtration:

    • After extraction, centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm filter.

  • Clean-up (if necessary):

    • The extract may require a clean-up step using SPE (as described in Protocol 2) to remove co-extracted matrix components.

  • Analysis:

    • The final extract is then ready for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[12][13][14][16]

Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Collect Sample (Water/Soil/Sediment) in Amber Container Storage Store at 4°C (short-term) or -20°C (long-term) in the dark Sample_Collection->Storage Water_Extraction Water Sample: Solid-Phase Extraction (SPE) Storage->Water_Extraction Soil_Extraction Soil/Sediment Sample: Microwave-Assisted Extraction (MAE) Storage->Soil_Extraction Analysis HPLC with Fluorescence or Mass Spectrometry Detection Water_Extraction->Analysis Soil_Extraction->Analysis Degradation_Pathways cluster_factors Influencing Factors OA Oxolinic Acid in Environmental Matrix Photodegradation Photodegradation (Major Pathway) OA->Photodegradation Biodegradation Biodegradation (Minor Pathway) OA->Biodegradation Light Light Exposure (UV-A) Light->Photodegradation Accelerates Microbes Microbial Activity Microbes->Biodegradation Mediates pH pH pH->Photodegradation Influences rate pH->Biodegradation Influences rate DOM Dissolved Organic Matter (DOM) DOM->Photodegradation Inhibits Salinity Salinity Salinity->Photodegradation Inhibits Degradation_Products Degradation Products Photodegradation->Degradation_Products Biodegradation->Degradation_Products

References

Technical Support Center: Enhancing Oral Bioavailability of Oxolinic Acid in Fish

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Oxolinic acid (OA) in fish. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of Oxolinic acid in fish, and what are the main factors influencing it?

The oral bioavailability of Oxolinic acid in fish is generally low and can be highly variable, with reported values ranging from 13.6% in rainbow trout to as high as 91.8% in channel catfish under specific conditions.[1][2] Several factors significantly influence its absorption:

  • Fish Species: Different species exhibit varied absorption rates. For instance, channel catfish have shown significantly higher bioavailability compared to rainbow trout at the same water temperature.[2]

  • Water Temperature: Temperature plays a crucial role in drug metabolism and absorption in fish. Studies have shown that the bioavailability of OA in channel catfish is higher at 14°C (91.8%) compared to 24°C (56.0%).[2]

  • Dosage: The bioavailability of Oxolinic acid may be dose-dependent, with some studies suggesting higher bioavailability at lower doses.[1]

  • Formulation: The physical properties of the drug formulation are critical. Micronization of Oxolinic acid has been shown to enhance its bioavailability.

  • Feed Composition: The ingredients in the fish feed can impact drug absorption. For example, the substitution of marine fish meal and oil with krill meal and vegetable oil has been observed to affect the elimination of OA in Atlantic salmon.

Q2: How can the formulation of Oxolinic acid be modified to improve its oral bioavailability?

Improving the formulation of Oxolinic acid is a key strategy to enhance its absorption in fish. The most documented method is micronization , which involves reducing the particle size of the drug. This increases the surface area for dissolution, leading to improved absorption.

While specific studies on advanced formulations for Oxolinic acid in fish are limited, general principles of drug delivery in aquaculture suggest promising avenues:

  • Nanoencapsulation: Encapsulating OA in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake across the intestinal epithelium.[3] Lipid-based nanoparticles are particularly promising for improving the absorption of poorly water-soluble drugs like OA.[4]

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level, which can enhance its solubility and dissolution rate.

  • Lipid-Based Formulations: Incorporating OA into lipid-based delivery systems, such as emulsions or self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut and facilitate absorption.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of Oxolinic acid in fish?

When assessing the oral bioavailability of a new Oxolinic acid formulation, the following pharmacokinetic parameters are essential:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma. A higher Cmax can indicate better absorption.

  • Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): Represents the total drug exposure over time. It is a critical parameter for calculating bioavailability.

  • Elimination Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the oral bioavailability of Oxolinic acid in fish.

Problem Possible Causes Troubleshooting Steps
Low and variable plasma concentrations of Oxolinic acid. 1. Poor dissolution of the drug in the gastrointestinal tract. 2. Degradation of the drug in the feed or gut. 3. Inconsistent feed intake by the fish. 4. Suboptimal water temperature affecting fish metabolism.1. Consider reformulating the drug, for example, by micronization or developing a nano-formulation to improve solubility. 2. Analyze the stability of Oxolinic acid in the medicated feed over time. 3. Closely monitor feed consumption to ensure consistent dosing. Consider force-feeding for precise dosage in initial pharmacokinetic studies. 4. Maintain and report a constant water temperature throughout the experiment, as it significantly impacts drug kinetics in fish.[6]
High fish-to-fish variability in pharmacokinetic data. 1. Genetic differences within the fish population. 2. Variations in individual health and stress levels. 3. Inaccurate dosing, especially with in-feed administration.1. Use a sufficiently large number of fish per group to account for individual variations. 2. Ensure fish are properly acclimated and handled to minimize stress. 3. For initial bioavailability studies, intravenous and oral gavage administration will provide more precise dosing than in-feed administration.
Difficulty in detecting and quantifying Oxolinic acid in plasma or tissue samples. 1. Inadequate sensitivity of the analytical method. 2. Poor extraction efficiency of the drug from the biological matrix. 3. Degradation of the drug during sample storage or processing.1. Optimize the High-Performance Liquid Chromatography (HPLC) method, for instance, by using a fluorescence detector which offers high sensitivity for quinolones.[7] 2. Validate the extraction method to ensure high and consistent recovery. Solid-phase extraction is a common and effective technique for sample clean-up.[8] 3. Store samples at -20°C or lower until analysis. Minimize freeze-thaw cycles.
Unexpectedly rapid or slow elimination of the drug. 1. Species-specific differences in drug metabolism and excretion. 2. Influence of water temperature on elimination rates. 3. Potential interaction with other compounds in the feed.1. Be aware that pharmacokinetic parameters can vary significantly between fish species.[6] 2. Lower water temperatures generally lead to slower drug elimination in fish.[6] 3. Investigate the potential for interactions between Oxolinic acid and feed ingredients.

Data Presentation

The following tables summarize key pharmacokinetic data for Oxolinic acid in different fish species under various conditions, compiled from the literature.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters of Oxolinic Acid in Various Fish Species

Fish SpeciesWater Temperature (°C)Dose (mg/kg)Bioavailability (F%)Cmax (µg/mL)Tmax (h)Elimination Half-life (t½) (h)Reference
Rainbow Trout167513.6--69.7[1]
Channel Catfish24-56.0-8-2440.9[2]
Channel Catfish14-91.8-8-2469.3[2]
Rainbow Trout14-90.7-8-2481.3[2]
Atlantic Salmon-20~25---[9]
Lumpfish-25-2.1210.321[10]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Determination of Oxolinic Acid in Fish Plasma and Tissues by HPLC

This protocol provides a general methodology for the analysis of Oxolinic acid in biological samples from fish, based on established methods.[7][8][11]

1. Sample Preparation and Extraction:

  • Plasma/Serum: To 1 mL of plasma or serum, add an internal standard (e.g., nalidixic acid). For protein precipitation, add an equal volume of a suitable solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or subjected to further clean-up.

  • Tissues (Muscle, Liver):

    • Homogenize a known weight of tissue (e.g., 1 g) in a suitable buffer.

    • Add an internal standard.

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up. A C18 cartridge is commonly used for this purpose.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or formic acid buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

  • Detection: Fluorescence detection is highly sensitive for quinolones. Set the excitation wavelength around 325 nm and the emission wavelength around 365 nm. UV detection at approximately 315 nm is also an option.[1]

  • Quantification: Create a calibration curve using standard solutions of Oxolinic acid of known concentrations. The concentration in the samples is determined by comparing the peak area of Oxolinic acid to that of the internal standard and interpolating from the calibration curve.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Study cluster_acclimation Acclimation Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Acclimation Fish Acclimation (Controlled Temperature and Photoperiod) IV_Group Group 1: Intravenous (IV) Administration (for F% calculation) Acclimation->IV_Group Random Allocation Oral_Group Group 2: Oral Administration (Test Formulation) Acclimation->Oral_Group Random Allocation Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24, 48, 72h post-dose) IV_Group->Blood_Sampling Oral_Group->Blood_Sampling Tissue_Sampling Tissue Sampling at Endpoint (Muscle, Liver, Kidney) Blood_Sampling->Tissue_Sampling Sample_Processing Sample Processing (Extraction and Clean-up) Tissue_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis (Quantification of Oxolinic Acid) Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) HPLC_Analysis->PK_Analysis Bioavailability_Calc Bioavailability (F%) Calculation (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for determining the oral bioavailability of Oxolinic acid in fish.

Factors_Affecting_Oral_Bioavailability cluster_formulation Drug Formulation cluster_fish Fish-Related Factors cluster_environment Environmental Factors cluster_administration Administration Factors Particle_Size Particle Size (Micronization) Bioavailability Oral Bioavailability of Oxolinic Acid Particle_Size->Bioavailability Delivery_System Delivery System (Nanoencapsulation, Solid Dispersion) Delivery_System->Bioavailability Species Species Species->Bioavailability Health_Status Health Status Health_Status->Bioavailability Temperature Water Temperature Temperature->Bioavailability Dose Dosage Dose->Bioavailability Feed_Matrix Feed Matrix Feed_Matrix->Bioavailability

Caption: Key factors influencing the oral bioavailability of Oxolinic acid in fish.

References

How to overcome matrix effects in the analysis of Oxolinic acid residues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of oxolinic acid residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of oxolinic acid?

A: Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of oxolinic acid residues in complex biological samples like fish tissue, eggs, or serum, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] This can lead to erroneous reporting of the residue levels, with potential implications for food safety and regulatory compliance.

Q2: How can I detect and quantify the extent of matrix effects in my oxolinic acid analysis?

A: The most common method is the post-extraction spike comparison. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[3][4] The matrix effect (ME) can be calculated as follows:

  • ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[2] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects are most pronounced.[4][5]

A general workflow for assessing and mitigating matrix effects is outlined below.

start Start: Analyze Oxolinic Acid in Sample Extract check_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->check_me me_ok ME within acceptable range (e.g., 80-120%) check_me->me_ok Yes me_not_ok Significant ME observed (<80% or >120%) check_me->me_not_ok No validation Proceed with Method Validation me_ok->validation strategy Select Mitigation Strategy me_not_ok->strategy sample_prep Optimize Sample Preparation (e.g., SPE, LLE) strategy->sample_prep Cleanup chromatography Modify Chromatography (e.g., Gradient, Column) strategy->chromatography Separation calibration Use Advanced Calibration (e.g., Matrix-Matched, IS) strategy->calibration Quantification reassess_me Re-assess Matrix Effect sample_prep->reassess_me chromatography->reassess_me calibration->reassess_me reassess_me->me_ok Successful reassess_me->strategy Unsuccessful end End validation->end

Caption: Workflow for assessing and mitigating matrix effects.

Troubleshooting Guide

Problem 1: Low recovery of oxolinic acid during sample preparation.
Possible Cause Suggested Solution
Inefficient Extraction Ensure the pH of the extraction solvent is optimized. For acidic analytes like oxolinic acid, an acidified solvent can improve extraction efficiency. Consider using a stronger extraction technique, such as ultrasonication.
Analyte Loss During Cleanup The Solid-Phase Extraction (SPE) sorbent may not be appropriate. For oxolinic acid, a mixed-mode cation-exchange SPE can be effective.[6] Ensure proper conditioning, loading, washing, and elution steps are followed. Verify elution solvent is strong enough to recover the analyte.
Analyte Degradation Oxolinic acid can be sensitive to light and pH changes. Protect samples from light and maintain appropriate pH throughout the sample preparation process.
Problem 2: Significant ion suppression is observed in LC-MS/MS analysis.
Possible Cause Suggested Solution
Co-elution with Matrix Components Modify the chromatographic gradient to better separate oxolinic acid from interfering compounds.[5] A slower gradient or a different stationary phase may be required.
Insufficient Sample Cleanup Improve the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[7] A multi-step cleanup involving both Liquid-Liquid Extraction (LLE) and SPE can also be considered.[8]
High Matrix Concentration Dilute the final sample extract.[9] This can be a simple and effective way to reduce the concentration of interfering compounds, thereby minimizing matrix effects. A dilution factor of 15 has been shown to be effective in some cases for eliminating most matrix effects.[9] However, ensure the diluted concentration is still above the method's limit of quantitation.
Problem 3: Poor reproducibility of results between samples.
Possible Cause Suggested Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error. Ensure precise and consistent volumes are used for all reagents and solvents.
Variable Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for oxolinic acid. A SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and is affected by matrix interferences in the same way.[5][6]
Instrument Contamination Implement a robust wash cycle for the autosampler and chromatographic column between injections to prevent carryover from previous samples, which can contribute to variability.[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Oxolinic Acid from Fish Tissue

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Homogenization and Extraction:

    • Weigh 2g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

    • Add an internal standard if used.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering compounds.

    • Elution: Elute the oxolinic acid with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

cluster_spe SPE Steps homogenize 1. Homogenize Tissue Sample extract 2. Extract with Acidified Acetonitrile homogenize->extract centrifuge 3. Centrifuge and Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe condition 4a. Condition SPE Cartridge load 4b. Load Supernatant condition->load wash 4c. Wash Cartridge load->wash elute 4d. Elute Oxolinic Acid wash->elute evaporate 5. Evaporate Eluate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze 7. Analyze by LC-MS/MS reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Data on Method Performance

The following tables summarize quantitative data from various studies, highlighting the performance of different analytical methods for oxolinic acid.

Table 1: Recovery of Oxolinic Acid from Different Matrices
Matrix Analytical Method Sample Preparation Mean Recovery (%) Reference
Chinese Mitten Crab (Serum)HPLC-FluorescenceSPE92%[12]
Chinese Mitten Crab (Muscle)HPLC-FluorescenceLLE followed by SPE82%[12]
Fish TissueLC-UVNot specified80-110%[13]
EggsMicellar LC-FluorescenceMicellar Solution85.8-109.8%[8]
Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects
Strategy Description Pros Cons
Solvent-Based Calibration Standards are prepared in a neat solvent.Simple and fast to prepare.Does not compensate for matrix effects, leading to inaccurate results.[4]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Compensates for matrix effects by ensuring standards and samples have similar matrix composition.[6][14]Requires a representative blank matrix which may not always be available.[4][5]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to all samples and standards.Considered the "gold standard" for compensating matrix effects; corrects for both extraction variability and ion suppression/enhancement.[6]Can be expensive and not always commercially available.[5]
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve within each sample.Compensates for matrix effects specific to each sample; does not require a blank matrix.[4][5][14]Time-consuming and requires a larger sample volume.[15]

References

How to refine the synthesis of Oxolinic acid to improve yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Oxolinic acid for improved yield.

Troubleshooting Guide: Enhancing Oxolinic Acid Synthesis Yield

This guide addresses common issues encountered during the synthesis of Oxolinic acid, primarily focusing on the widely used Gould-Jacobs reaction and subsequent modifications.

Q1: My overall yield of Oxolinic acid is consistently low. What are the most likely causes?

Low overall yield in Oxolinic acid synthesis can stem from several stages of the process. The primary areas to investigate are the initial condensation reaction, the thermal cyclization step, and the final hydrolysis and purification processes. Incomplete reactions, side-product formation, and product degradation are common culprits.

Q2: I am observing significant by-product formation during the reaction. How can I identify and minimize these impurities?

The most common by-products in the Gould-Jacobs synthesis of quinolones are regioisomers, particularly when using asymmetrically substituted anilines, and products of decarboxylation.

  • Regioisomer Formation: The cyclization step can occur at two different positions on the aniline ring, leading to a mixture of products. To minimize this, careful control of reaction temperature and the use of appropriate solvents are crucial. High-boiling point, inert solvents like diphenyl ether or Dowtherm A have been shown to improve cyclization yields and can influence regioselectivity.

  • Decarboxylation: The high temperatures required for thermal cyclization can lead to the loss of the carboxyl group, especially if the reaction time is prolonged. Microwave-assisted synthesis can be a valuable technique to reduce the reaction time and temperature, thereby minimizing decarboxylation and improving yield.

Q3: The cyclization step of my Gould-Jacobs synthesis is inefficient, resulting in a low yield of the quinolone intermediate. How can I optimize this critical step?

The thermal cyclization of the anilidomethylenemalonate intermediate is often the most challenging step.

  • Temperature and Reaction Time: This reaction requires high temperatures, typically above 250°C, for intramolecular cyclization. However, prolonged heating can lead to product degradation. A thorough time-temperature study is recommended to find the optimal balance for your specific setup.

  • Microwave Irradiation: Utilizing microwave synthesis can significantly shorten reaction times and improve yields by providing rapid and uniform heating.

  • Solvent Choice: The use of high-boiling, inert solvents is critical for achieving high yields in the cyclization step.

SolventReported Advantage
Diphenyl etherHigh boiling point, inert, can improve cyclization yields to over 90% in some cases.
Dowtherm ASimilar properties to diphenyl ether, effective for high-temperature cyclizations.
Mineral OilAn alternative high-boiling, inert solvent.

Q4: I am struggling with the purification of the final Oxolinic acid product. What are the recommended methods to improve purity and final yield?

Effective purification is essential to remove unreacted starting materials, intermediates, and by-products.

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical and may require some experimentation to find the optimal system for your specific impurities.

  • Column Chromatography: For challenging separations, column chromatography can be employed to isolate the desired product with high purity.

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with ice-cold acetonitrile has been reported in the purification of a related quinolone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Oxolinic acid?

The Gould-Jacobs reaction is the most widely reported and utilized method for the synthesis of Oxolinic acid and other 4-quinolone derivatives. This multi-step process involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation.

Q2: Are there alternative synthesis methods for Oxolinic acid that may offer higher yields?

While the Gould-Jacobs reaction is prevalent, other methods for quinolone synthesis exist, though their application specifically for Oxolinic acid may be less documented. These include:

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. The reaction conditions determine whether a 4-quinolone or a 2-quinolone is formed.

  • Biere-Seelen's Synthesis: This approach starts with methyl anthranilate and involves a Michael addition followed by cyclization.

  • Camps Cyclization: This method utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.

Q3: What role do catalysts play in improving the yield of Oxolinic acid synthesis?

While the classical Gould-Jacobs reaction is often carried out thermally without a catalyst, modern variations of quinolone synthesis have explored the use of catalysts to improve yields and reaction conditions. For related quinolone syntheses, palladium-based catalysts have been used in carbonylation reactions to form the quinolone ring system. The use of Lewis acids has also been explored in related cyclization reactions. Further research into specific catalysts for the Gould-Jacobs synthesis of Oxolinic acid could be a promising area for yield improvement.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of a 4-Quinolone Derivative

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction and should be adapted and optimized for the specific synthesis of Oxolinic acid.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).

  • Heat the mixture to a temperature between 100-140°C for 1-3 hours.

  • Monitor the reaction progress by TLC or HPLC to ensure the formation of the anilidomethylenemalonate intermediate.

  • Once the reaction is complete, allow the mixture to cool. The intermediate may crystallize upon cooling and can be isolated by filtration if desired, or the crude mixture can be carried forward to the next step.

Step 2: Thermal Cyclization

  • To the crude or purified intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature, typically in the range of 250-300°C, with vigorous stirring.

  • Monitor the cyclization reaction by TLC or HPLC. The reaction time will vary depending on the substrate and temperature but is typically in the range of 30 minutes to a few hours.

  • Upon completion, cool the reaction mixture. The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, may precipitate and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation (if necessary)

  • The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous or alcoholic solution.

  • The reaction mixture is heated to reflux until the hydrolysis is complete.

  • Acidification of the reaction mixture will precipitate the carboxylic acid.

  • If the final product is the decarboxylated quinolone, the isolated carboxylic acid is heated at a high temperature until the evolution of CO2 ceases.

Step 4: Purification

  • The crude Oxolinic acid is purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification start Substituted Aniline + Diethyl Ethoxymethylenemalonate condensation Heat (100-140°C) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization High Temperature (250-300°C) in High-Boiling Solvent intermediate->cyclization cyclized_product 4-Hydroxy-3-carboalkoxyquinoline cyclization->cyclized_product hydrolysis Base Hydrolysis (e.g., NaOH) cyclized_product->hydrolysis carboxylic_acid Oxolinic Acid Precursor (Carboxylic Acid) hydrolysis->carboxylic_acid purification Recrystallization or Column Chromatography carboxylic_acid->purification final_product Purified Oxolinic Acid purification->final_product

Caption: Experimental workflow for the synthesis of Oxolinic acid via the Gould-Jacobs reaction.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Oxolinic Acid Yield cause1 Inefficient Condensation start->cause1 cause2 Poor Cyclization start->cause2 cause3 By-product Formation start->cause3 cause4 Product Degradation start->cause4 cause5 Purification Losses start->cause5 sol1 Optimize Condensation: - Adjust temperature/time - Check reactant purity cause1->sol1 sol2 Optimize Cyclization: - Increase temperature cautiously - Use high-boiling solvent - Consider microwave synthesis cause2->sol2 sol3 Minimize By-products: - Control cyclization temperature - Use appropriate solvent for regioselectivity cause3->sol3 sol4 Reduce Degradation: - Shorten reaction time at high temp - Use microwave heating cause4->sol4 sol5 Improve Purification: - Optimize recrystallization solvent - Employ column chromatography cause5->sol5

Caption: Troubleshooting guide for addressing low yield in Oxolinic acid synthesis.

How to prevent the precipitation of Oxolinic acid in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Oxolinic acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Oxolinic acid stock solutions?

A1: Oxolinic acid is practically insoluble in water.[1][2] The recommended solvent for preparing aqueous stock solutions is a dilute alkali solution, such as sodium hydroxide (NaOH).[1][3] For organic stock solutions, Dimethyl sulfoxide (DMSO) can be used, although the solubility is limited.[4][5]

Q2: What is the maximum concentration for an aqueous Oxolinic acid stock solution?

A2: You can prepare an aqueous stock solution of Oxolinic acid up to 50 mg/mL in 0.5 M NaOH.[3][5] Heating may be required to fully dissolve the compound at this concentration.[3]

Q3: How should I store my Oxolinic acid stock solution?

A3: Aqueous solutions of Oxolinic acid are not recommended for storage for more than one day.[5] For longer-term storage, stock solutions prepared in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6] It is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles.[7]

Q4: My Oxolinic acid precipitated after adding it to my cell culture medium. Why did this happen?

A4: This is a common issue that can occur for a few reasons. Oxolinic acid's solubility is highly dependent on pH. When an alkaline stock solution of Oxolinic acid is diluted into a neutral or acidic buffered solution like cell culture media, the pH drops, causing the compound to precipitate. Another reason could be that the final concentration in the media exceeds its solubility limit in that specific buffer system.

Troubleshooting Guide: Preventing Precipitation

This guide will help you troubleshoot and prevent the precipitation of Oxolinic acid in your stock solutions and experimental setups.

Issue: Precipitate forms when preparing the stock solution.

Possible Cause Solution
Incorrect Solvent Ensure you are using a recommended solvent. For aqueous solutions, use a dilute alkali solution like 0.5 M NaOH.[1][3] Oxolinic acid is not soluble in water alone.[1]
Concentration Too High Do not exceed the recommended maximum concentration for your chosen solvent. For 0.5 M NaOH, the maximum recommended concentration is 50 mg/mL.[3][5]
Incomplete Dissolution Gentle heating and vortexing can aid in the dissolution of Oxolinic acid in 0.5 M NaOH.[3]

Issue: Precipitate forms upon storage.

Possible Cause Solution
Improper Storage of Aqueous Solution Aqueous stock solutions of Oxolinic acid are not stable and should be prepared fresh for each experiment.[5]
Repeated Freeze-Thaw Cycles Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing.[7]

Issue: Precipitate forms when diluting the stock solution into an aqueous buffer or cell culture medium.

Possible Cause Solution
pH Shift The alkaline pH of the stock solution is neutralized by the buffer, causing the pH-sensitive Oxolinic acid to precipitate. Consider the final pH of your working solution and whether it is suitable for maintaining solubility.
Final Concentration Exceeds Solubility The final concentration of Oxolinic acid in your working solution may be too high for the buffer system. Try using a lower final concentration.
Solvent Miscibility When diluting a DMSO stock solution, rapid addition to an aqueous buffer can cause the compound to crash out. Try diluting the stock solution by adding the buffer to the stock solution dropwise while vortexing.

Quantitative Data Summary

The solubility of Oxolinic acid in various solvents is summarized in the table below.

Solvent Concentration Molarity (approx.) Notes
0.5 M NaOH50 mg/mL191.4 mMHeating may be necessary for complete dissolution.[3]
0.5 M NaOH6.02 mg/mL23.04 mM
DMSO0.5 mg/mL1.91 mMSparingly soluble.[4][5]
WaterInsoluble-Practically insoluble.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution of Oxolinic Acid

  • Weigh out the desired amount of Oxolinic acid powder.

  • Prepare a 0.5 M solution of sodium hydroxide (NaOH).

  • Add the Oxolinic acid powder to the 0.5 M NaOH solution to a final concentration of 50 mg/mL.

  • Gently heat the solution while stirring or vortexing until the Oxolinic acid is completely dissolved, resulting in a clear, colorless solution.[3]

  • Allow the solution to cool to room temperature before use.

  • Note: This solution should be prepared fresh and is not recommended for storage for more than one day.[5]

Protocol 2: Preparation of a 0.5 mg/mL DMSO Stock Solution of Oxolinic Acid

  • Weigh out the desired amount of Oxolinic acid powder.

  • Add Dimethyl sulfoxide (DMSO) to the Oxolinic acid powder to a final concentration of 0.5 mg/mL.[4]

  • Vortex the solution until the Oxolinic acid is completely dissolved. Gentle warming to 37°C may aid dissolution.[7]

  • For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[6][7]

Visualizations

G cluster_troubleshooting Troubleshooting Precipitation start Precipitation Observed prep During Stock Preparation? start->prep storage During Storage? prep->storage No solvent Incorrect Solvent? prep->solvent Yes dilution During Dilution? storage->dilution No aq_storage Aqueous Solution Stored? storage->aq_storage Yes ph_shift pH Shift? dilution->ph_shift Yes concentration Concentration Too High? solvent->concentration No use_naoh Use 0.5M NaOH solvent->use_naoh Yes dissolution Incomplete Dissolution? concentration->dissolution No lower_conc Lower Concentration concentration->lower_conc Yes heat_vortex Gently Heat & Vortex dissolution->heat_vortex Yes freeze_thaw Repeated Freeze-Thaw? aq_storage->freeze_thaw No prepare_fresh Prepare Fresh Aqueous Solution aq_storage->prepare_fresh Yes aliquot Aliquot DMSO Stock freeze_thaw->aliquot Yes final_conc Final Conc. Too High? ph_shift->final_conc No check_ph Check Final pH ph_shift->check_ph Yes lower_final_conc Lower Final Concentration final_conc->lower_final_conc Yes

Caption: Troubleshooting workflow for Oxolinic acid precipitation.

G cluster_solubility Oxolinic Acid Solubility oxolinic_acid Oxolinic Acid (Solid) soluble Soluble (Deprotonated Form) oxolinic_acid->soluble + naoh 0.5 M NaOH (Alkaline) naoh->soluble water Water/Buffer (Neutral/Acidic) insoluble Insoluble (Protonated Form) Precipitate water->insoluble soluble->insoluble pH drop

Caption: Chemical behavior of Oxolinic acid in different solvents.

References

Technical Support Center: Enhancing the Stability of Oxolinic Acid in Medicated Feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Oxolinic acid in medicated feed. The following information is presented in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of Oxolinic acid in medicated feed?

A1: The stability of Oxolinic acid in medicated feed can be compromised by several factors, including:

  • Temperature: Elevated temperatures during feed processing (pelleting, extrusion) and storage can accelerate the degradation of heat-sensitive compounds like Oxolinic acid.

  • Moisture: High moisture content in the feed can facilitate chemical reactions that lead to the breakdown of the active pharmaceutical ingredient.

  • Light: Oxolinic acid is known to be susceptible to photodegradation. While feed is generally stored in opaque packaging, exposure to light during processing or handling can be a concern.

  • Oxidation: The presence of oxidizing agents, such as peroxides formed from the rancidity of fats in the feed, can lead to the oxidative degradation of Oxolinic acid.

  • pH: The pH of the feed matrix can influence the stability of Oxolinic acid.

Q2: How can I minimize the degradation of Oxolinic acid during the feed manufacturing process?

A2: The high temperatures and moisture involved in processes like pelleting and extrusion can significantly impact the stability of thermolabile substances. To mitigate this, consider the following:

  • Process Parameter Optimization: Where possible, adjusting manufacturing parameters to reduce heat exposure time and temperature can be beneficial.

  • Post-Pelleting Application: Applying a coating of Oxolinic acid after the pelleting and cooling process can bypass the heat-intensive steps.

  • Microencapsulation: Encapsulating Oxolinic acid can provide a protective barrier against heat and moisture during feed production.

Q3: What are the recommended storage conditions for medicated feed containing Oxolinic acid?

A3: Proper storage is crucial to maintain the potency of Oxolinic acid in medicated feed. General recommendations include:

  • Cool and Dry Environment: Store the feed in a location with controlled temperature and low humidity to minimize chemical degradation.

  • Protection from Light: Use opaque packaging and store in a dark place to prevent photodegradation.

  • Airtight Containers: To prevent oxidation, store the feed in well-sealed containers to limit its exposure to air.

Q4: Can the inclusion of antioxidants in the feed formulation enhance the stability of Oxolinic acid?

A4: Yes, incorporating antioxidants is a promising strategy to protect Oxolinic acid from oxidative degradation. Antioxidants work by neutralizing free radicals that can damage the drug molecule. Commonly used antioxidants in animal feed include butylated hydroxytoluene (BHT), ethoxyquin (EQ), and citric acid. Synergistic effects are often observed when a combination of antioxidants is used.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of Oxolinic acid potency in freshly manufactured medicated feed. Degradation during the pelleting or extrusion process due to high heat and moisture.1. Analyze Oxolinic acid concentration before and after the heat treatment step to quantify losses. 2. Explore reducing the processing temperature or duration. 3. Consider post-pelleting application of a liquid form of the drug. 4. Evaluate the use of a heat-stable, microencapsulated form of Oxolinic acid.
Gradual decrease in Oxolinic acid concentration during storage. Suboptimal storage conditions leading to degradation.1. Review and optimize storage conditions: ensure a cool, dry, and dark environment. 2. Test the moisture content of the feed at different time points. 3. Analyze the feed for signs of lipid oxidation (e.g., peroxide value). 4. Incorporate a suitable antioxidant blend into the feed formulation.
Inconsistent Oxolinic acid levels across different batches of medicated feed. Uneven distribution of the drug during the mixing process.1. Validate the mixing procedure to ensure homogeneity. 2. Use a micro-tracer analysis to assess mixing efficiency. 3. Ensure the particle size of the Oxolinic acid premix is compatible with other feed ingredients.

Data on Antioxidant Efficacy

While direct studies on the stabilization of Oxolinic acid in feed are limited, data from studies on the prevention of lipid oxidation in feed provide valuable insights into the efficacy of antioxidants. The following tables summarize the impact of different antioxidant treatments on lipid stability markers, which can be indicative of their potential to protect oxidation-sensitive drugs like Oxolinic acid.

Table 1: Effect of Antioxidants on Peroxide Value (PV) in High-Fat Animal Feed under Natural Storage

Treatment GroupPV (meq/kg) at Week 2PV (meq/kg) at Week 6PV (meq/kg) at Week 10
Control (Oxidized Oil) 15.225.835.1
BHT (36 g/ton ) 12.120.528.3
EQ (60 g/ton ) 11.519.827.5
EQ (132 g/ton ) 10.818.225.4
EQ + BHT 10.217.524.1
EQ + BHT + Citric Acid 9.516.322.8

Data adapted from a study on synergistic effects of antioxidant blends.[1][2]

Table 2: Effect of Antioxidants on Thiobarbituric Acid Reactive Substances (TBARS) in High-Fat Animal Feed under Thermal Stress

Treatment GroupTBARS (mg MDA/kg) at Hour 2TBARS (mg MDA/kg) at Hour 6TBARS (mg MDA/kg) at Hour 10
Control (Oxidized Oil) 0.851.522.15
BHT (36 g/ton ) 0.721.281.81
EQ (60 g/ton ) 0.681.211.72
EQ (132 g/ton ) 0.631.121.60
EQ + BHT 0.581.051.51
EQ + BHT + Citric Acid 0.510.921.35

Data adapted from a study on synergistic effects of antioxidant blends under acute thermal stress.[1][2]

Experimental Protocols

Protocol 1: Stability Testing of Oxolinic Acid in Medicated Feed

  • Sample Preparation: Prepare multiple batches of medicated feed with a known concentration of Oxolinic acid. Divide each batch into subgroups for different storage conditions (e.g., 25°C/60% RH, 30°C/75% RH, 40°C/75% RH).

  • Storage: Store the samples in environmentally controlled chambers for a predetermined period (e.g., 3, 6, 9, 12 months).

  • Sampling: At each time point, collect representative samples from each storage condition.

  • Extraction: a. Weigh 5 g of the ground feed sample into a 50 mL centrifuge tube. b. Add 20 mL of a suitable extraction solvent (e.g., acetonitrile/water mixture with formic acid). c. Vortex for 1 minute, then shake for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: a. Analyze the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection. b. The mobile phase could consist of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a specific pH). c. Quantify the concentration of Oxolinic acid by comparing the peak area to a standard curve.

  • Data Evaluation: Calculate the percentage of Oxolinic acid remaining at each time point for each storage condition to determine the degradation rate.

Protocol 2: Evaluation of Antioxidant Efficacy

  • Feed Formulation: Prepare different batches of medicated feed containing Oxolinic acid and various antioxidant treatments (single antioxidants and blends). Include a control group with no added antioxidants.

  • Storage: Store the feed samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 3 months).

  • Analysis: a. At regular intervals, analyze the samples for Oxolinic acid concentration using the HPLC method described in Protocol 1. b. Additionally, measure markers of lipid oxidation, such as Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS), using standard analytical methods.

  • Comparison: Compare the degradation rate of Oxolinic acid and the levels of oxidation markers across the different antioxidant treatment groups to determine the most effective stabilization strategy.

Visualizations

Oxolinic_Acid_Degradation_Pathway cluster_factors Degradation Factors Oxolinic Acid Oxolinic Acid Degradation_Products Degradation_Products Oxolinic Acid->Degradation_Products Degradation Heat Heat Heat->Degradation_Products Moisture Moisture Moisture->Degradation_Products Light Light Light->Degradation_Products Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation_Products

Caption: Factors contributing to the degradation of Oxolinic acid.

Stabilization_Workflow Medicated_Feed_Production Medicated_Feed_Production Stabilization_Strategy Stabilization_Strategy Medicated_Feed_Production->Stabilization_Strategy Optimized_Processing Optimized_Processing Stabilization_Strategy->Optimized_Processing Antioxidant_Addition Antioxidant_Addition Stabilization_Strategy->Antioxidant_Addition Microencapsulation Microencapsulation Stabilization_Strategy->Microencapsulation Quality_Control Quality_Control Optimized_Processing->Quality_Control Antioxidant_Addition->Quality_Control Microencapsulation->Quality_Control Stable_Medicated_Feed Stable_Medicated_Feed Quality_Control->Stable_Medicated_Feed

Caption: Workflow for enhancing Oxolinic acid stability in feed.

References

How to troubleshoot inconsistent MIC results for Oxolinic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Oxolinic acid.

Troubleshooting Inconsistent MIC Results

Variability in MIC results for Oxolinic acid can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Inconsistent Oxolinic Acid MIC Results

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Protocol-Specific Checks cluster_3 Reagent-Specific Checks cluster_4 Resolution start Inconsistent MIC Results (>1 two-fold dilution difference) check_protocol Review Experimental Protocol start->check_protocol check_reagents Examine Reagent Quality start->check_reagents check_instrumentation Verify Equipment Calibration start->check_instrumentation inoculum Inoculum Preparation (Density, Growth Phase) check_protocol->inoculum media Growth Medium (pH, Cations) check_protocol->media incubation Incubation Conditions (Time, Temperature, Atmosphere) check_protocol->incubation reading MIC Reading (Visual vs. Automated) check_protocol->reading oxolinic_acid Oxolinic Acid Stock (Preparation, Storage, Stability) check_reagents->oxolinic_acid qc_strains Quality Control Strains (Viability, Purity, Correct Strain) check_reagents->qc_strains solution Implement Corrective Actions & Re-run Assay check_instrumentation->solution inoculum->solution media->solution incubation->solution reading->solution oxolinic_acid->solution qc_strains->solution G quinolone Oxolinic Acid (Quinolone) dna_gyrase DNA Gyrase (Subunit A) quinolone->dna_gyrase Binds to topoisomerase Topoisomerase IV quinolone->topoisomerase Binds to complex Quinolone-Enzyme-DNA Complex dna_gyrase->complex topoisomerase->complex replication_fork Blocked Replication Fork complex->replication_fork Stabilizes strand_breaks Double-Strand Breaks replication_fork->strand_breaks Leads to cell_death Bacterial Cell Death strand_breaks->cell_death Induces

How to optimize the dosage of Oxolinic acid for different fish species.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxolinic Acid Application in Aquaculture Research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective and safe use of Oxolinic acid in various fish species. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guide

This section addresses common challenges and questions that may arise during the optimization of Oxolinic acid dosage.

Q1: We are observing lower than expected efficacy of our Oxolinic acid treatment in cold water fish species. What could be the cause?

A1: Lower water temperatures significantly impact the pharmacokinetics of Oxolinic acid in fish. As water temperature decreases, the absorption and elimination of the drug can be slower.[1][2] This can lead to a longer time to reach therapeutic concentrations in the target tissues. For instance, in rainbow trout, the maximum serum levels of Oxolinic acid were reached within 1, 4, and 6 days at 16, 10, and 5°C, respectively, after a single oral dose.[1]

Troubleshooting Steps:

  • Monitor Water Temperature: Accurately measure and record the water temperature throughout your experiment.

  • Adjust Dosing Regimen: Consider extending the duration of the treatment or adjusting the dose based on pharmacokinetic data for the specific species and temperature.

  • Consult Species-Specific Data: Refer to literature for pharmacokinetic studies on your target fish species at relevant temperatures. For example, studies have shown species- and temperature-related differences in the kinetics of Oxolinic acid between channel catfish and rainbow trout.[2][3]

Q2: Our fish are showing signs of reduced appetite and some mortality after administering a high dose of Oxolinic acid. Is this expected?

A2: While Oxolinic acid generally has low toxicity to fish, high doses can lead to adverse effects.[1] Studies in Nile tilapia have shown that overdose can cause a significant dose-dependent reduction in feed intake, increased mortalities, and histopathological changes in the kidney, liver, and intestine.[4][5]

Troubleshooting Steps:

  • Review Dosage Calculation: Double-check your dosage calculations to ensure they are accurate for the biomass of the fish being treated.

  • Observe Fish Behavior: Closely monitor fish for any signs of distress, such as lethargy, loss of appetite, or erratic swimming.

  • Reduce Dosage or Discontinue Treatment: If adverse effects are observed, consider reducing the dosage or temporarily discontinuing the treatment.

  • Conduct a Dose-Response Study: For novel applications or species, it is advisable to conduct a preliminary dose-response study to determine the optimal and safe dose range.

Q3: We are concerned about the development of antibiotic resistance. How can we mitigate this risk when using Oxolinic acid?

A3: The development of antibiotic resistance is a significant concern in aquaculture. The misuse or overuse of antibiotics like Oxolinic acid can contribute to this problem.

Mitigation Strategies:

  • Use as a Targeted Treatment: Oxolinic acid should be used to treat specific bacterial infections where its efficacy has been established, primarily against Gram-negative bacteria.[1][6]

  • Optimize Dosage and Duration: Administer the optimal dose for the shortest effective duration to eradicate the pathogen. Prolonged exposure to sub-therapeutic concentrations can promote resistance.

  • Implement Biosecurity Measures: Focus on preventative measures, such as good water quality management, proper nutrition, and biosecurity protocols, to reduce the incidence of bacterial diseases.

  • Rotate Antibiotics (under veterinary guidance): In consultation with a veterinarian, consider rotating different classes of antibiotics to reduce the selection pressure for resistance to a single drug.

Frequently Asked Questions (FAQs)

What is the general recommended dosage of Oxolinic acid for fish?

The recommended dosage of Oxolinic acid for fish typically ranges from 10 to 30 mg per kg of body weight per day, administered orally through medicated feed for a duration of 7 to 10 days.[1] For some species like Nile tilapia, a common dosage is 12 mg/kg of biomass per day for seven consecutive days.[4][7][8]

How is Oxolinic acid administered to fish?

Oxolinic acid is most commonly administered to fish mixed in the feed.[1][6] This method ensures a more controlled and consistent dosage to a population of fish.

What bacterial diseases is Oxolinic acid effective against?

Oxolinic acid is a synthetic antibacterial agent effective against a broad range of Gram-negative bacteria that are pathogenic to fish.[1][6] It has been successfully used to control diseases such as furunculosis (caused by Aeromonas salmonicida), vibriosis (caused by Vibrio spp.), and enteric redmouth disease (caused by Yersinia ruckeri).[1]

What are the key factors that influence the dosage of Oxolinic acid?

The optimal dosage of Oxolinic acid is influenced by several factors, including:

  • Fish Species: Different species can have different pharmacokinetic profiles, affecting drug absorption and elimination.[2][3][9]

  • Water Temperature: Temperature significantly affects the metabolism and drug kinetics in fish.[1][2]

  • Pathogen Susceptibility: The minimum inhibitory concentration (MIC) of the target pathogen will determine the required therapeutic concentration.

  • Fish Size and Age: These factors can also influence drug metabolism and distribution.

Are there any safety concerns with using Oxolinic acid in fish intended for human consumption?

Yes, like any veterinary medicine, there are concerns about drug residues in the edible tissues of fish. Regulatory agencies in different countries have established Maximum Residue Limits (MRLs) for Oxolinic acid in fish.[10][11] It is crucial to observe the recommended withdrawal period after treatment to ensure that the residue levels fall below these limits before the fish are harvested for human consumption.

Data Presentation

Table 1: Recommended Dosages and Efficacy of Oxolinic Acid in Different Fish Species

Fish SpeciesPathogenDosageTreatment DurationEfficacy/ObservationsReference
Atlantic SalmonAeromonas salmonicida (Furunculosis)5-20 mg/kg body weight2 doses, 4 days apartHigh survival rates compared to nalidixic acid.[1]
Rainbow Trout-12 mg/kg body weight/day7 daysResidue levels in muscle and skin depleted to 50 µg/kg at 144 hours post-treatment at 9-10°C.[10]
Nile TilapiaAeromonas hydrophila12 mg/kg biomass/day7 daysImproved recovery, faster wound healing, and decreased plasma biochemical parameters compared to untreated group.[7][8]
Channel Catfish---Shows different pharmacokinetic profile compared to rainbow trout at similar temperatures.[3]
Lumpfish-25 mg/kg body weight (single oral dose)-Peak plasma concentration (Cmax) of 2.12 µg/ml after 10.3 hours (Tmax).[12]

Table 2: Pharmacokinetic Parameters of Oxolinic Acid in Different Fish Species

Fish SpeciesWater Temperature (°C)Administration RouteDoseTmax (hours)Cmax (µg/mL or µg/g)Elimination Half-life (t½β) (hours)Bioavailability (%)Reference
Rainbow Trout16Oral75 mg/kg24.32.1 µg/mL (serum)55.419.9[1]
Rainbow Trout14Oral---81.390.7[3]
Channel Catfish24Oral---40.956.0[3]
Channel Catfish14Oral---69.391.8[3]
Lumpfish-Oral25 mg/kg10.32.12 µg/mL (plasma)21-[12]

Experimental Protocols

Protocol 1: Determination of Oxolinic Acid Pharmacokinetics in a New Fish Species

This protocol outlines a general methodology for determining the pharmacokinetic profile of Oxolinic acid in a fish species for which this data is not available.

1. Animal Housing and Acclimation:

  • Acclimate the fish to the experimental tanks and water conditions (temperature, pH, etc.) for at least two weeks prior to the experiment.

  • Ensure a constant and monitored water temperature, as this is a critical variable.

2. Dosing:

  • Administer a single oral dose of Oxolinic acid. This can be done via gavage or by incorporating a known concentration into a feed pellet that is readily consumed. A common dose for pharmacokinetic studies is 10-75 mg/kg body weight.

3. Sampling:

  • Collect blood and tissue samples (e.g., muscle, liver, kidney) from a subset of fish at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).

  • The number of fish per time point should be sufficient for statistical analysis.

4. Sample Analysis:

  • Analyze the concentration of Oxolinic acid in the plasma/serum and tissue samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, elimination half-life (t½β), and Area Under the Curve (AUC).

Protocol 2: Efficacy Trial of Oxolinic Acid Against a Bacterial Pathogen

This protocol describes a typical in vivo efficacy trial.

1. Pathogen Challenge:

  • Challenge the fish with a specific bacterial pathogen at a predetermined dose that causes a consistent level of infection but not overwhelming mortality. The challenge can be administered via injection or immersion.

2. Treatment Groups:

  • Establish multiple treatment groups, including:

    • A negative control group (no challenge, no treatment).
    • A positive control group (challenged, no treatment).
    • Several treatment groups receiving different doses of Oxolinic acid in their feed.

3. Treatment Administration:

  • Begin administering the medicated feed at a specified time post-challenge (e.g., when clinical signs of disease first appear).

  • Continue the treatment for a predetermined duration (e.g., 7-10 days).

4. Monitoring and Data Collection:

  • Record daily mortalities in each group.

  • Observe and score clinical signs of the disease.

  • At the end of the trial, collect tissue samples for bacteriological analysis to confirm the presence or absence of the pathogen.

5. Data Analysis:

  • Calculate the relative percent survival (RPS) for each treatment group compared to the positive control.

  • Statistically analyze the differences in mortality and clinical scores between the groups to determine the effective dose.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Analysis cluster_outcome Outcome acclimation Fish Acclimation dosing Oxolinic Acid Dosing acclimation->dosing Single Oral Dose blood_sampling Blood Sampling dosing->blood_sampling Time Points tissue_sampling Tissue Sampling dosing->tissue_sampling Time Points hplc HPLC Analysis blood_sampling->hplc tissue_sampling->hplc pk_modeling Pharmacokinetic Modeling hplc->pk_modeling Concentration Data dosage_optimization Dosage Optimization pk_modeling->dosage_optimization Calculated Parameters

Caption: Workflow for determining the pharmacokinetics of Oxolinic acid in fish.

signaling_pathway oxolinic_acid Oxolinic Acid bacterial_cell Bacterial Cell oxolinic_acid->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) oxolinic_acid->dna_gyrase Inhibits bacterial_cell->dna_gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase dna_replication DNA Replication relaxed_dna->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death Blocked

Caption: Mechanism of action of Oxolinic acid, inhibiting bacterial DNA gyrase.

References

How to improve the detection limit for Oxolinic acid in water samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection limit for Oxolinic acid in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in lowering the detection limit for Oxolinic acid in water?

A1: Sample pre-concentration is the most critical step. Techniques like Solid-Phase Extraction (SPE) can concentrate the analyte from a large volume of water, significantly increasing its concentration before analysis and thereby lowering the overall detection limit.[1][2] Pre-concentration factors of up to 250 can be achieved, allowing for detection at the ng/L level.[1]

Q2: Which analytical detector is most sensitive for Oxolinic acid analysis?

A2: A Fluorescence Detector (FLD) coupled with High-Performance Liquid Chromatography (HPLC) is generally the best choice for achieving high sensitivity when analyzing Oxolinic acid.[3] While a UV detector can be used, fluorescence detection typically offers a lower limit of detection for this compound.[4][5] For even greater specificity and sensitivity, tandem Mass Spectrometry (MS/MS) can be employed.[6]

Q3: How does pH affect the analysis?

A3: pH plays a crucial role in both sample preparation and chromatographic separation. Acidifying the water sample prior to Solid-Phase Extraction (SPE) has been shown to enhance the recovery of Oxolinic acid and other similar compounds.[6] The pH of the mobile phase in HPLC is also a critical parameter that needs to be optimized to ensure good peak shape and separation.[7]

Q4: What are the benefits of using an internal standard?

A4: Using an internal standard, such as Nalidixic acid or Flumequine, is highly recommended.[1][3][8] An internal standard helps to correct for variations in sample extraction, injection volume, and instrument response, leading to improved accuracy and precision of the quantitative results.

Q5: Are there alternative methods to chromatography for detecting Oxolinic acid?

A5: Yes, emerging technologies like electrochemical sensors are being developed for the detection of various pollutants in water.[9][10] These sensors can offer rapid, sensitive, and potentially field-portable analysis, though they may require specific method development for Oxolinic acid.[11][12] Additionally, competitive enzyme-linked immunosorbent assays (ELISA) are available for screening purposes.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no recovery of Oxolinic acid after Solid-Phase Extraction (SPE). - Incorrect sorbent type for the analyte.- Sample pH not optimal for retention.- SPE cartridge dried out before sample loading.- Inappropriate elution solvent.- High flow rate during sample loading.- Use a water-wettable, polymeric sorbent like Oasis HLB or Oasis MAX.[6][14]- Acidify the water sample before loading it onto the SPE cartridge.[6]- Ensure the sorbent bed does not dry out after the conditioning step.[15]- Use an appropriate elution solvent, such as methanol.[6]- Maintain a slow and consistent flow rate (e.g., ≤10 mL/min) during sample loading and washing.[6]
High background noise or interfering peaks in the chromatogram. - Insufficient sample cleanup.- Matrix effects from complex water samples (e.g., wastewater, river water).- Contaminated reagents or glassware.- Optimize the "wash" step in your SPE protocol to remove more interferences.[15]- Employ a more selective sample preparation technique or a more specific detector like a mass spectrometer.[6]- Use high-purity solvents (HPLC grade or better) and thoroughly clean all glassware.[16]
Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC. - Mismatch between sample solvent and mobile phase.- Incompatible mobile phase pH.- Column degradation or contamination.- The final extract should be dissolved in a solvent similar in composition to the initial mobile phase.[17]- Adjust the mobile phase pH; for quinolones, an acidic mobile phase (e.g., using formic or oxalic acid) is common.[7][17]- Use a guard column to protect the analytical column. If performance degrades, flush or replace the column.
Low sensitivity or inability to reach the desired detection limit. - Insufficient sample pre-concentration.- Sub-optimal detector settings.- Using a less sensitive detector (e.g., UV instead of Fluorescence).- Increase the volume of the water sample passed through the SPE cartridge to increase the concentration factor.[1]- Optimize the excitation and emission wavelengths for the fluorescence detector.[17]- Switch from a UV detector to a more sensitive Fluorescence Detector (FLD) or a Mass Spectrometer (MS).[3][6]

Data Presentation: Detection Limits of Oxolinic Acid

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Oxolinic acid achieved with different analytical methods and sample matrices.

Analytical MethodDetectorSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference(s)
HPLCFLDRiver WaterLOD: 2 ng/L[14]
HPLCFLDBryophyte (Aquatic Plant)LOD: 1 ng/g; LOQ: 10 ng/g[8]
HPLCFLDMarine SedimentLOD: 1.6 µg/kg[1]
HPLCFLDSalmon MuscleLOD: 0.5 ng/g[1]
HPLCUVTilapia FleshLOD: 2.5 µg/kg; LOQ: 5 µg/kg[5]
HPLCUVTiger Shrimp TissueMinimal Detection Limit: 3.5 ng/g[18]
LCMS/MSRiver Water< LOD to 28 ng/L[6]
LCMS/MSSewage Effluent< LOD to 230 ng/L[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on common SPE methods for quinolone antibiotics in water.[6][14][15]

  • Reagents and Materials:

    • Oasis HLB or similar polymeric SPE cartridges (e.g., 60 mg).[6]

    • HPLC-grade Methanol, Acetonitrile, and Water.

    • Formic acid or Hydrochloric acid for pH adjustment.

    • Internal standard solution (e.g., Nalidixic acid).

    • SPE vacuum manifold.

  • Procedure:

    • Sample pH Adjustment: Collect the water sample (e.g., 250 mL). Spike with the internal standard. Acidify the sample to a pH of approximately 3 using formic acid or HCl.[6]

    • Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Condition the cartridge by passing 5 mL of Methanol, followed by 5 mL of HPLC-grade water through the sorbent. Do not allow the cartridge to dry out.[16]

    • Sample Loading: Load the entire acidified water sample through the SPE cartridge at a slow, controlled flow rate (approximately 5-10 mL/min).[6]

    • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any weakly bound interferences.

    • Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

    • Elution: Place a collection tube inside the manifold. Elute the retained analytes by passing a small volume (e.g., 2 x 3 mL) of Methanol or another suitable organic solvent through the cartridge.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[17] Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase.[17] The sample is now ready for HPLC analysis.

Protocol 2: Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

This protocol provides example conditions for the analysis of Oxolinic acid.[17]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system.

    • Fluorescence Detector (FLD).

    • C18 reversed-phase analytical column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution and an organic solvent. For example, 0.2% v/v formic acid in water (Solvent A) and Methanol (Solvent B).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 40°C.[17]

    • Injection Volume: 10 µL.[17]

    • FLD Settings: Excitation wavelength: 325 nm, Emission wavelength: 365 nm.[17]

  • Quantification:

    • Prepare a series of calibration standards of Oxolinic acid (e.g., 0.01 - 5 µg/mL) containing the internal standard at a constant concentration.[17]

    • Inject the standards and the prepared samples into the HPLC system.

    • Construct a calibration curve by plotting the ratio of the Oxolinic acid peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of Oxolinic acid in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Water Sample Collection (e.g., 250 mL) spike 2. Spike with Internal Standard sample->spike acidify 3. Acidify Sample (pH ~3) spike->acidify load 5. Load Sample onto SPE Cartridge acidify->load condition 4. Condition SPE Cartridge (Methanol -> Water) condition->load wash 6. Wash Cartridge (Remove Interferences) load->wash elute 7. Elute Oxolinic Acid (Methanol) wash->elute concentrate 8. Evaporate & Reconstitute (Final Volume: 1 mL) elute->concentrate hplc 9. Inject into HPLC-FLD System concentrate->hplc quantify 10. Data Acquisition & Quantification hplc->quantify

Caption: Workflow for improving Oxolinic acid detection in water.

logical_relationships lod Lower Detection Limit preconcentration Sample Pre-concentration (SPE) preconcentration->lod Increases Analyte Conc. detector Detector Choice (FLD / MS) detector->lod Improves Signal-to-Noise cleanup Effective Sample Cleanup cleanup->lod Reduces Background Noise hplc_opt HPLC Optimization hplc_opt->lod Enhances Peak Response spe_params SPE Parameters (Sorbent, pH, Flow Rate) spe_params->preconcentration hplc_params Chromatographic Conditions (Mobile Phase, Column) hplc_params->hplc_opt matrix Matrix Interference Reduction matrix->cleanup detector_params Detector Sensitivity (Wavelengths) detector_params->detector

Caption: Key factors for lowering the detection limit of Oxolinic acid.

References

How to address the potential for cross-contamination in Oxolinic acid residue analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for cross-contamination during Oxolinic acid residue analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues related to cross-contamination in a question-and-answer format.

Q1: What are the primary sources of cross-contamination in Oxolinic acid residue analysis?

A1: Cross-contamination can originate from several sources throughout the analytical workflow. The most common sources include:

  • Sample Preparation: Contaminated glassware, mortars and pestles, homogenizers, or reusable solid-phase extraction (SPE) cartridges can introduce Oxolinic acid from one sample to another. Improperly cleaned tools are a major contributor.[1]

  • Laboratory Environment: Airborne particles or aerosols generated during the handling of high-concentration standards or samples can settle on surfaces and contaminate subsequent samples.[1] Maintaining a clean workspace is crucial.[2][3]

  • Analytical Instrumentation (Carryover): Residues of Oxolinic acid can adhere to surfaces within the liquid chromatography (LC) system, particularly the autosampler needle, injection port, and column.[4][5][6] This is often referred to as "carryover."

  • Reagents and Solvents: Impurities in the chemicals and solvents used for extraction and analysis can be a source of contamination.[1]

Q2: I'm observing unexpected peaks corresponding to Oxolinic acid in my blank injections. What is the likely cause and how can I fix it?

A2: Unexpected peaks in blank injections are a classic sign of carryover from the analytical instrument, most commonly the autosampler.[4][5] This occurs when traces of the analyte from a previous, more concentrated sample are injected with the blank.

Troubleshooting Steps:

  • Optimize Autosampler Wash Protocol: The autosampler's needle wash is the first line of defense.

    • Wash Solvent Selection: Use a wash solvent that can effectively solubilize Oxolinic acid. A mixture of water and an organic solvent like acetonitrile or methanol is often a good starting point.[6][7] For stubborn carryover, consider adding a small amount of acid or base to the wash solvent to improve solubility, depending on the mobile phase composition.

    • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.[7] Implementing both pre- and post-injection washes can significantly reduce carryover.[7]

  • Inject Multiple Blanks: After analyzing a high-concentration sample, inject a series of blank samples to flush the system. Monitor the peak area of the carryover to ensure it decreases with each subsequent blank injection.[8]

  • Check for Adsorption: Oxolinic acid may adsorb to surfaces in the sample flow path. Using injector rotor seals made of materials like Delrin or PEEK can reduce adsorption of hydrophobic compounds.[4]

Q3: How can I prevent cross-contamination during the sample preparation stage?

A3: Meticulous sample handling and cleaning procedures are essential to prevent cross-contamination during sample preparation.

  • Dedicated Glassware and Tools: If possible, use dedicated glassware and tools for high-concentration and low-concentration samples.

  • Thorough Cleaning: Establish a rigorous cleaning protocol for all reusable items. This should include washing with a suitable detergent, followed by rinsing with purified water and a solvent known to dissolve Oxolinic acid.[9][10]

  • Use of Disposable Items: Whenever feasible, use disposable items such as pipette tips, vials, and SPE cartridges to eliminate the risk of carryover from these sources.

  • Sample Processing Order: Analyze samples in order of expected concentration, from lowest to highest. This minimizes the risk of a high-concentration sample contaminating subsequent low-concentration samples.

  • QuEChERS Method: Consider using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is designed to be efficient and reduce the number of handling steps, thereby minimizing opportunities for contamination.[11][12]

Q4: What are acceptable levels of carryover in Oxolinic acid residue analysis?

A4: The acceptable level of carryover depends on the sensitivity of the analytical method and the regulatory requirements for the specific matrix being tested. Ideally, carryover should be less than 0.1% of the analyte signal in the preceding high-concentration sample when a blank is injected.[5] For highly sensitive LC-MS/MS methods, the goal is often to achieve near-zero carryover.[13] Regulatory bodies like the FDA and European Union have established Maximum Residue Limits (MRLs) for veterinary drugs in food products, and analytical methods must be validated to ensure that carryover does not lead to false positives that exceed these limits.[14][15]

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated Oxolinic acid residue analysis methods. While specific carryover percentages are not always published, a well-developed method will demonstrate minimal carryover, as evidenced by clean blank chromatograms following high-concentration standards.

Table 1: Performance Characteristics of an HPLC-Fluorescence Method for Oxolinic Acid in Chinese Mitten Crab

ParameterSerumMuscle
Recovery (at 100 ppb) 92%82%
Limit of Detection (LOD) 1 ppb1 ppb
Linearity (R²) (1-100 ppb) > 0.999> 0.999

Data sourced from a study on Oxolinic acid residue in Chinese mitten crab.[16]

Table 2: Performance Parameters of an LC-UV Method for Oxolinic Acid in Tilapia Flesh

ParameterValue
Linearity (R²) (2.5-1000 µg/kg) 0.99
Precision (RSD) < 23%
Accuracy -20% to +10%
Limit of Quantification (LOQ) 5 µg/kg
Limit of Detection (LOD) 2.5 µg/kg

Data from a study monitoring Oxolinic acid residues in tilapia.[17]

Experimental Protocols

Protocol 1: General Laboratory Cleaning Procedure to Prevent Cross-Contamination

This protocol outlines a general procedure for cleaning laboratory surfaces and equipment to minimize the risk of cross-contamination with Oxolinic acid residues.

  • Preparation: Prepare a cleaning solution of a suitable laboratory detergent in warm water.[9] For disinfection, a 5% Dettol/Savlon solution or a 250-300 ppm chlorine solution can be used.[3]

  • Surface Cleaning:

    • Wipe down all benchtops, instrument surfaces, and high-touch areas (e.g., door handles, equipment keypads) with the detergent solution.[9]

    • Use slow, deliberate motions to avoid creating aerosols.[9]

    • Clean from the least contaminated areas to the most contaminated areas.[9]

  • Rinsing: Rinse the surfaces thoroughly with a cloth dampened with purified water to remove any detergent residue.[9]

  • Disinfection (if necessary): Apply the disinfectant solution to the surfaces and allow for the manufacturer-recommended contact time.[18]

  • Final Rinse and Drying: Rinse again with purified water and allow the surfaces to air dry completely before resuming work.[3]

  • Tool Cleaning:

    • Disassemble any reusable equipment, such as homogenizers or glassware.

    • Wash all parts with the detergent solution.

    • Rinse thoroughly with tap water, followed by a final rinse with purified water.

    • Allow to dry completely before storage or reuse.

Protocol 2: Autosampler Wash Method Optimization to Minimize Carryover

This protocol describes a systematic approach to optimizing an autosampler wash method to reduce carryover of Oxolinic acid.

  • Initial Wash Solvent Selection: Prepare a primary wash solution that mimics the initial mobile phase conditions, typically a mixture of water and a compatible organic solvent (e.g., 90:10 water:acetonitrile).[7]

  • Strong Wash Solvent Selection: Prepare a secondary, stronger wash solution with a higher percentage of organic solvent (e.g., 50:50 water:acetonitrile or 100% acetonitrile) to remove more hydrophobic residues.[7]

  • Carryover Evaluation:

    • Inject a high-concentration standard of Oxolinic acid.

    • Immediately follow with an injection of a blank solution (e.g., mobile phase).

    • Analyze the chromatogram of the blank injection for the presence of an Oxolinic acid peak.

  • Optimization of Wash Parameters:

    • If carryover is observed, increase the wash volume and/or the duration of the wash cycle in the autosampler program.[7]

    • Implement both a pre-injection and a post-injection wash.[7]

    • Experiment with different compositions of the wash solvents. For acidic compounds like Oxolinic acid, adding a small amount of a basic modifier to the wash solvent may improve cleaning efficiency.

  • Verification: Once the wash method is optimized, repeat the carryover evaluation by injecting a high-concentration standard followed by a blank to confirm that the carryover has been reduced to an acceptable level.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Solvent Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection Autosampler Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Contam_Prep Contaminated Glassware/Tools Contam_Prep->Homogenization Contam_LC Instrument Carryover Contam_LC->Injection

Caption: Workflow for Oxolinic acid residue analysis highlighting potential points of cross-contamination.

troubleshooting_workflow Start Unexpected Peak in Blank Check_Carryover Suspect Instrument Carryover Start->Check_Carryover Optimize_Wash Optimize Autosampler Wash (Solvent, Volume, Duration) Check_Carryover->Optimize_Wash Yes Check_Prep Review Sample Preparation Procedures Check_Carryover->Check_Prep No Inject_Blanks Inject Multiple Blanks Optimize_Wash->Inject_Blanks Problem_Solved Problem Resolved Inject_Blanks->Problem_Solved Clean_Glassware Implement Rigorous Glassware/Tool Cleaning Check_Prep->Clean_Glassware Use_Disposables Use Disposable Labware Clean_Glassware->Use_Disposables Re_evaluate Re-evaluate Method Use_Disposables->Re_evaluate Re_evaluate->Start Persistent Re_evaluate->Problem_Solved Fixed

Caption: Troubleshooting logic for addressing unexpected peaks in blank samples during Oxolinic acid analysis.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Oxolinic Acid and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Oxolinic acid and Nalidixic acid, two foundational first-generation quinolone antibiotics. While structurally similar, their performance against key bacterial pathogens exhibits notable differences. This analysis is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of their mechanism of action and testing workflows.

Mechanism of Action: Inhibition of DNA Gyrase

Both Oxolinic acid and Nalidixic acid exert their bactericidal effects by targeting the same essential bacterial enzyme: DNA gyrase (Type II topoisomerase).[1][2] This enzyme is crucial for managing DNA topology by introducing negative supercoils into the DNA helix, a process vital for DNA replication, transcription, and repair.

The quinolones bind to the DNA-gyrase complex, stabilizing it after the enzyme has cleaved the DNA strands. This prevents the re-ligation of the strands, leading to an accumulation of double-strand breaks. These breaks are catastrophic for the bacterial cell, ultimately triggering cell death.[2][3]

Mechanism_of_Action cluster_0 Bacterial Cell Drug Oxolinic Acid or Nalidixic Acid Gyrase DNA Gyrase (Topoisomerase II) Drug->Gyrase  Inhibits Replication DNA Replication & Repair Blocked Gyrase->Replication  Blocks process Death Bacterial Cell Death Replication->Death Leads to  

Caption: Mechanism of action for Oxolinic and Nalidixic acid.

Comparative In Vitro Antibacterial Activity

Quantitative data from various studies consistently demonstrate that Oxolinic acid has greater in vitro potency than Nalidixic acid against a wide range of bacterial pathogens, particularly Gram-negative bacteria.[4][5] This enhanced activity is reflected in its lower Minimum Inhibitory Concentration (MIC) values. A study comparing their activity against 500 bacterial strains from urinary tract infections found that where a difference in sensitivity existed, it was always in favor of Oxolinic acid.[4] This superiority was especially evident against Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus species.[4]

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens

Bacterial SpeciesOxolinic Acid MIC (µg/mL)Nalidixic Acid MIC (µg/mL)Key Observations
Escherichia coli0.4 - 53 - 64+Oxolinic acid is generally more active against E. coli.[3][6][7]
Proteus mirabilis~14 - 50+Oxolinic acid shows significantly higher activity against Proteus species.[4][8]
Klebsiella pneumoniae0.4 - 56 - 94.6% resistantOxolinic acid is more potent, though resistance in Klebsiella is common for both agents.[3][9]
Staphylococcus aureus0.4 - 1>100Oxolinic acid has activity against S. aureus, whereas Nalidixic acid is largely inactive.[3][4]

Note: MIC values can vary significantly between different strains and testing methodologies. The data presented are representative ranges from published literature.

Experimental Protocols

Accurate determination of antibacterial activity relies on standardized laboratory procedures. The most common methods for quantifying the efficacy of agents like Oxolinic and Nalidixic acid are the Broth Microdilution method for determining MIC and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for assessing the Zone of Inhibition (ZOI).

Caption: Standard experimental workflows for antibacterial susceptibility testing.

1. Broth Microdilution Method (MIC & MBC Determination)

This method determines the minimum concentration of an antibiotic required to inhibit bacterial growth (MIC) and to kill bacteria (MBC).

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), standardized bacterial inoculum (0.5 McFarland standard), stock solution of the antibiotic.

  • Protocol:

    • Preparation: Dispense 100 µL of MHB into each well of a 96-well plate.

    • Serial Dilution: Create a two-fold serial dilution of the antibiotic across the plate. Start by adding 100 µL of the antibiotic stock to the first well, mix, and then transfer 100 µL to the next well. Repeat this process across the row to create a concentration gradient. Discard the final 100 µL from the last well.

    • Inoculation: Prepare a diluted bacterial inoculum as per CLSI guidelines. Add a standardized volume (typically 5-10 µL) of this inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no drug).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed compared to the growth control.

    • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth and plate it onto an antibiotic-free agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% kill rate.

2. Agar Disk Diffusion Method (Zone of Inhibition)

This qualitative method assesses the susceptibility of bacteria to an antibiotic based on the size of a growth-inhibition zone.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile swabs, standardized bacterial inoculum (0.5 McFarland standard), paper disks impregnated with a known concentration of the antibiotic.

  • Protocol:

    • Inoculation: Dip a sterile swab into the standardized bacterial inoculum, ensuring to remove excess liquid by pressing it against the inside of the tube.

    • Plating: Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Disk Application: Aseptically place an antibiotic-impregnated disk onto the center of the agar surface.

    • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

    • Measurement: After incubation, measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Conclusion

The experimental evidence clearly indicates that Oxolinic acid possesses superior in vitro antibacterial activity compared to Nalidixic acid . Its lower MIC values against a broader spectrum of pathogens, including its notable efficacy against Staphylococcus aureus, make it a more potent first-generation quinolone.[3][4] While both drugs share a common mechanism of action by inhibiting DNA gyrase, the structural differences in Oxolinic acid translate to enhanced enzymatic inhibition and greater antibacterial efficacy. However, it is important to note that cross-resistance between the two agents is common.[5] For researchers in drug development, Oxolinic acid serves as a more potent baseline compound within the foundational quinolone class for comparative studies.

References

A Comparative Efficacy Analysis of Oxolinic Acid and Flumequine in Aquaculture Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two critical quinolone antibiotics, Oxolinic acid and flumequine, in the treatment of bacterial diseases in fish. The following sections present a detailed analysis of their performance based on available experimental data, including pharmacokinetic profiles, in vitro activity, and in vivo efficacy.

Quantitative Data Comparison

To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for Oxolinic acid and flumequine from various studies.

Table 1: Pharmacokinetic Properties in Fish
ParameterOxolinic AcidFlumequineFish SpeciesTemperature (°C)AdministrationDosageReference
Maximum Plasma Concentration (Cmax) 2.12 µg/mL2.77 µg/mLLumpfish (Cyclopterus lumpus)-Oral25 mg/kg[1][2]
--Atlantic salmon (Salmo salar)10Oral25 mg/kg[3]
Time to Cmax (Tmax) 10.3 h7.7 hLumpfish (Cyclopterus lumpus)-Oral25 mg/kg[1][2]
Elimination Half-life (t½) 21 h22 hLumpfish (Cyclopterus lumpus)-Oral25 mg/kg[1][2]
Bioavailability 30.1%-Atlantic salmon (Salmo salar)10Oral-[3]
Table 2: In Vitro Activity - Minimum Inhibitory Concentrations (MICs)
PathogenOxolinic Acid (µg/mL)Flumequine (µg/mL)Reference
Aeromonas salmonicida 0.06 - 150.024 - 6.25[1][2]
Vibrio anguillarum --[1]
Vibrio salmonicida --[1]
Yersinia ruckeri --[1]

Note: A lower MIC value indicates greater in vitro activity.

Table 3: In Vivo Efficacy - Relative Percent Survival (RPS)
DiseasePathogenOxolinic AcidFlumequineFish SpeciesDosageDurationRPS (%)Reference
FurunculosisAeromonas salmonicidaAtlantic salmon (Salmo salar)25 mg/kg/day10 days56.4[4]
VibriosisVibrio anguillarumCod (Gadus morhua)10 mg/kg/day-61[4][5]
VibriosisVibrio anguillarumCod (Gadus morhua)20 mg/kg/day-68[4][5]
VibriosisVibrio anguillarumLumpfish (Cyclopterus lumpus)25 mg/kg--[6]

Note: RPS is calculated as: [1 - (% mortality in treated group / % mortality in control group)] x 100. Higher RPS indicates greater efficacy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were primarily determined using the broth microdilution method. A standardized protocol involves the following steps:

  • Bacterial Isolate Preparation: Pure cultures of the target fish pathogen are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to a specific optical density, corresponding to a known bacterial concentration (e.g., 10^5 CFU/mL).[7]

  • Antimicrobial Dilution: Serial twofold dilutions of Oxolinic acid and flumequine are prepared in 96-well microtiter plates containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a temperature suitable for the specific pathogen (e.g., 22°C for Aeromonas salmonicida) for a defined period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Challenge Study for Efficacy Evaluation

The in vivo efficacy of Oxolinic acid and flumequine is typically evaluated through controlled challenge studies. A general experimental workflow is as follows:

  • Acclimation: Healthy fish of a specific species and size are acclimated to the experimental conditions (tank environment, water quality, and temperature).

  • Challenge: Fish are challenged with a pathogenic bacterium via methods that mimic natural infection routes, such as cohabitation with infected individuals or immersion in a bacterial suspension.[8]

  • Treatment: Post-challenge, fish are divided into treatment groups and a control group. The treatment groups receive feed medicated with specific dosages of Oxolinic acid or flumequine for a defined duration. The control group receives non-medicated feed.

  • Monitoring: Mortalities in all groups are recorded daily for a specified period.

  • Efficacy Calculation: The Relative Percent Survival (RPS) is calculated to determine the protective effect of the treatment.

Visualizations

Mechanism of Action of Quinolones

The following diagram illustrates the common mechanism of action for quinolone antibiotics like Oxolinic acid and flumequine, which target bacterial DNA gyrase and topoisomerase IV.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Topoisomerase_IV->Cell_Death Inhibition leads to Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Decatenates DNA_Replication DNA Replication & Transcription DNA_Replication->Topoisomerase_IV Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication

Caption: Mechanism of action of quinolone antibiotics.

General Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of antimicrobial agents in fish.

Experimental Workflow Start Start Acclimation Fish Acclimation Start->Acclimation Challenge Bacterial Challenge (e.g., cohabitation, immersion) Acclimation->Challenge Grouping Random Assignment to Control & Treatment Groups Challenge->Grouping Treatment Medicated Feed Administration (Oxolinic Acid or Flumequine) Grouping->Treatment Monitoring Daily Mortality Recording Treatment->Monitoring Data_Analysis RPS Calculation Monitoring->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: In vivo efficacy testing workflow.

References

A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, enabling the precise and simultaneous quantification of multiple analytes within a single sample. This guide provides a comparative overview of validated HPLC methods for the concurrent determination of Oxolinic Acid and other quinolone antibiotics, a class of synthetic antibacterial agents widely used in veterinary and human medicine. The following sections detail the experimental protocols and performance data from various studies, offering a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.

Comparative Performance of HPLC Methods

The efficacy of an HPLC method is evaluated through a series of validation parameters. The tables below summarize the quantitative performance of different methods for the simultaneous analysis of Oxolinic Acid and other quinolones, providing a clear comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: Linearity Data for the Determination of Quinolones by HPLC

QuinoloneMethod 1: Linearity Range (µg/mL)Method 1: Correlation Coefficient (r²)Method 2: Linearity Range (µg/mL)Method 2: Correlation Coefficient (r²)Method 3: Linearity Range (mg/kg)Method 3: Correlation Coefficient (r²)
Oxolinic Acid 0.05 - 10.0> 0.996--up to 0.5> 0.995
Nalidixic Acid 0.05 - 10.0> 0.996----
Flumequine 0.05 - 10.0> 0.996----
Piromidic Acid 0.05 - 10.0> 0.996----
Danofloxacin 0.005 - 2.0> 0.996--up to 0.5> 0.995
Enrofloxacin 0.05 - 10.0> 0.9960.25 - 0.750.9999up to 0.5> 0.995
Sarafloxacin 0.05 - 10.0> 0.996----
Ciprofloxacin --0.25 - 0.750.9999up to 0.5> 0.995

Method 1[1], Method 2[2], Method 3[3]

Table 2: Recovery and Precision Data for the Determination of Quinolones by HPLC

QuinoloneMethod 1: Spiked Levels (ppm)Method 1: Average Recovery (%)Method 1: Coefficient of Variation (%)Method 2: Recovery (%)Method 2: Relative Standard Deviation (RSD) (%)Method 3: Recovery (%)Method 3: Precision (<%)
Oxolinic Acid 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.8--89.5 - 105.0< 8.3
Nalidixic Acid 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.8----
Flumequine 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.8----
Piromidic Acid 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.8----
Danofloxacin 0.001, 0.01, 0.04, 0.2074.3 - 99.9< 5.8--89.5 - 105.0< 8.3
Enrofloxacin 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.898.6 - 100.4≤ 1.489.5 - 105.0< 8.3
Sarafloxacin 0.01, 0.1, 0.4, 2.074.3 - 99.9< 5.8----
Ciprofloxacin ---98.6 - 100.4≤ 1.489.5 - 105.0< 8.3

Method 1[1], Method 2[2], Method 3[3]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for the Determination of Quinolones by HPLC

QuinoloneMethod 1: LOD (ppm)Method 1: LOQ (ppm)Method 2: LOD (µg/mL)Method 2: LOQ (µg/mL)Method 3: LOD (mg/kg)Method 3: LOQ (mg/kg)
Oxolinic Acid 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)---0.004 - 0.020.01 - 0.05
Nalidixic Acid 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)-----
Flumequine 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)-----
Piromidic Acid 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)-----
Danofloxacin 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)---0.004 - 0.020.01 - 0.05
Enrofloxacin 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)-0.13-0.004 - 0.020.01 - 0.05
Sarafloxacin 0.01 - 0.04 (PDA), 0.0006 - 0.05 (Fluorescence)-----
Ciprofloxacin --0.13-0.004 - 0.020.01 - 0.05

Method 1[1], Method 2[2], Method 3[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of HPLC methods. The following sections outline the key experimental conditions for the cited studies.

Method 1: Simultaneous Determination of Seven Quinolones in Livestock and Marine Products [1]

  • Sample Preparation: Quinolones were extracted from tissues (chicken, pork, and fish) with a mixture of 0.3% metaphosphoric acid and acetonitrile (1:10, v/v). The extract was then cleaned up using a Bond Elut C18 solid-phase extraction cartridge.

  • Chromatographic Conditions:

    • Column: Cosmosil 5C18-AR-II (5 µm, 4.6 mm i.d. x 250 mm).

    • Mobile Phase: A mixture of acetonitrile and 0.05M NaH2PO4 (pH 2.5) in a 35:65 (v/v) ratio, containing 3.5 mM sodium dodecyl sulfate.

    • Detection: Photodiode Array (PDA) detector and a fluorescence detector with wavelength programming.

Method 2: Simultaneous Quantitative Determination of Eight Fluoroquinolones [4]

  • Sample Preparation: The method was developed for bulk form and pharmaceutical products. Specific sample preparation for different matrices is not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: Chromolith® RP-18 end-capped column.

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.5; 15 mM).

    • Flow Rate: 2 mL/min.

    • Detection: UV detection at 280 nm.

Method 3: Quantification of Oxolinic Acid, Danofloxacin, Ciprofloxacin, and Enrofloxacin in Meats [3]

  • Sample Preparation: The study utilized micellar liquid chromatography, which often involves simplified sample preparation, though specific details are not provided in the abstract.

  • Chromatographic Conditions:

    • Technique: Micellar liquid chromatography.

    • Detection: Fluorescence detection.

Visualizing the Workflow and Logic

To better understand the processes involved in HPLC method validation, the following diagrams illustrate the general experimental workflow and the logical relationships between key validation parameters.

HPLC_Validation_Workflow start Start: Method Development Goal sample_prep Sample Preparation (Extraction, Clean-up) start->sample_prep chrom_sep Chromatographic Separation (Column, Mobile Phase, Flow Rate) sample_prep->chrom_sep detection Detection (UV, Fluorescence, MS) chrom_sep->detection data_acq Data Acquisition detection->data_acq validation Method Validation data_acq->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness analysis Routine Analysis of Samples validation->analysis end End: Validated Method analysis->end Validation_Parameters_Relationship cluster_parameters Core Validation Parameters method Validated HPLC Method A reliable and reproducible analytical procedure linearity Linearity Proportional response to concentration method->linearity ensures accuracy Accuracy Closeness to the true value (Recovery) method->accuracy ensures precision Precision Agreement between replicate measurements method->precision ensures specificity Specificity Ability to assess analyte unequivocally method->specificity ensures sensitivity Sensitivity LOD & LOQ method->sensitivity defines linearity->accuracy precision->accuracy

References

A comparative analysis of the cytotoxicity of Oxolinic acid and its metal complexes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of oxolinic acid, a first-generation quinolone antibiotic, and its metal complexes. The repositioning of existing drugs as potential anticancer agents is a growing field of research. Quinolones, including oxolinic acid, have garnered interest for their pro-apoptotic and antiproliferative properties.[1] Complexation with metal ions can further enhance the biological activity of these compounds. This guide summarizes the available experimental data on the cytotoxicity of oxolinic acid and its rare-earth metal complexes, provides detailed experimental methodologies, and visualizes the proposed mechanism of action.

Data Presentation: Comparative Cytotoxicity (IC50)

The cytotoxic activity of oxolinic acid and its rare-earth metal complexes was evaluated against human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial cells (HUVEC). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were determined after 48 hours of incubation.[1]

CompoundIC50 on LoVo (μM)IC50 on MDA-MB-231 (μM)IC50 on HUVEC (μM)
Oxolinic Acid (oxo)164.20 ± 10.3151.27 ± 11.51>200
[Y(oxo)(OH)(H₂O)] (Y oxo)68.34 ± 15.6533.22 ± 14.92>200
[La(oxo)(OH)(H₂O)] (La oxo)110.80 ± 29.8980.72 ± 13.01>200
[Sm(oxo)(OH)(H₂O)]·H₂O (Sm oxo)41.51 ± 15.2840.42 ± 6.27>200
[Eu(oxo)(OH)(H₂O)] (Eu oxo)106.60 ± 16.0473.65 ± 19.80>200
[Gd(oxo)(OH)(H₂O)]·0.5H₂O (Gd oxo)56.49 ± 3.8373.79 ± 18.50>200
[Tb(oxo)(OH)(H₂O)]·0.5H₂O (Tb oxo)40.59 ± 7.43>200>200
Cisplatin (Cis-Pt)40.15 ± 13.94-28.46 ± 6.28
Adriamycin (ADR)-7.85 ± 0.70-

Key Observations:

  • Several of the rare-earth metal complexes of oxolinic acid exhibited enhanced cytotoxic activity compared to the parent oxolinic acid molecule, particularly against the LoVo cell line.[1]

  • The Samarium (Sm oxo) and Terbium (Tb oxo) complexes showed cytotoxicity on LoVo cells comparable to the standard anticancer drug, Cisplatin.[1]

  • The Yttrium (Y oxo) and Samarium (Sm oxo) complexes displayed the lowest IC50 values against the MDA-MB-231 cell line among the tested complexes.[1]

  • Importantly, all the tested complexes showed high IC50 values against the normal HUVEC cell line, suggesting a degree of selectivity for cancer cells over non-cancerous cells, a desirable characteristic for potential anticancer agents.[1] In contrast, Cisplatin showed significant toxicity towards the normal cell line.[1]

Experimental Protocols

Synthesis of Rare-Earth Metal Complexes of Oxolinic Acid

The synthesis of the rare-earth metal complexes of oxolinic acid was performed using a microwave-assisted method. In a typical procedure, the sodium salt of oxolinic acid is reacted with the corresponding rare-earth metal salt in a 2:1 molar ratio.[1] The reaction is carried out at 150°C in a microwave oven with continuous stirring.[1] The resulting complexes are obtained as white powders.[1] The general formulas for the synthesized complexes are [M(oxo)(OH)(H₂O)]·nH₂O, where M represents the rare-earth metal ion (Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺) and oxo is the deprotonated oxolinic acid.[1]

Cytotoxicity Evaluation by MTS Assay

The cytotoxic effects of oxolinic acid and its metal complexes were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Culture:

  • Human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and human umbilical vein endothelial cells (HUVEC) were used.

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

Assay Procedure:

  • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells were treated with various concentrations of oxolinic acid, its metal complexes, or the positive controls (Cisplatin and Adriamycin).

  • The plates were incubated for 48 hours.

  • After the incubation period, the MTS reagent was added to each well.

  • The plates were further incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by the viable cells.

  • The absorbance of the formazan product was measured using a microplate reader at a wavelength of 490 nm.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.[3]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTS Assay cluster_3 Data Analysis A Seed MDA-MB-231, LoVo, and HUVEC cells in 96-well plates B Incubate overnight for cell adherence A->B C Add various concentrations of Oxolinic Acid and its metal complexes B->C D Incubate for 48 hours C->D E Add MTS reagent to each well D->E F Incubate for color development E->F G Measure absorbance at 490 nm F->G H Calculate % cell viability and determine IC50 values G->H

Caption: Workflow for determining the cytotoxicity of oxolinic acid and its metal complexes.

Proposed Signaling Pathway for Cytotoxicity

The precise signaling pathways for the cytotoxicity of oxolinic acid and its metal complexes in cancer cells are not yet fully elucidated. However, based on the known mechanisms of quinolones and their ability to interact with DNA, a plausible pathway can be proposed. Quinolones are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to double-strand breaks in DNA, which can trigger a cascade of events leading to programmed cell death (apoptosis). The complexation with metal ions may enhance the DNA binding affinity and the subsequent cellular response.

G cluster_0 Cellular Uptake and DNA Interaction cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade A Oxolinic Acid Metal Complex B Inhibition of Topoisomerase II A->B C DNA Double-Strand Breaks B->C D Activation of DNA Damage Response (e.g., ATM/ATR) C->D E p53 Activation D->E F Upregulation of pro-apoptotic proteins (e.g., Bax) E->F G Downregulation of anti-apoptotic proteins (e.g., Bcl-2) E->G H Mitochondrial Outer Membrane Permeabilization F->H G->H I Caspase Activation H->I J Apoptosis I->J

Caption: A proposed signaling pathway for the induction of apoptosis by oxolinic acid metal complexes.

References

The Enduring Footprint: Oxolinic Acid's Environmental Persistence Compared to Other Veterinary Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental persistence of Oxolinic acid with other key veterinary antibiotics. The following analysis is supported by experimental data to inform environmental risk assessments and guide the development of more sustainable veterinary medicines.

The extensive use of antibiotics in veterinary medicine is a cornerstone of modern animal husbandry, crucial for treating and preventing diseases. However, the subsequent excretion of these compounds and their metabolites into the environment is an escalating concern.[1][2] The persistence of these antibiotics in soil and aquatic ecosystems can disrupt microbial communities, promote the development of antibiotic-resistant bacteria, and pose a potential threat to environmental and human health.[3] Oxolinic acid, a quinolone antibiotic, is frequently used in aquaculture.[4] Understanding its environmental fate relative to other widely used veterinary antibiotics is critical for responsible use and the development of mitigation strategies.

This guide compares the environmental persistence of Oxolinic acid with three other major classes of veterinary antibiotics: tetracyclines, sulfonamides, and other fluoroquinolones (represented by enrofloxacin).

Comparative Persistence: A Quantitative Overview

The environmental persistence of an antibiotic is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. This parameter is influenced by various environmental factors, including temperature, pH, light exposure (photodegradation), and microbial activity (biodegradation).[5][6] The following table summarizes the reported half-lives of Oxolinic acid and other selected veterinary antibiotics in soil and water/sediment environments. It is important to note that these values are derived from various studies conducted under different experimental conditions, which can significantly impact persistence.

Antibiotic ClassAntibioticEnvironmental MatrixHalf-life (t½) in DaysKey Factors Influencing Persistence
Quinolone Oxolinic Acid Water (illuminated)2.3 - 4.8[4]Light is a major factor in degradation.[4]
Water (dark)~509[7]Highly persistent in the absence of light.[7]
Sediment (illuminated)9.5 - 15.0[4]Slower degradation compared to water.[4]
Sediment (dark)Very slow degradation[4]Biodegradation is a minor pathway.[4]
Tetracyclines TetracyclineSoil>30, can persist for months to years[8][9]Strong sorption to soil particles.[10]
ChlortetracyclineSoilCan persist for several months[1]Persistence varies with soil type.
Sulfonamides SulfamethazineSoil8 - 27[11]Persistence is influenced by manure amendment.[11]
SulfadiazineSoilVariable, can be shorter than other classesSusceptible to microbial degradation.
Fluoroquinolones EnrofloxacinSoil>90, can be >152[8][11]Highly persistent in soil.[11]

Key Findings from the Comparison:

  • Oxolinic Acid : Exhibits significant variability in persistence, primarily driven by the presence of light. In illuminated aquatic environments, its degradation is relatively rapid.[4] However, in dark conditions, such as in sediments or deep water, it is highly persistent.[7] Biodegradation appears to be a minor degradation pathway for Oxolinic acid.[4]

  • Tetracyclines : This class of antibiotics is known for its high persistence in the environment, particularly in soil.[10] Their strong tendency to bind to soil particles reduces their bioavailability for degradation and increases their longevity.[10]

  • Sulfonamides : Generally, sulfonamides show lower to moderate persistence compared to quinolones and tetracyclines.[11] Their degradation is more influenced by microbial activity.

  • Enrofloxacin (Fluoroquinolone) : Similar to other fluoroquinolones, enrofloxacin is highly persistent in soil, with half-lives often exceeding several months.[8][11]

Experimental Methodologies for Assessing Environmental Persistence

The data presented in this guide are derived from laboratory-based studies that simulate environmental conditions. A generalized experimental protocol for determining the half-life of an antibiotic in soil, based on established guidelines like those from the Organisation for Economic Co-operation and Development (OECD), is outlined below.[12][13][14][15][16]

General Protocol for Determining Antibiotic Half-Life in Soil (Aerobic)

1. Soil Collection and Preparation:

  • Collect soil from a location with no recent history of antibiotic application.
  • Sieve the soil (e.g., <2 mm) to ensure homogeneity and remove large debris.
  • Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.

2. Antibiotic Spiking:

  • Prepare a stock solution of the test antibiotic in a suitable solvent.
  • Apply the antibiotic solution to the soil to achieve a desired initial concentration. The application method should ensure even distribution.
  • A control group of soil should be treated with the solvent only.

3. Incubation:

  • Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).
  • Ensure aerobic conditions by allowing for air exchange.

4. Sampling and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
  • Extract the antibiotic from the soil samples using an appropriate solvent and extraction technique (e.g., pressurized liquid extraction, ultrasonic extraction).
  • Quantify the concentration of the antibiotic in the extracts using analytical methods such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

5. Data Analysis:

  • Plot the concentration of the antibiotic against time.
  • Calculate the dissipation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the environmental persistence of a veterinary antibiotic in a laboratory setting.

Experimental_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_results Results & Interpretation Soil_Collection Soil Collection & Characterization Antibiotic_Spiking Antibiotic Spiking & Control Preparation Soil_Collection->Antibiotic_Spiking Incubation Controlled Incubation (Temperature, Moisture, Light) Antibiotic_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Antibiotic Extraction Sampling->Extraction Quantification HPLC-MS/MS Quantification Extraction->Quantification Data_Analysis Kinetic Modeling & Half-life Calculation Quantification->Data_Analysis Comparison Comparative Persistence Assessment Data_Analysis->Comparison

Caption: Workflow for determining antibiotic environmental persistence.

Conclusion

The environmental persistence of veterinary antibiotics is a complex issue influenced by the chemical properties of the drug and the specific environmental conditions. This guide highlights that Oxolinic acid's persistence is highly dependent on light exposure, making it less persistent in photic zones of aquatic systems but a long-term contaminant in dark environments like sediment. In comparison, tetracyclines and other fluoroquinolones like enrofloxacin generally exhibit high persistence in soil, posing a greater long-term risk of environmental accumulation. Sulfonamides tend to be less persistent than the other classes discussed.

This comparative analysis underscores the need for careful consideration of the environmental fate of veterinary antibiotics in their development and application. For researchers and drug development professionals, this information is vital for designing more environmentally benign veterinary medicines and for establishing best practices to mitigate the environmental impact of existing drugs. Further research employing standardized testing protocols across a wider range of antibiotics is crucial for building a more comprehensive and directly comparable dataset to support robust environmental risk assessments.

References

Detecting Oxolinic Acid Residues: A Comparative Guide to Microbiological and Chromatographic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in food safety and aquaculture, the accurate detection of antibiotic residues is paramount. Oxolinic acid (OXO), a quinolone antibiotic used in veterinary medicine, particularly in fish farming, is a compound of significant regulatory interest. This guide provides a detailed comparison of a validated microbiological screening assay with a confirmatory Liquid Chromatography with Ultraviolet detection (LC-UV) method for the detection of oxolinic acid residues in fish tissue. The guide includes a summary of their performance, detailed experimental protocols, and workflow diagrams to aid in methodological selection and implementation.

Performance Comparison: Microbiological Screening vs. LC-UV

The choice of analytical method for oxolinic acid detection often depends on the desired balance between throughput, cost, and the need for quantification. Microbiological assays serve as excellent screening tools due to their simplicity and cost-effectiveness, while chromatographic methods provide the necessary specificity and quantification for confirmatory analysis.[1]

Table 1: Performance Characteristics of a Microbiological Assay and an LC-UV Method for Oxolinic Acid Detection in Tilapia Flesh

Performance ParameterMicrobiological Screening AssayLC-UV Method
Principle Inhibition of bacterial growthSeparation and UV detection
Specificity 100%[1]High (Selective for OXO)
Sensitivity 100%[1]-
Accuracy 100%[1]-20% to +10% (Trueness)[1]
Detection Capability (CCβ) < 100 µg/kg (0.75 x MRL)[1]-
Limit of Detection (LOD) -2.5 µg/kg[1]
Limit of Quantification (LOQ) -5.0 µg/kg[1]
**Linearity (R²) **-0.99[1]
Precision (RSD) -< 23%[1]
Application Screening (Qualitative)Confirmation & Quantification
MRL: Maximum Residue Limit for oxolinic acid in fish flesh is 100 µg/kg.[1]

Experimental Workflows

The following diagrams illustrate the typical workflows for the microbiological screening assay and the confirmatory LC-UV method.

MicrobiologicalAssayWorkflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_results Result Interpretation Sample 1g Fish Tissue Homogenize Homogenize Sample Sample->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge ApplySample Apply 50µL of Extract to Disc Centrifuge->ApplySample AgarPlate Agar Plate with Bacillus subtilis AgarPlate->ApplySample Incubate Incubate Plate ApplySample->Incubate MeasureZone Measure Inhibition Zone Incubate->MeasureZone Result Positive or Negative Result MeasureZone->Result

Caption: Workflow for the microbiological detection of oxolinic acid.

LcUVWorkflow cluster_prep Sample Preparation cluster_analysis LC-UV Analysis cluster_results Data Analysis Sample 1g Fish Tissue AddIS Add Internal Standard (Lomefloxacin) Sample->AddIS Extract Add Acetonitrile, Vortex, Shake, Centrifuge AddIS->Extract CleanUp Add Hexane, Vortex, Centrifuge Extract->CleanUp Collect Collect Supernatant CleanUp->Collect Inject Inject into LC System Collect->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify OXO based on Calibration Curve Chromatogram->Quantify FinalResult Quantitative Result (µg/kg) Quantify->FinalResult

Caption: Workflow for the LC-UV confirmation of oxolinic acid.

Experimental Protocols

Microbiological Screening Assay

This protocol is based on the principle of microbial growth inhibition, where the presence of oxolinic acid in a sample inhibits the growth of a susceptible bacterial strain, creating a clear zone of inhibition on an agar plate.

1. Materials and Reagents:

  • Test organism: Bacillus subtilis

  • Agar medium

  • Petri plates

  • Acetonitrile for extraction

  • Homogenizer, centrifuge, incubator

  • Oxolinic acid standard

2. Sample Preparation:

  • Weigh 1 gram of homogenized fish tissue into a centrifuge tube.

  • Add a specified volume of acetonitrile.

  • Vortex and shake the mixture for 15 minutes.

  • Centrifuge for 10 minutes at 4000 rpm.[1]

  • The resulting supernatant is the sample extract.

3. Assay Procedure:

  • Prepare agar plates seeded with a standardized inoculum of Bacillus subtilis.

  • Apply a 50 µL aliquot of the sample extract onto a sterile paper disc placed on the agar surface.[1]

  • Incubate the plates under appropriate conditions (e.g., temperature and time).

4. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is absent).

  • A zone of inhibition with a width ≥ 1.5 mm is considered a positive result, indicating the suspected presence of oxolinic acid.[1]

  • Samples yielding a positive result should be further analyzed by a confirmatory method.

5. Validation Parameters: The method is validated according to European Commission Decision 2002/657/EC, assessing sensitivity, specificity, accuracy, and detection capability (CCβ) using spiked and blank control samples.[1]

Confirmatory LC-UV Method

This method provides a definitive identification and quantification of oxolinic acid residues.

1. Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • C18 column

  • Oxolinic acid analytical standard

  • Lomefloxacin (internal standard)[1]

  • Acetonitrile, hexane, formic acid, ammonium acetate (HPLC grade)

2. Sample Preparation:

  • Weigh 1 gram of homogenized fish tissue into a centrifuge tube.

  • Add 100 µL of the internal standard (lomefloxacin).[1]

  • Add 10 mL of acetonitrile, vortex, shake for 15 minutes, and centrifuge for 10 minutes at 4000 rpm.[1]

  • Transfer the supernatant to a new tube and add 3 mL of hexane.[1]

  • Vortex for 2 minutes and centrifuge for 5 minutes at 4000 rpm.[1]

  • The supernatant is collected for analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.02 M PBS pH 3.0 (25:75) is an example, but should be optimized.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detector, with wavelength optimized for oxolinic acid.

  • Column: A C18 reverse-phase column is commonly used.[3]

4. Calibration and Quantification:

  • Prepare a series of calibration standards of oxolinic acid in a blank matrix.

  • Inject the standards and the sample extracts into the LC-UV system.

  • Construct a calibration curve by plotting the peak area ratio of oxolinic acid to the internal standard against the concentration.

  • Quantify the amount of oxolinic acid in the samples by comparing their peak area ratios to the calibration curve.

Conclusion

The microbiological assay serves as a robust and economical primary screening tool for detecting oxolinic acid residues in a large number of samples. Its high sensitivity and accuracy for oxolinic acid (both 100%) ensure that potentially non-compliant samples are identified.[1] However, it lacks the specificity and quantitative power of instrumental methods.

The LC-UV method, while more resource-intensive, provides the necessary confirmation and accurate quantification of oxolinic acid residues. With a low limit of detection (2.5 µg/kg) and quantification (5.0 µg/kg), it is a highly reliable method for regulatory compliance and detailed residue analysis.[1]

For a comprehensive residue monitoring program, a two-tiered approach is recommended: initial screening of samples with the validated microbiological assay, followed by confirmation and quantification of any positive results using the LC-UV method. This strategy optimizes resources while ensuring food safety standards are met.

References

A comparison of the pharmacokinetic profiles of Oxolinic acid in different fish species.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion of Oxolinic acid in key aquaculture species.

Oxolinic acid, a first-generation quinolone antibiotic, has been a staple in aquaculture for managing bacterial diseases. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the drug at the site of infection. Understanding the variability of these profiles across different fish species is paramount for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of antimicrobial resistance. This guide provides a comparative overview of the pharmacokinetic parameters of Oxolinic acid in several commercially important fish species, supported by experimental data.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Oxolinic acid in various fish species following oral and intravenous administration. These parameters provide insights into how different species absorb, distribute, metabolize, and eliminate the drug.

Oral Administration
Fish SpeciesDose (mg/kg)Cmax (µg/mL or µg/g)Tmax (h)t1/2β (h)Bioavailability (F%)Water Temperature (°C)
Atlantic Salmon (Salmo salar)250.61 - 0.871918.230.110.2
Lumpfish (Cyclopterus lumpus)252.1210.321Not Reported12
Rainbow Trout (Oncorhynchus mykiss)752.124.355.419.916
Channel Catfish (Ictalurus punctatus)Not ReportedNot Reported8 - 2440.956.024
Channel Catfish (Ictalurus punctatus)Not ReportedNot Reported8 - 2469.391.814
Gilthead Sea Bream (Sparus aurata)30Not Reported16 (muscle)12.601420
Sharpsnout Sea Bream (Diplodus puntazzo)300.92Not ReportedNot Reported88Not Reported
Intravenous Administration
Fish SpeciesDose (mg/kg)Vdss (L/kg)ClT (L/kg/h)t1/2β (h)Water Temperature (°C)
Atlantic Salmon (Salmo salar)205.4Not Reported18.210.2
Rainbow Trout (Oncorhynchus mykiss)101.94Not Reported69.716
Gilthead Sea Bream (Sparus aurata)202.110.1512.6020
Sea Bass (Dicentrarchus labrax)102.550.06686.6Not Reported

Key Observations and Species-Specific Differences

The pharmacokinetic profile of Oxolinic acid exhibits significant variation among different fish species. These differences are influenced by factors such as species-specific physiology, metabolic rates, and environmental conditions like water temperature.

  • Absorption and Bioavailability: The oral bioavailability of Oxolinic acid ranges widely, from as low as 14% in gilthead sea bream to as high as 91.8% in channel catfish at 14°C[1][2]. In Atlantic salmon, the bioavailability was determined to be 30.1%[3]. The time to reach maximum plasma concentration (Tmax) also varies, indicating differences in absorption rates. For instance, Tmax in lumpfish was 10.3 hours, while in Atlantic salmon it was 19 hours[4][5].

  • Distribution: The volume of distribution at steady state (Vdss) suggests good tissue penetration in most species studied. Atlantic salmon showed a particularly high Vdss of 5.4 L/kg, indicating extensive distribution into tissues[3]. In gilthead sea bream and sea bass, the Vdss was 2.11 L/kg and 2.55 L/kg, respectively[1][6]. Tissue-to-plasma ratios in lumpfish for muscle, liver, and head kidney were 2.3, 1.6, and 2.3, respectively, confirming satisfactory tissue distribution[4].

  • Elimination: The elimination half-life (t1/2β) is a critical parameter for determining dosing intervals and withdrawal periods. This parameter is highly variable among species. For example, the elimination half-life in Atlantic salmon was 18.2 hours, while in rainbow trout it was significantly longer at 69.7 hours[3][7]. Sea bass exhibited an even longer elimination half-life of 86.6 hours[6]. In contrast, gilthead sea bream showed a relatively short elimination half-life of 12.60 hours[1].

  • Influence of Water Temperature: Water temperature plays a crucial role in the pharmacokinetics of Oxolinic acid in fish. Studies in rainbow trout have shown that absorption and elimination are slower at lower temperatures[8]. Similarly, in channel catfish, a 10°C drop in temperature resulted in a significant reduction in total body clearance and a longer elimination half-life[2][9].

Experimental Protocols

The data presented in this guide were primarily generated using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Oxolinic acid in plasma and tissues. The following is a generalized description of the experimental methodology.

1. Fish Acclimation and Dosing:

  • Fish of a specific species and weight range are acclimated to controlled laboratory conditions, including water temperature, photoperiod, and water quality parameters.

  • For oral administration, a single dose of Oxolinic acid is typically incorporated into feed and administered to the fish.

  • For intravenous administration, a solution of Oxolinic acid is injected into a major blood vessel, often the caudal vein.

2. Sample Collection:

  • At predetermined time points after drug administration, blood samples are collected from a subset of fish.

  • Plasma is separated from the blood by centrifugation.

  • Tissue samples (e.g., muscle, liver, kidney) are also collected and homogenized.

3. Sample Preparation:

  • Plasma and homogenized tissue samples undergo an extraction process to isolate the Oxolinic acid from biological matrices. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

4. Analytical Quantification:

  • The concentration of Oxolinic acid in the extracted samples is determined using a validated analytical method, such as HPLC with fluorescence or UV detection, or LC-MS/MS for higher sensitivity and specificity.

  • A calibration curve is generated using standards of known Oxolinic acid concentrations to quantify the drug in the experimental samples.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2β, Vdss, and ClT.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Oxolinic acid in fish.

G cluster_0 Phase 1: Acclimation & Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Analysis A Fish Acclimation B Drug Administration (Oral or IV) A->B C Blood Sampling B->C D Tissue Sampling B->D E Plasma Separation C->E F Tissue Homogenization D->F G Drug Extraction (SPE or LLE) E->G F->G H Analytical Quantification (HPLC or LC-MS/MS) G->H I Pharmacokinetic Modeling H->I J Parameter Calculation (Cmax, Tmax, t1/2, etc.) I->J

References

A Validation of Oxolinic Acid as a Selective Agent for Specific Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Oxolinic acid's use as a selective agent for specific bacteria. It compares its performance with other alternatives, supported by experimental data, and offers detailed protocols for its application in a research setting.

Introduction to Oxolinic Acid

Oxolinic acid is a synthetic quinolone antibiotic, first developed in the 1970s.[1] It functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[2][3][4] This mechanism of action makes it particularly effective against Gram-negative bacteria.[2][4] While its clinical use in humans has declined due to the emergence of antibiotic resistance and the development of newer quinolones, it remains a valuable tool in veterinary medicine, aquaculture, and as a selective agent in microbiology research.[5][6]

Mechanism of Action

Oxolinic acid's selective toxicity targets bacterial DNA gyrase (topoisomerase II), an enzyme crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication.[5][7] By binding to the A subunit of DNA gyrase, oxolinic acid blocks this activity, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[2] Eukaryotic cells utilize different enzymes for DNA manipulation, which accounts for the selective action of oxolinic acid on bacteria.[2]

Resistance to oxolinic acid in bacteria typically arises from mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[8][9] These mutations can reduce the binding affinity of the antibiotic to the enzyme. Another mechanism of resistance involves the action of efflux pumps that actively transport oxolinic acid out of the bacterial cell.[2][9]

cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Oxolinic_Acid Oxolinic Acid DNA_Gyrase DNA Gyrase (Topoisomerase II) Oxolinic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited) GyrA_Mutation gyrA/gyrB Mutation GyrA_Mutation->DNA_Gyrase Alters binding site Efflux_Pump Efflux Pump Efflux_Pump->Oxolinic_Acid Expels from cell

Mechanism of action of Oxolinic acid and bacterial resistance pathways.

Performance and Comparison with Alternatives

Oxolinic acid's efficacy is most pronounced against Gram-negative bacteria. Its performance relative to other antibiotics varies depending on the bacterial species and the presence of resistance.

Spectrum of Activity

Oxolinic acid has demonstrated effectiveness against a range of bacteria, including:

  • Escherichia coli[2][4]

  • Pseudomonas aeruginosa[2]

  • Proteus mirabilis[10][11]

  • Burkholderia glumae (a plant pathogen)[4]

  • Erwinia amylovora (a plant pathogen)[8]

It is generally less effective against Gram-positive bacteria and anaerobes.[2]

Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. Lower MIC values indicate greater potency.

BacteriumOxolinic Acid MIC (µg/mL)Nalidixic Acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference(s)
Escherichia coli0.06 - 0.25--[4]
Acinetobacter spp. (sensitive)0.125 - 0.250-≤0.0625[6]
Acinetobacter spp. (resistant)8-0.5[6]
Various Urinary PathogensGenerally lower than Nalidixic AcidHigher than Oxolinic Acid for some strains-[12]
Enterobacteriaceae--≤2.0 (for 90% inhibition)[13]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

A comparative study on urinary pathogens concluded that while oxolinic acid and nalidixic acid have similar bacterial spectrums, oxolinic acid was more effective against strains of Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus.[12] However, newer generation fluoroquinolones like ciprofloxacin generally exhibit broader activity and greater potency. For instance, ciprofloxacin was found to be two to eight times more active than norfloxacin and other related organic acids against 658 bacterial isolates.[13]

In the context of aquaculture, a study compared the immunomodulatory effects of oxolinic acid, oxytetracycline, and levamisole in salmonids. The results indicated that oxolinic acid, at recommended therapeutic doses, did not cause the immunosuppression observed with oxytetracycline.[14]

Experimental Protocols

Preparation of Oxolinic Acid Stock Solution
  • Solubility: Oxolinic acid is practically insoluble in water but soluble in dilute alkali solutions, such as 0.5 N NaOH with heating as needed.[4]

  • Stock Solution: To prepare a stock solution, dissolve oxolinic acid powder in a minimal amount of 0.5 N NaOH and then dilute to the desired concentration with sterile distilled water or appropriate buffer.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm membrane filter.

  • Storage: Store the stock solution at 2-8°C.[4]

Use of Oxolinic Acid as a Selective Agent in Media

Oxolinic acid can be incorporated into agar media to select for resistant bacteria or to inhibit the growth of susceptible Gram-negative bacteria.

  • Prepare the desired culture medium (e.g., Luria-Bertani agar, Columbia Blood Agar) and autoclave.

  • Cool the medium to 45-50°C in a water bath.

  • Add the filter-sterilized oxolinic acid stock solution to the molten agar to achieve the desired final concentration. Typical concentrations for selection range from 20 to 40 µg/mL, but should be optimized for the specific bacterial species and application.

  • Mix gently and pour the plates.

  • Store the plates at 4°C in the dark.

Start Start Prepare_Media Prepare and Autoclave Culture Medium Start->Prepare_Media Cool_Media Cool Medium to 45-50°C Prepare_Media->Cool_Media Add_OA Add Oxolinic Acid to Molten Agar Cool_Media->Add_OA Prepare_OA_Stock Prepare and Filter-Sterilize Oxolinic Acid Stock Solution Prepare_OA_Stock->Add_OA Mix_Pour Mix Gently and Pour Plates Add_OA->Mix_Pour Inoculate_Plates Inoculate Plates with Bacterial Sample Mix_Pour->Inoculate_Plates Incubate Incubate Plates under Appropriate Conditions Inoculate_Plates->Incubate Observe Observe for Bacterial Growth (Selection of Resistant Colonies) Incubate->Observe End End Observe->End

Workflow for using Oxolinic acid as a selective agent in agar plates.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method is used to determine the susceptibility of a bacterial isolate to an antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a paper disk containing a standardized amount of oxolinic acid (e.g., 2 µg or 5 µg) to the surface of the agar.[15]

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk where no growth occurs). The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Conclusion

Oxolinic acid is a well-characterized quinolone antibiotic that serves as an effective selective agent against Gram-negative bacteria in a laboratory setting. While newer antibiotics have largely superseded it for clinical applications in humans, its specific spectrum of activity and cost-effectiveness make it a valuable tool for researchers. Its performance is comparable to first-generation quinolones like nalidixic acid and, in some instances, superior. However, for broader-spectrum activity against both Gram-positive and Gram-negative bacteria, or in cases of suspected quinolone resistance, newer generation fluoroquinolones such as ciprofloxacin are more suitable alternatives. The provided protocols offer a foundation for the successful application of oxolinic acid in bacterial selection experiments.

cluster_susceptible Generally Susceptible cluster_resistant Generally Resistant/Less Susceptible Oxolinic_Acid Oxolinic Acid E_coli E. coli Oxolinic_Acid->E_coli Effective against P_aeruginosa P. aeruginosa Oxolinic_Acid->P_aeruginosa Effective against Proteus_spp Proteus spp. Oxolinic_Acid->Proteus_spp Effective against Acinetobacter_spp Acinetobacter spp. (Wild-Type) Oxolinic_Acid->Acinetobacter_spp Effective against Gram_Positive Gram-Positive Bacteria (e.g., Staphylococcus) Oxolinic_Acid->Gram_Positive Less Effective Anaerobes Anaerobes Oxolinic_Acid->Anaerobes Less Effective Resistant_Strains Quinolone-Resistant Strains Oxolinic_Acid->Resistant_Strains Ineffective

Bacterial susceptibility to Oxolinic acid.

References

The Economic Equation of Aquaculture Health: A Comparative Analysis of Oxolinic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cost-effectiveness of Oxolinic acid versus other key antibiotics in aquaculture, supported by experimental data and detailed protocols for researchers and drug development professionals.

In the high-stakes world of aquaculture, disease outbreaks can decimate stocks and profits with alarming speed. The judicious use of antimicrobials is often a critical line of defense. Among these, Oxolinic acid, a first-generation quinolone, has long been a staple in the aquatic veterinarian's arsenal. However, with a growing number of alternatives and increasing concerns about antimicrobial resistance, a critical question arises: Is Oxolinic acid still the most cost-effective solution?

This guide provides a comparative analysis of Oxolinic acid against three other widely used antibiotics in aquaculture: Flumequine, Oxytetracycline, and Florfenicol. We will examine their efficacy, cost considerations, and the experimental backing for their use, providing researchers and drug development professionals with the data needed to make informed decisions.

Comparative Efficacy and Cost Analysis

Table 1: Comparative Analysis of Antibiotic Treatments in Aquaculture

Antibiotic Class Spectrum of Activity Reported Efficacy & Dosage Examples Cost Profile
Oxolinic Acid Quinolone (1st Gen)Primarily Gram-negative bacteria such as Aeromonas salmonicida, Vibrio spp., and Yersinia ruckeri[1][2].Effective against furunculosis, vibriosis, and enteric redmouth disease at 10-30 mg/kg body weight for 10 days[1]. Showed no significant difference in survival compared to Florfenicol for vibriosis in cod[3].Generally considered to have a "modest cost"[4]. Analytical grade can be expensive ($173.25 for 25g)[5], but this is not reflective of bulk pricing for aquaculture.
Flumequine Quinolone (1st Gen)Similar to Oxolinic acid, effective against Gram-negative bacteria[6].Used to treat infections in salmonids and other marine species[6]. Possesses good bioavailability in Atlantic salmon (44.7%)[7].Described as having a "relatively low cost and proven efficacy" compared to newer antibiotics, making it attractive in price-sensitive markets[8].
Oxytetracycline TetracyclineBroad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria[9][10].Extensively used due to its broad-spectrum activity and cost-effectiveness[11]. A common recommended daily dose is around 75 mg/kg[11]. However, it has lower oral bioavailability (5.6% in rainbow trout) compared to Oxolinic acid (13.6%)[12].Considered to have a low cost, which contributes to its widespread use[13]. One Indian supplier lists it at approximately $27.50/kg[14].
Florfenicol AmphenicolBroad-spectrum, effective against many Gram-positive and Gram-negative bacteria[15].Approved for controlling mortality from furunculosis in salmonids at 10 mg/kg/day for 10 days[16]. Showed no significant difference in efficacy compared to Oxolinic acid for vibriosis in cod[3].Generally considered more expensive than older antibiotics. Analytical grade is priced at $219 for 1g[15]. Injectable veterinary formulations are also priced higher than Oxytetracycline[17][18][19].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antibiotic efficacy. Below are summaries of methodologies that can be adapted for comparative studies.

Protocol 1: In Vivo Efficacy Trial for Vibriosis Treatment in Cod (Gadus morhua)

This protocol is based on a study comparing the efficacy of orally administered Oxolinic acid and Florfenicol.

  • Objective: To determine the efficacy of Oxolinic acid and Florfenicol in treating experimentally induced vibriosis.

  • Experimental Animals: Cod (Gadus morhua) of a specified size and weight.

  • Pathogen Challenge: Fish are challenged by bath immersion in a solution containing a known concentration of Vibrio anguillarum (e.g., 8.5×10^6 cells/ml) for a set duration (e.g., 1 hour)[3].

  • Treatment Groups:

    • Control group (challenged, unmedicated)

    • Oxolinic acid group (e.g., 10 mg/kg/day)

    • Oxolinic acid group (e.g., 20 mg/kg/day)

    • Florfenicol group (e.g., 10 mg/kg/day)

    • Florfenicol group (e.g., 20 mg/kg/day)

  • Drug Administration: Medicated feed is administered for a specified period (e.g., 10 consecutive days for Florfenicol; intermittent for Oxolinic acid on days 1, 2, 4, 6, 8, and 10)[3].

  • Data Collection:

    • Daily mortality is recorded for each group.

    • At the end of the experiment, cumulative mortality and relative percent survival (RPS) are calculated.

    • Tissue samples (plasma and muscle) can be collected to measure drug concentrations[3].

  • Statistical Analysis: Survival rates between groups are compared using appropriate statistical tests (e.g., chi-square test).

Protocol 2: Pharmacokinetic Study in Atlantic Salmon (Salmo salar)

This protocol is based on a comparative study of four quinolones.

  • Objective: To compare the pharmacokinetic properties of Oxolinic acid, Flumequine, Sarafloxacin, and Enrofloxacin.

  • Experimental Animals: Atlantic salmon (Salmo salar) of a specific weight, held in seawater at a controlled temperature (e.g., 10°C)[7].

  • Drug Administration:

    • Intravascular: A single dose is administered to determine baseline pharmacokinetic parameters.

    • Oral: A single dose is administered via medicated feed to determine bioavailability[7].

  • Sampling: Blood samples are collected at multiple time points after drug administration.

  • Analysis: Plasma concentrations of the drugs are determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Parameters Calculated:

    • Bioavailability

    • Elimination half-life

    • Maximum concentration in plasma (Cmax)

    • Volume of distribution[7].

Mechanism of Action: A Visual Guide

Oxolinic acid and other quinolone antibiotics share a common mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This interference with DNA replication ultimately leads to bacterial cell death[1][20][21].

G cluster_cell Bacterial Cell cluster_replication DNA Replication OA Oxolinic Acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV OA->DNA_Gyrase Binds to enzyme-DNA complex Unwinding DNA Unwinding & Relaxation DNA_Gyrase->Unwinding Cleaved_Complex Trapped Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Stabilizes cleavage DNA Bacterial Chromosome (Supercoiled) Replication_Fork Replication Fork Progression Unwinding->Replication_Fork Religation DNA Religation Replication_Fork->Religation Religation->Unwinding Replication Cycle DSB Double-Strand Breaks Cleaved_Complex->DSB Replication fork collision SOS SOS Response/ DNA Repair DSB->SOS Death Cell Death DSB->Death Overwhelms repair pathways SOS->Death If damage is extensive

Caption: Mechanism of action of Oxolinic acid.

The diagram above illustrates how Oxolinic acid (and other quinolones) disrupts the normal cycle of DNA replication in bacteria. By binding to the complex of DNA and DNA gyrase/topoisomerase IV, it traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand breaks, which, if not successfully repaired by the cell's SOS response system, results in cell death[22][23].

Experimental Workflow for Efficacy Testing

A typical workflow for evaluating the efficacy of a new antibiotic treatment in an aquaculture setting involves several key stages, from initial in vitro testing to in vivo trials.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Trial cluster_pk Pharmacokinetic Study MIC Determine Minimum Inhibitory Concentration (MIC) Acclimation Acclimate Experimental Fish MIC->Acclimation Pathogen_Isolation Isolate Target Pathogen Pathogen_Isolation->MIC Challenge Pathogen Challenge Acclimation->Challenge PK_Admin Administer Drug (Oral/IV) Acclimation->PK_Admin Treatment Administer Medicated Feed (Control vs. Treatment Groups) Challenge->Treatment Monitoring Monitor Mortality & Clinical Signs Treatment->Monitoring Data_Analysis Analyze Survival Data (RPS) Monitoring->Data_Analysis Conclusion Evaluate Cost-Effectiveness Data_Analysis->Conclusion PK_Sample Collect Blood/Tissue Samples PK_Admin->PK_Sample PK_Analysis Analyze Drug Concentration (HPLC) PK_Sample->PK_Analysis PK_Model Model Pharmacokinetic Parameters PK_Analysis->PK_Model PK_Model->Conclusion

Caption: Experimental workflow for antibiotic efficacy testing.

Conclusion

The choice of antibiotic in aquaculture is a complex decision that must balance efficacy, cost, and the growing threat of antimicrobial resistance. Oxolinic acid remains a relevant and often cost-effective option for treating specific Gram-negative bacterial infections, particularly in price-sensitive markets[4][24]. Its efficacy is well-documented, although it may not offer a significant advantage over newer, more expensive drugs like Florfenicol in all situations[3].

Oxytetracycline stands out for its low cost and broad spectrum, but its lower bioavailability may necessitate higher dosages, potentially increasing the environmental load of the antibiotic[10][12]. Flumequine presents a similar cost-effective profile to Oxolinic acid and demonstrates good bioavailability[7][8].

Ultimately, the most cost-effective treatment is one that is targeted and effective. This requires accurate diagnosis, susceptibility testing of the target pathogen, and adherence to appropriate dosing regimens. While this guide provides a comparative framework, the optimal choice will always depend on the specific circumstances of the disease outbreak, the aquaculture system, and regional regulations. The development of cost-effective alternatives to antibiotics, such as vaccines and probiotics, will also play a crucial role in the future of sustainable aquaculture health management.

References

A comparison of different extraction methods for Oxolinic acid from complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of Oxolinic acid from complex matrices is a critical step in ensuring accurate analysis and maintaining regulatory compliance. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

The determination of Oxolinic acid, a quinolone antibiotic, in matrices such as animal tissues, feed, and environmental samples presents a significant analytical challenge due to the presence of interfering substances. The choice of extraction method directly impacts the accuracy, sensitivity, and efficiency of the subsequent analysis. This comparison focuses on four widely used techniques: Solid-Phase Extraction (SPE), Matrix Solid-Phase Dispersion (MSPD), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasound-Assisted Extraction (UAE).

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method is a trade-off between recovery, cleanup efficiency, speed, cost, and environmental impact. The following table summarizes the quantitative performance of different methods based on reported experimental data.

Extraction Method Matrix Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Source
Solid-Phase Extraction (SPE) Chinese Mitten Crab (Serum)92%1 ppbNot SpecifiedHigh selectivity and good cleanup[1][2][3]
Chinese Mitten Crab (Muscle)82%1 ppbNot SpecifiedEstablished and widely used method[1][2][3]
Chicken Tissue94%15 µg/kg48 µg/kgEffective for complex matrices[3][4]
Matrix Solid-Phase Dispersion (MSPD) Channel Catfish (Muscle)82.8 ± 15.0%Not SpecifiedNot SpecifiedSimultaneous extraction and cleanup, small sample and solvent usage[5]
QuEChERS Bovine LiverNot SpecifiedNot SpecifiedNot SpecifiedHigh throughput, minimal labor, low solvent usage[6]
Fish Muscle70-120%Not SpecifiedMeets EU MRLsVersatile for multi-residue analysis[7]
Ultrasound-Assisted Extraction (UAE) Marine Sediments>86%5 ng/g (fluorescence detector)Not SpecifiedRapid, efficient, and requires less solvent[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are outlines of the experimental protocols for the compared methods.

1. Solid-Phase Extraction (SPE) for Oxolinic Acid in Chinese Mitten Crab [1][2][3]

  • Sample Preparation: Homogenize 0.5 g of muscle tissue or 0.5 mL of serum. Add 5 mL of 0.05 M PBS (pH 7.4) and sonicate for 10 minutes. Centrifuge the samples at 4,000 x g for 10 minutes. For muscle samples, repeat the extraction and combine the supernatants. Defat the muscle extract with 2 mL of hexane.

  • SPE Cartridge Activation: Activate a C-18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of nanopure water.

  • Sample Loading: Apply the prepared extract to the activated cartridge.

  • Washing: Wash the cartridge with 3 mL of nanopure water.

  • Elution: Elute the Oxolinic acid with 5 mL of a methanol and ammonium hydroxide mixture (75:25 v/v).

  • Final Processing: Evaporate the eluate to dryness under a stream of nitrogen gas. The residue is then ready for analysis by HPLC with a fluorescence detector.

2. Matrix Solid-Phase Dispersion (MSPD) for Oxolinic Acid in Channel Catfish [5][9][10][11][12]

  • Principle: MSPD involves the simultaneous disruption and extraction of the sample by blending it with a solid support (e.g., C18-bonded silica). This mixture is then packed into a column, and the analytes are eluted with appropriate solvents.

  • General Procedure: A specific weight of the homogenized tissue sample is blended with a solid-phase sorbent. This blend is then transferred to a column. The target analytes are then eluted from the column using a suitable solvent or a sequence of solvents. The eluate is collected and can be further concentrated or directly analyzed.

3. QuEChERS for Quinolone Antibiotics in Bovine Liver [6][7][13][14]

  • Extraction: Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube. Add 10 mL of 5% formic acid in acetonitrile and shake vigorously. Add the contents of a buffered extraction kit (e.g., Agilent Bond Elut QuEChERS EN) and shake for 1 minute.

  • Partitioning: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the acetonitrile layer to a dispersive SPE tube containing sorbents to remove interferences. Vortex for 1 minute and centrifuge at 13,000 rpm for 3 minutes.

  • Final Processing: Transfer the supernatant, evaporate to dryness, and reconstitute for LC/MS/MS analysis.

4. Ultrasound-Assisted Extraction (UAE) for Oxolinic Acid in Marine Sediments [8][15][16][17][18][19]

  • Principle: UAE utilizes the mechanical energy of ultrasound waves to accelerate the extraction of target compounds from a solid matrix into a solvent.[16] This is driven by acoustic cavitation, which causes cell disruption and enhances solvent penetration.[16]

  • Procedure: The sample is mixed with a suitable extraction solvent (e.g., a solution of oxalic acid in methanol for marine sediments). The mixture is then subjected to ultrasonic irradiation for a specific duration and at a controlled temperature. After extraction, the mixture is typically centrifuged or filtered to separate the solid residue from the extract containing the analyte.

Visualizing the Workflow: A Generalized Extraction Process

To illustrate the typical steps involved in extracting Oxolinic acid, the following diagram outlines a generalized experimental workflow.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing & Spiking Homogenization->Weighing Solvent_Addition Addition of Extraction Solvent Weighing->Solvent_Addition Extraction_Method Extraction (e.g., UAE, Shaking) Solvent_Addition->Extraction_Method Centrifugation Centrifugation/ Partitioning Extraction_Method->Centrifugation SPE_Cleanup Solid-Phase Extraction or Dispersive SPE Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: Generalized workflow for the extraction of Oxolinic acid from complex matrices.

References

A Comprehensive Guide to Oxolinic Acid Withdrawal Periods in Farmed Fish

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance with alternative antimicrobial agents, supported by experimental data, for researchers, scientists, and drug development professionals.

Oxolinic acid (OA), a synthetic quinolone antibiotic, has been a crucial tool in aquaculture for managing bacterial infections in farmed fish.[1][2][3][4] Its efficacy against a broad spectrum of Gram-negative bacteria has made it a widely used therapeutic agent.[1][2][5] However, ensuring the safety of fishery products for human consumption necessitates a thorough understanding and validation of its withdrawal period – the time required for drug residues in the fish to deplete to levels below the established Maximum Residue Limit (MRL). This guide provides a detailed comparison of OA withdrawal periods in various farmed fish species, supported by experimental data and protocols.

Comparative Pharmacokinetics of Oxolinic Acid

The withdrawal period of any veterinary drug is fundamentally determined by its pharmacokinetic profile in the target species. This includes the rate of absorption, distribution to various tissues, metabolism, and ultimately, elimination from the body. The following table summarizes key pharmacokinetic parameters of oxolinic acid in different farmed fish species, offering a comparative overview.

Fish SpeciesDose (mg/kg)AdministrationCmax (µg/g or µg/mL)Tmax (hours)Elimination Half-life (t½β) (hours)Key Findings & Reference
Lumpfish (Cyclopterus lumpus)25Single oralPlasma: 2.12; Muscle: 4.01; Liver: 3.04; Head-kidney: 4.68Plasma: 10.3; Muscle: 11.1; Liver: 9.2; Head-kidney: 10.021 (Plasma)Moderate absorption and relatively rapid elimination.[6]
Rainbow Trout (Oncorhynchus mykiss)12In-feedGill: 4096.55 (µg/kg); Intestine: 11592.98 (µg/kg)Not specifiedHigher concentrations and longer half-lives in kidney and intestine.[7]
Silver Pompano (Trachinotus blochii)12Single oralPlasma: 99.77 (µg/Kg); Liver: 666.67; Intestine: 1764.67; Gill: 1776.67; Kidney: 1783.336Longest in kidney, followed by liver and intestine.[1][2]
Atlantic Salmon (Salmo salar)25 (for 10 days)In-feedNot specifiedNot specified20 (Muscle), 12 (Liver)Drug could not be detected 7 days after administration in muscle and liver.
Striped Catfish (Pangasianodon hypophthalmus)12Single oralNot specifiedNot specified15.45Fast depletion suggests a short withdrawal time.[3]
Validated Withdrawal Periods and Residue Depletion

The establishment of a withdrawal period is a critical step in ensuring food safety. It is typically determined by monitoring the depletion of drug residues in edible tissues (primarily muscle) until they fall below the MRL. The MRL for oxolinic acid in fin fish muscle is generally set at 100 µg/kg.[8][9] The following table presents validated withdrawal periods for oxolinic acid in different farmed fish, highlighting the influence of species and water temperature.

Fish SpeciesDose (mg/kg/day) & DurationWater Temperature (°C)Withdrawal PeriodKey Findings & Reference
Silver Pompano (Trachinotus blochii)12 for 7 daysNot specified31.2 hours (37.7 degree-days)Drug levels dropped below detectable limits within 24 hours. A 30% safety margin was applied.[1][2]
Pompano (Trachinotus blochii)Not specified303 days (90 degree-days)Comparison with Oxytetracycline (19 days withdrawal).[1]
Striped Catfish (Pangasianodon hypophthalmus)12 for 5 days27 ± 2.510 daysResidues in flesh were below MRL after 6 days, but a longer period is recommended due to hepatic and renal accumulation.[10]
Tilapia (Oreochromis niloticus)12 for 6 daysNot specified8 daysResidue levels were monitored using a microbiological screening technique and LC-UV.[11]
Atlantic Salmon (Salmo salar)15 (total dose 75 mg/kg)4-638 daysTemperature significantly impacts the withdrawal period.[5]
Atlantic Salmon (Salmo salar)18 (total dose 90 mg/kg)13-1531 daysHigher temperatures lead to faster depletion and a shorter withdrawal period.[5]
Rainbow Trout (Oncorhynchus mykiss)12 for 7 days9-10Not specifiedMean residues depleted from 1970 µg/kg at 24h to 50 µg/kg at 144h.[4]

Experimental Protocols

A standardized approach is crucial for the validation of withdrawal periods. Below is a generalized experimental protocol based on the methodologies cited in the reviewed literature.

1. Fish Acclimation and Husbandry:

  • A representative population of the target fish species is acclimated to experimental conditions (tank size, water quality parameters, and temperature) for a specified period (e.g., two weeks).

  • Fish are fed a standard commercial diet, and their health status is monitored daily.

2. Drug Administration:

  • Oxolinic acid is administered, typically incorporated into the feed (in-feed administration) at a specified therapeutic dose (e.g., 12 mg/kg body weight/day).

  • The medicated feed is provided for a defined duration, often 5 to 10 consecutive days.[4][10]

3. Sample Collection:

  • Following the cessation of treatment, fish are sampled at predetermined time points (e.g., 0, 6, 12, 24, 48, 96 hours, and then daily or every few days).

  • At each sampling point, a statistically significant number of fish are euthanized.

  • Tissue samples, primarily muscle, but also often liver and kidney, are collected, properly labeled, and stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Residue Analysis:

  • Oxolinic acid residues are extracted from the tissue samples using appropriate solvent extraction methods.

  • The concentration of oxolinic acid is quantified using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][6][7] These methods provide high sensitivity and specificity for accurate residue determination.

5. Data Analysis and Withdrawal Period Calculation:

  • The depletion of oxolinic acid residues over time is plotted.

  • Statistical methods are used to determine the time at which the upper 99% confidence limit of the residue concentration falls below the established MRL.

  • A safety margin may be applied to the calculated withdrawal time to account for variability.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in withdrawal period validation and the mechanism of action of oxolinic acid, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase cluster_conclusion Conclusion acclimation Fish Acclimation health_monitoring Health Monitoring acclimation->health_monitoring drug_admin Oxolinic Acid Administration (In-feed) health_monitoring->drug_admin sampling Tissue Sampling (Muscle, Liver, Kidney) drug_admin->sampling storage Sample Storage (-20°C to -80°C) sampling->storage extraction Residue Extraction storage->extraction quantification Quantification (HPLC, LC-MS/MS) extraction->quantification data_analysis Data Analysis quantification->data_analysis withdrawal_determination Withdrawal Period Determination data_analysis->withdrawal_determination

Caption: Experimental workflow for determining the withdrawal period of Oxolinic acid in farmed fish.

Oxolinic_Acid_MOA OA Oxolinic Acid DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) OA->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to DNA_Replication->Bacterial_Cell_Death

Caption: Simplified signaling pathway illustrating the mechanism of action of Oxolinic acid.

Comparison with Alternative Antimicrobials

While oxolinic acid is effective, the aquaculture industry utilizes a range of antimicrobials. A comparative understanding is essential for informed drug selection.

Antimicrobial AgentClassSpectrum of ActivityKey AdvantagesKey Disadvantages/Considerations
Oxolinic Acid QuinoloneBroad-spectrum Gram-negativeHigh efficacy against common fish pathogens.Potential for resistance development; withdrawal period is temperature-dependent.
Flumequine FluoroquinoloneBroad-spectrum Gram-negative and some Gram-positiveSimilar efficacy to oxolinic acid.Cross-resistance with other quinolones is possible.
Oxytetracycline TetracyclineBroad-spectrum Gram-positive and Gram-negativeWidely available and cost-effective.Resistance is more widespread; longer withdrawal periods in some species.[1]
Florfenicol AmphenicolBroad-spectrum Gram-positive and Gram-negativeEffective against many oxytetracycline-resistant strains.Can be more expensive; withdrawal periods need careful consideration.

Conclusion

The validation of the withdrawal period for oxolinic acid is a multifactorial process that is critically dependent on the fish species, water temperature, and the analytical methods employed for residue detection. The data presented in this guide demonstrate that while oxolinic acid is rapidly absorbed and eliminated in many species, leading to relatively short withdrawal periods, factors such as lower water temperatures can significantly extend the time required for residues to deplete to safe levels. Adherence to scientifically validated withdrawal periods is paramount for ensuring the safety of aquaculture products and maintaining consumer confidence. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field of aquaculture drug development and regulation.

References

A Comparative Guide to Analytical Standards for Oxolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of analytical standards for the quantitative analysis of Oxolinic acid, a quinolone antibiotic primarily used in veterinary medicine, particularly in aquaculture.[1][2] The accurate determination of its residues in animal-derived food products is crucial for ensuring food safety and adhering to regulatory limits.[1] This document compares prevalent analytical methodologies, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their applications.

Overview of Analytical Methodologies

The determination of Oxolinic acid residues is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7][8][9] These methods offer high sensitivity and selectivity, which are essential for residue analysis in complex matrices such as fish tissue, animal feed, and environmental samples.[3][6][10][11]

High-Performance Liquid Chromatography (HPLC) methods often utilize fluorescence or ultraviolet (UV) detection.[3][6][11] Fluorescence detection, in particular, provides high sensitivity for the analysis of Oxolinic acid.[3][6]

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides a high degree of selectivity and sensitivity, making it an excellent confirmatory method.[5][7][8][9]

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of various validated methods for the analysis of Oxolinic acid.

Table 1: Comparison of HPLC Methods for Oxolinic Acid Analysis

ParameterMethod 1: HPLC-Fluorescence[3]Method 2: Micellar Liquid Chromatography-Fluorescence[4]Method 3: LC-UV[11]
Matrix Fish TissuesChicken, Turkey, Duck, Lamb, Goat, Rabbit, and Horse MuscleTilapia Flesh
Extraction Solvent Ethyl acetate--
Limit of Detection (LOD) -0.004-0.02 mg/kg2.5 µg/kg
Limit of Quantification (LOQ) 2 µg/kg (Oxolinic acid), 5 µg/kg (Flumequine)0.01-0.05 mg/kg5 µg/kg
Recovery -89.5-105.0%-
Linearity (r²) -> 0.9950.99
Precision (%RSD) -< 8.3%< 23%

Table 2: Comparison of LC-MS/MS Methods for Oxolinic Acid Analysis

ParameterMethod 1: Multi-residue LC/MS/MS[5]Method 2: Universal LC-MS/MS[7]
Matrix SeafoodAnimal and Environmental Samples (Fecal, Meat)
Extraction Solvent Acidified acetonitrileNa2EDTA-McIlvaine buffer and Methanol
Calibration Range 0.5 ppb to 50 ppb-
Recovery --
Linearity (r²) --
Precision (%RSD) --

Experimental Protocols

HPLC-Fluorescence Method for Fish Tissues[3]

This method describes a procedure for the residue analysis of Oxolinic acid and flumequine in fish tissues.

Sample Preparation Workflow

cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Homogenize 5g sample with 20mL ethyl acetate B Centrifuge and collect supernatant A->B C Repeat extraction B->C D Evaporate combined extracts to dryness C->D E Dissolve residue in hexane and extraction solution D->E F Vortex and centrifuge E->F G Collect aqueous phase F->G H Inject into HPLC system G->H I Fluorescence Detection (Ex: 327 nm, Em: 369 nm) H->I

Caption: Workflow for HPLC-Fluorescence analysis of Oxolinic acid in fish tissue.

Chromatographic Conditions:

  • Column: RP-8 Lichrosorb reversed-phase column (125 mm x 4 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 0.025 M oxalic acid (pH 3.2) (32:68, v/v)[3]

  • Flow Rate: 1 mL/min[3]

  • Detection: Fluorescence (Excitation: 327 nm, Emission: 369 nm)[3]

Micellar Liquid Chromatography-Fluorescence Method[4]

This method is suitable for determining Oxolinic acid and other quinolones in various meat tissues.

Method Validation Workflow

cluster_validation Validation Parameters (EU Commission Decision 2002/657/EC) Selectivity Selectivity Linearity Linearity (r² > 0.995) LOD Limit of Detection (0.004-0.02 mg/kg) LOQ Limit of Quantification (0.01-0.05 mg/kg) Recovery Recovery (89.5-105.0%) Precision Precision (<8.3%) DecisionLimit Decision Limit DetectionCapability Detection Capability

Caption: Key validation parameters for the Micellar Liquid Chromatography method.

LC-UV Method for Tilapia Flesh[11]

This method combines a microbiological screening test with LC-UV for quantification.

Analytical Strategy

A Sample Collection (Tilapia Flesh) B Microbiological Screening Test A->B C Presumptive Positive B->C Positive D Negative B->D Negative E LC-UV Quantification C->E F Confirmation of Oxolinic Acid Residue E->F

Caption: Combined screening and quantification workflow for Oxolinic acid.

Chromatographic Conditions:

  • Limit of Quantification (LOQ): 5 µg/kg[11]

  • Limit of Detection (LOD): 2.5 µg/kg[11]

  • Linearity (R²): 0.99[11]

Analytical Standards

High-purity analytical standards are essential for accurate quantification. Commercially available Oxolinic acid analytical standards typically have a purity of ≥95.0% (HPLC) and should be stored at 2-8°C.[12] It is crucial to use certified reference materials to ensure the traceability and reliability of the analytical results.[1][13]

Conclusion

The choice of analytical method for Oxolinic acid depends on the specific requirements of the analysis, including the matrix, required sensitivity, and whether the analysis is for screening or confirmation. HPLC with fluorescence detection offers a sensitive and robust method for routine analysis.[3][6] LC-MS/MS provides the highest level of selectivity and is the preferred method for confirmation and for multi-residue analysis.[5][7][8][9] The validation data presented in this guide demonstrates that reliable and accurate methods are available for the determination of Oxolinic acid residues in various matrices, ensuring compliance with food safety regulations.

References

A comparison of the regulatory limits for Oxolinic acid residues in different countries.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Global Regulatory Limits for Oxolinic Acid Residues

For researchers, scientists, and drug development professionals, understanding the global regulatory landscape for veterinary drug residues is paramount. This guide provides a comprehensive comparison of the Maximum Residue Limits (MRLs) for Oxolinic acid in various countries, supported by experimental data and methodologies. Oxolinic acid, a quinolone antibiotic, is utilized in veterinary medicine, particularly in aquaculture, to treat bacterial infections. Consequently, regulatory bodies worldwide have established MRLs to ensure food safety.

Comparative Analysis of Maximum Residue Limits (MRLs)

The MRLs for Oxolinic acid vary significantly across different regions, reflecting diverse regulatory assessments and consumption patterns. The following table summarizes the MRLs for Oxolinic acid in key markets.

Country/RegionFood ProductTarget TissueMRL (µg/kg)
European Union Fin fishMuscle and skin in natural proportions300
BovineMuscle100
Fat50
Liver150
Kidney150
PorcineMuscle100
Skin + fat50
Liver150
Kidney150
ChickenMuscle100
Skin + fat50
Liver150
Kidney150
Eggs50
Japan Salmoniformes (e.g., salmon, trout)100[1]
Anguilliformes (e.g., eel)100[1]
Perciformes (e.g., bonito, sea bass)60[1]
Other fish50[1]
Crustaceans30[1]
ChickenMuscle30[1]
Fat100[1]
Liver40[1]
Kidney40[1]
China FishMuscle with skin100[2]
Cattle/Swine/ChickenMuscle100[2][3]
(prohibited during egg-laying period)Fat50[2][3]
Liver150[2][3]
Kidney150[2][3]
United States All food-producing animalsNot ApplicableNo established tolerance; any detected residue is a violation[2][4][5]
Canada All food-producing animalsNot ApplicableNot approved for use in aquaculture; any detected residue is a violation[6]
Australia All food-producing animalsNot ApplicableMRLs deleted from the Food Standards Code[4]
New Zealand All food-producing animalsNot ApplicableNo established MRLs above the default level of 0.1 mg/kg[4]
Codex Alimentarius All food-producing animalsNot ApplicableNo established MRL[4][7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Oxolinic acid functions by inhibiting bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[6] By binding to the A subunit of DNA gyrase, Oxolinic acid prevents the enzyme from introducing negative supercoils into the bacterial DNA. This action halts DNA synthesis, ultimately leading to bacterial cell death.[6] This selective targeting of a bacterial enzyme accounts for its efficacy as an antibiotic.

cluster_bacterium Bacterial Cell OA Oxolinic Acid DNA_Gyrase DNA Gyrase (Topoisomerase II) OA->DNA_Gyrase Inhibits Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->Replication Replication->Cell_Death

Caption: Mechanism of action of Oxolinic acid.

Experimental Protocol: Determination of Oxolinic Acid Residues in Fish Tissue by HPLC

The following is a representative method for the quantitative analysis of Oxolinic acid residues in fish tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, based on established protocols.

1. Sample Preparation and Extraction:

  • Homogenize a known weight (e.g., 1-2 grams) of fish tissue (muscle and skin in natural proportions).

  • Mix the homogenized tissue with anhydrous sodium sulfate.

  • Extract the Oxolinic acid from the sample twice with a suitable organic solvent, such as ethyl acetate, by vigorous mixing (e.g., using a vortex mixer or stomacher).

  • Centrifuge the mixture to separate the organic and aqueous/solid phases.

  • Collect the supernatant (organic phase).

2. Clean-up:

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in a solution of 0.01 M oxalic acid and wash with a non-polar solvent like hexane to remove lipids and other interferences.

  • The aqueous phase, containing the Oxolinic acid, is collected for HPLC analysis.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.025 M oxalic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Fluorescence detection with an excitation wavelength of approximately 327 nm and an emission wavelength of around 369 nm.

  • Quantification: A calibration curve is generated using standard solutions of Oxolinic acid of known concentrations. The concentration of Oxolinic acid in the sample is determined by comparing its peak area to the calibration curve.

cluster_workflow Experimental Workflow for Oxolinic Acid Residue Analysis Sample 1. Fish Tissue Sample (Homogenized) Extraction 2. Extraction with Ethyl Acetate Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Evaporation 4. Evaporation of Supernatant Centrifugation1->Evaporation Cleanup 5. Clean-up with Hexane & Oxalic Acid Evaporation->Cleanup HPLC 6. HPLC Analysis Cleanup->HPLC Quantification 7. Quantification HPLC->Quantification

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Oxolinate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the quinolone antibiotic, oxolinate, are critical for maintaining laboratory safety and environmental integrity. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound, including its potential for ecotoxicity and the development of antimicrobial resistance. This document provides comprehensive, step-by-step guidance on the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionSafety glasses with side-shields
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
RespiratoryDust mask or respirator (when handling powder)

In the event of a spill, immediate action is necessary to contain the material and prevent its spread. For minor spills, gently sweep up the solid material, avoiding dust generation by dampening with water if necessary, and place it in a sealed container for disposal. For major spills, evacuate the area and alert emergency responders. Under no circumstances should this compound or its waste be discharged into sewers or waterways.

Disposal Procedures: A Step-by-Step Guide

The primary and preferred method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. For laboratories that generate small quantities of this compound waste, the following inactivation protocols can be considered before final disposal as chemical waste.

Experimental Protocol 1: Photocatalytic Degradation using Titanium Dioxide (TiO₂)

This protocol describes a method for the degradation of this compound in an aqueous solution using TiO₂ as a photocatalyst under UV irradiation. This process can significantly reduce the antimicrobial activity of the this compound waste.

Materials:

  • This compound waste solution

  • Titanium dioxide (Degussa P-25 or equivalent)

  • Stir plate and stir bar

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., beaker or flask)

  • pH meter and appropriate buffers (for pH adjustment)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste solution in the reaction vessel.

  • Catalyst Addition: Add TiO₂ powder to the solution to achieve a concentration of approximately 1.0 g/L.

  • pH Adjustment: Adjust the pH of the suspension to a range of 7.5.

  • Suspension: Place the vessel on a stir plate and stir continuously to maintain a uniform suspension of the TiO₂ particles.

  • Irradiation: Position the UV lamp to irradiate the entire solution. Turn on the lamp to initiate the photocatalytic reaction.

  • Reaction Time: Irradiate the solution for a minimum of 30 minutes. Studies have shown that this duration is sufficient to eliminate the antimicrobial activity of oxolinic acid.

  • Post-Treatment: After irradiation, allow the TiO₂ particles to settle. Decant the treated supernatant.

  • Final Disposal: The treated liquid and the settled TiO₂ (which can be reused but will eventually need disposal) should be collected in a designated hazardous waste container for pickup by a licensed disposal service.

Experimental Protocol 2: Ozonation

Ozonation is a rapid and effective method for the degradation of this compound in aqueous solutions. This protocol outlines a laboratory-scale procedure for this process.

Materials:

  • This compound waste solution

  • Ozone generator

  • Gas dispersion tube (sparger)

  • Reaction vessel

  • Off-gas destruction system (e.g., activated carbon)

  • Stir plate and stir bar

Procedure:

  • Setup: In a fume hood, place the this compound waste solution in the reaction vessel with a stir bar. Insert the gas dispersion tube into the solution, ensuring it reaches near the bottom. Connect the outlet of the reaction vessel to an off-gas destruction system to neutralize any unreacted ozone.

  • Ozonation: Begin stirring the solution and turn on the ozone generator. Bubble ozone gas through the solution.

  • Reaction Time: The reaction is rapid, with studies showing over 99% removal of oxolinic acid within 90 seconds. A treatment time of 5-10 minutes is recommended to ensure complete degradation.

  • Purging: After the reaction period, turn off the ozone generator and purge the solution with air or nitrogen for 10-15 minutes to remove any residual ozone.

  • Final Disposal: The treated solution should be collected in a designated hazardous waste container for disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Assessment cluster_1 Direct Disposal cluster_2 In-Lab Treatment cluster_3 Final Disposal A This compound Waste Generated B Assess Quantity and Concentration A->B C High Quantity / Concentration? B->C Yes D Low Quantity / Concentration? B->D No E Direct Disposal as Hazardous Waste C->E H In-Lab Inactivation D->H F Package and Label Waste E->F G Arrange for Professional Disposal F->G I Choose Inactivation Method (e.g., Photocatalysis, Ozonation) H->I J Perform Inactivation Protocol I->J K Collect Treated Waste J->K L Final Disposal of Treated Waste K->L M Package and Label as Hazardous Waste L->M N Arrange for Professional Disposal M->N

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe management of this compound waste, minimizing occupational exposure and preventing environmental contamination. It is the responsibility of every individual working with this compound to understand and implement these essential safety and disposal protocols.

Safeguarding Your Research: A Comprehensive Guide to Handling Oxolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Oxolinate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant, powder-free gloves (Nitrile or Neoprene are recommended).[1] Inspect for integrity before each use. Double gloving is best practice.Prevents skin contact with this compound, which can cause irritation.[2]
Eye and Face Protection Safety goggles with side-shields conforming to EN166 or NIOSH standards.[3] A face shield should be worn over goggles if there is a splash hazard.Protects eyes from dust particles and potential splashes of solutions containing this compound.[4]
Body Protection A fully-buttoned laboratory coat. A disposable gown is recommended for procedures with a higher risk of contamination.[1]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form or when dust generation is likely.[5] Options include a fit-tested N95 mask for low-level exposure or a respirator with P95 or P100 cartridges for higher potential exposure.[3]This compound dust can be harmful if inhaled.[2] Engineering controls like fume hoods should be the primary means of exposure reduction.

Operational Plan: Step-by-Step Handling of this compound

Adherence to a strict operational workflow is paramount when working with this compound. The following procedure outlines the key steps from preparation to post-handling cleanup.

Pre-Handling Preparations
  • Risk Assessment : Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for dust generation or spills.

  • Gather Materials : Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.

  • Verify Engineering Controls : Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Don PPE : Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.

Handling Procedures
  • Work in a Ventilated Area : All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Generation : When transferring this compound powder, use techniques that minimize the creation of dust. Avoid pouring the powder from a height.

  • Prevent Contact : Do not allow this compound to come into contact with the skin, eyes, or clothing.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[7]

  • No Food or Drink : Eating, drinking, and smoking are strictly prohibited in the laboratory area where this compound is handled.[8]

Post-Handling Procedures
  • Decontamination : Thoroughly clean all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Doff PPE : Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves and completing all work.[8]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Unused this compound : Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.[5] One recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean, empty container can then be disposed of according to institutional guidelines.

  • Consult Local Regulations : Always adhere to your institution's specific waste disposal procedures and local environmental regulations.[2]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment 1. Risk Assessment gather_materials 2. Gather PPE & Equipment risk_assessment->gather_materials verify_controls 3. Verify Fume Hood gather_materials->verify_controls don_ppe 4. Don PPE verify_controls->don_ppe work_in_hood 5. Work in Fume Hood don_ppe->work_in_hood avoid_dust 6. Minimize Dust work_in_hood->avoid_dust prevent_contact 7. Avoid Contact avoid_dust->prevent_contact decontaminate 8. Decontaminate Surfaces prevent_contact->decontaminate doff_ppe 9. Doff PPE decontaminate->doff_ppe segregate_waste 11. Segregate Waste decontaminate->segregate_waste wash_hands 10. Wash Hands doff_ppe->wash_hands dispose_chemical 12. Dispose of Unused Chemical segregate_waste->dispose_chemical dispose_containers 13. Dispose of Containers dispose_chemical->dispose_containers follow_regulations 14. Follow Local Regulations dispose_containers->follow_regulations

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolinate
Reactant of Route 2
Reactant of Route 2
Oxolinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。